molecular formula C26H54O B041338 Dodecyltetradecanol CAS No. 59219-70-4

Dodecyltetradecanol

Cat. No.: B041338
CAS No.: 59219-70-4
M. Wt: 382.7 g/mol
InChI Key: VPKOJRLFKZGIJD-UHFFFAOYSA-N
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Description

Dodecyltetradecanol is a high molecular weight, branched-chain fatty alcohol with a 24-carbon backbone (C24H50O), where a dodecyl chain is bonded to the tetradecanol structure. This unique architecture confers distinct physicochemical properties, making it a valuable compound in fundamental research. Its primary research applications include investigations into liposomal and nanoparticle formulation, where it acts as a structural lipid to modulate membrane fluidity, stability, and permeability. Researchers utilize Dodecyltetradecanol as a long-chain fatty alcohol model to study cellular uptake mechanisms, lipid metabolism, and the biophysical behavior of complex lipid bilayers. Furthermore, it serves as a key intermediate in organic synthesis for producing specialized surfactants, emulsifiers, and esters, which are studied for their self-assembly and surface-active properties. The compound's mechanism of action in biological systems is often attributed to its integration into lipid membranes, potentially altering membrane order and influencing the function of embedded proteins or the efficacy of co-delivered active compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-dodecyltetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKOJRLFKZGIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59219-70-4
Record name Dodecyltetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DODECYLTETRADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OT2NH8QC0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical structure and molecular weight of 2-dodecyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Lipophilic Conjugates: A Technical Guide to 2-Dodecyl-1-tetradecanol (C26H54O)

As the field of lipid nanoparticle (LNP) engineering and immunomodulatory drug delivery advances, the structural precision of lipid excipients has become a critical focal point. This whitepaper provides an in-depth technical analysis of 2-dodecyl-1-tetradecanol , a massive, highly branched aliphatic alcohol. By examining its physicochemical properties, structural logic, and synthetic pathways, this guide serves as a foundational resource for researchers developing lipophilic adjuvants and advanced delivery systems.

Structural Logic & Physicochemical Profiling

2-Dodecyl-1-tetradecanol (CAS: 59219-70-4) is a C26 branched primary alcohol[1]. In the context of drug development, attaching linear long-chain lipids to hydrophilic active pharmaceutical ingredients (APIs) often results in conjugates with high melting points that readily crystallize, rendering them incompatible with the fluid bilayers of liposomes or LNPs.

The structural brilliance of 2-dodecyl-1-tetradecanol lies in its perfect symmetry around the beta-carbon. The main chain (tetradecanol) extends 12 carbons beyond the beta-carbon, matching the exact length of the 12-carbon (dodecyl) branch at the C2 position. This massive, symmetric "V-shaped" hydrocarbon tail fundamentally disrupts crystalline lipid packing, drastically lowering the phase transition temperature and ensuring high fluidity and integration within lipid bilayers.

Quantitative Physicochemical Data The following table summarizes the core molecular parameters of 2-dodecyl-1-tetradecanol[2]:

PropertyValueClinical / Chemical Significance
IUPAC Name 2-dodecyltetradecan-1-olDefines the symmetric C12/C12 branching at C2.
CAS Number 59219-70-4Unique identifier for regulatory sourcing[1].
Molecular Formula C26H54OIndicates a fully saturated, stable aliphatic structure[2].
Molecular Weight 382.71 g/mol High MW provides massive hydrophobic bulk for anchoring[2].
Exact Mass 382.417Critical for high-resolution mass spectrometry (HRMS) validation[2].
LogP 9.21Extreme lipophilicity; guarantees near-total membrane partitioning[2].
Polar Surface Area (PSA) 20.23 ŲMinimal polar footprint, restricted entirely to the primary hydroxyl[2].

Synthesis Methodology: Overcoming the Guerbet Limitation

The Causality of Synthetic Choice: Branched primary alcohols are traditionally synthesized via the Guerbet reaction (the base-catalyzed self-condensation of primary alcohols). However, the standard Guerbet reaction mechanism inherently produces an asymmetric branching point where the main chain extension is exactly two carbons longer than the branch (e.g., self-condensation of 1-tetradecanol yields 2-dodecylhexadecan-1-ol).

Because 2-dodecyl-1-tetradecanol requires perfect C12/C12 symmetry, a standard Guerbet self-condensation cannot be used. While a cross-Guerbet reaction between 1-dodecanol and 1-tetradecanol is possible, it yields a statistical mixture of four different alcohols, making purification at scale highly inefficient. Therefore, the Malonic Ester Synthesis is the preferred self-validating protocol for yielding high-purity, symmetric 2-dodecyl-1-tetradecanol.

Protocol 1: High-Purity Synthesis via Malonic Ester Route

This protocol ensures absolute regiocontrol over the symmetric branching.

  • Double Alkylation:

    • Procedure: To a rigorously anhydrous solution of sodium ethoxide (2.1 eq) in ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 minutes to form the enolate. Slowly add 1-bromododecane (2.1 eq) and reflux for 12 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate gradient. The reaction is complete when the intermediate mono-alkylated spot is fully consumed, yielding diethyl didodecylmalonate.

  • Saponification & Decarboxylation:

    • Procedure: Add KOH (3.0 eq) in a water/ethanol mixture and reflux for 4 hours to yield didodecylmalonic acid. Acidify with 1M HCl and extract with dichloromethane. Isolate the diacid and heat neat at 160–180°C until CO₂ evolution ceases (approx. 2 hours).

    • Validation: Fourier-transform infrared spectroscopy (FTIR) must show the disappearance of the split diacid carbonyl stretches and the emergence of a single aliphatic carboxylic acid C=O stretch at ~1710 cm⁻¹, confirming the formation of 2-dodecyltetradecanoic acid.

  • Reduction:

    • Procedure: Dissolve the 2-dodecyltetradecanoic acid in anhydrous THF. Slowly add this to a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in THF at 0°C. Reflux for 6 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate.

    • Validation: ¹H NMR (CDCl₃) must confirm the disappearance of the carboxylic acid proton and the appearance of a triplet-like multiplet at ~3.5 ppm, corresponding to the newly formed -CH₂OH protons of 2-dodecyl-1-tetradecanol.

Application Workflow: Engineering Lipophilic MDP for LNPs

The primary advanced application of 2-dodecyl-1-tetradecanol is acting as a massive aliphatic aglycon in the synthesis of lipophilic derivatives of muramyl dipeptide (MDP)[3]. MDP is a potent immunomodulator, but its high water solubility leads to rapid systemic clearance. By conjugating MDP to 2-dodecyl-1-tetradecanol, researchers create a lipophilic prodrug that can be stably anchored into the lipid bilayer of LNPs, dramatically enhancing its adjuvant properties and targeting capabilities[4].

Protocol 2: Synthesis of Lipophilic MDP Glycosides
  • Oxazoline Formation: Convert peracetylated N-acetylglucosamine to its oxazoline derivative using a Lewis acid catalyst (e.g., TMSOTf) in anhydrous dichloroethane[5].

  • Glycosylation: Introduce 2-dodecyl-1-tetradecanol (1.2 eq) to the oxazoline intermediate.

    • Causality: The extreme lipophilicity (LogP 9.21) of the C26 chain drives the solubility of the carbohydrate intermediate in organic solvents, facilitating high-yield glycosylation[5].

  • Peptide Coupling: Following deprotection and conversion to the muramic acid derivative, couple the lipid-anchored carbohydrate to the dipeptide (L-Ala-D-isoGln) using N-hydroxysuccinimide (NHS) and EDC[5].

    • Validation: Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to verify the exact mass of the final lipophilic MDP conjugate prior to microfluidic LNP formulation.

Process Visualization

The following diagram maps the logical progression from the chemical synthesis of the symmetric C26 lipid tail to its final application in LNP-based immunomodulation.

G DiethylMalonate Diethyl Malonate + 1-Bromododecane Alkylation Double Alkylation (NaOEt) DiethylMalonate->Alkylation DidodecylMalonate Diethyl Didodecylmalonate Alkylation->DidodecylMalonate Decarboxylation Saponification & Decarboxylation (180°C) DidodecylMalonate->Decarboxylation Acid 2-Dodecyltetradecanoic Acid Decarboxylation->Acid Reduction Reduction (LiAlH4) Acid->Reduction Alcohol 2-Dodecyl-1-tetradecanol (C26H54O) Reduction->Alcohol Conjugation Oxazoline Synthesis / Glycosylation Alcohol->Conjugation MDP Muramyl Dipeptide (MDP) Hydrophilic Adjuvant MDP->Conjugation LipophilicMDP Lipophilic MDP Derivative (LNP-Compatible) Conjugation->LipophilicMDP LNP Lipid Nanoparticle (LNP) Formulation LipophilicMDP->LNP Membrane Anchoring

Synthesis of 2-dodecyl-1-tetradecanol and its integration pathway into LNP adjuvants.

References

  • LookChem - Cas 59219-70-4, DODECYLTETRADECANOL Identification & Properties. Retrieved from:[Link]

  • ChemSrc - 59219-70-4 DODECYLTETRADECANOL Physical and Chemical Properties. Retrieved from:[Link]

  • ResearchGate (V.O. Kuryanov et al.) - Dialkylmethyl beta-glycosides of N-acetylmuramyl-L-Alanyl-D-isoglutamine. Retrieved from:[Link]

Sources

Introduction: The Significance of Thermal-Fluidity Properties in High-Performance Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Viscosity Index and Pour Point of Dodecyltetradecanol

Dodecyltetradecanol, a 26-carbon (C26) branched-chain primary alcohol, belongs to the class of Guerbet alcohols. These compounds are distinguished by their unique β-branched structure, which imparts a range of advantageous physicochemical properties not found in their linear-chain isomers.[1][2][3] For researchers, scientists, and drug development professionals, understanding the rheological and low-temperature characteristics of excipients and base oils is paramount. The viscosity index (VI) and pour point are two critical parameters that define the operational range and stability of a formulation.

This technical guide provides a detailed examination of the viscosity index and pour point of dodecyltetradecanol. It moves beyond a simple recitation of data to explore the underlying molecular principles that govern these properties. We will detail the standardized methodologies for their determination, explain the causality behind experimental choices, and discuss the implications of these properties for applications ranging from advanced lubricants to sophisticated cosmetic and pharmaceutical formulations.[1][2]

Part 1: The Molecular Basis of Performance: A Structure-Property Deep Dive

The exceptional properties of dodecyltetradecanol are a direct consequence of its molecular architecture. Unlike its linear C26 counterpart, which would be a waxy solid at room temperature, dodecyltetradecanol is a liquid with a broad functional temperature range.[2][3] This is entirely attributable to the branching at the β-carbon position.

The Role of β-Branching in Low-Temperature Fluidity (Pour Point)

The pour point signifies the lowest temperature at which a liquid will flow under standardized conditions.[4][5] For long-chain alcohols, this is dictated by the energy required to overcome intermolecular forces and transition from a solidified, crystalline state to a liquid state.

  • Linear Alcohols: Straight-chain molecules can pack together efficiently into a dense, ordered crystalline lattice. This close packing maximizes van der Waals interactions, requiring significant thermal energy to disrupt, resulting in relatively high melting and pour points.

  • Guerbet Alcohols: The side chain at the β-position in dodecyltetradecanol acts as a steric hindrance, physically preventing the molecules from aligning in an ordered, compact structure.[2][3] This disruption of the crystal lattice significantly weakens the collective intermolecular forces, meaning less thermal energy is needed to maintain fluidity. Consequently, Guerbet alcohols exhibit dramatically lower melting points and pour points than their linear isomers.[1][2][3]

cluster_0 Linear C26 Alcohol cluster_1 Dodecyltetradecanol (Guerbet C26 Alcohol) cluster_2 Molecular Packing & Properties a1 C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-OH a2 C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-OH a3 C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-C-OH Packing1 Efficient Crystalline Packing a3->Packing1 Allows b1 C14H29-CH(C12H25)-CH2OH b2 C14H29-CH(C12H25)-CH2OH b3 C14H29-CH(C12H25)-CH2OH Packing2 Disrupted, Amorphous Packing b3->Packing2 Causes Property1 Higher Pour Point (Solid at lower temps) Packing1->Property1 Property2 Lower Pour Point (Liquid at lower temps) Packing2->Property2

Caption: Impact of β-branching on molecular packing and pour point.

Viscosity and the Viscosity Index (VI)

Viscosity is a measure of a fluid's resistance to flow, arising from intermolecular forces like van der Waals forces and, in alcohols, hydrogen bonding.[6] While the long hydrocarbon chains of dodecyltetradecanol ensure substantial van der Waals forces, leading to a higher viscosity than shorter-chain alcohols, the more critical parameter for performance is the Viscosity Index (VI).[6][7]

The VI is a dimensionless number that quantifies the stability of viscosity with changing temperature.[8][9][10] A high VI indicates that the viscosity changes relatively little over a wide temperature range, which is a hallmark of a high-performance fluid.[11][12] The branched structure of Guerbet alcohols contributes to a more stable viscosity profile compared to many conventional linear molecules, making them desirable for applications requiring consistent performance from a cold start to high operating temperatures.[10][13]

Part 2: Quantitative Physicochemical Data

While specific experimental data for dodecyltetradecanol (C26) is not widely published, its properties can be reliably inferred from well-characterized analogous Guerbet alcohols. The following table summarizes key data, with values for the well-documented C20 Guerbet alcohol (2-octyldodecanol) provided for a direct, authoritative comparison.

PropertyDodecyltetradecanol (C26)2-Octyldodecanol (C20) - ReferenceRationale / Significance
Molecular Formula C₂₆H₅₄OC₂₀H₄₂O[14]Defines the molecule's composition and size.
Molecular Weight 382.7 g/mol 298.55 g/mol [14]Influences properties like boiling point and viscosity.
Appearance Clear, colorless to yellowish, oily liquidClear, colorless to yellowish, oily liquid[14]Guerbet alcohols are typically liquid at ambient temperatures.
Pour Point Expected to be very low (< -15 °C)-The β-branched structure severely hinders crystallization, ensuring fluidity at low temperatures.[2][3]
Melting Point --1 to 1 °C[14]The low melting point of the C20 analogue strongly supports the expectation of a very low pour point for C26.
Viscosity Index (VI) Expected to be high-Guerbet alcohols are known for their excellent lubricity and stability, characteristic of fluids with a high VI.[1][2]

Part 3: Standardized Testing Methodologies & Experimental Protocols

To ensure data is reproducible and comparable across laboratories, standardized test methods are essential. The American Society for Testing and Materials (ASTM) provides the authoritative protocols for determining pour point and viscosity index.

Protocol 1: Pour Point Determination via ASTM D97

The ASTM D97 method is the standard procedure for determining the pour point of petroleum products and is applicable to long-chain alcohols.[4][5][15][16] Its objective is to find the lowest temperature at which the sample will continue to flow when cooled under prescribed conditions.

Experimental Rationale:

The protocol is designed to promote the formation of a wax crystal lattice in a controlled manner. The specified cooling rates and handling procedures are critical for reproducibility. Disturbing the sample during cooling can break the delicate network of solidified molecules, leading to an erroneously low (and non-representative) pour point reading.[15] The final reported value is 3°C higher than the temperature of solidification to define the "pour point" as the temperature at which flow is just possible.[16][17]

Step-by-Step Methodology:

  • Sample Preparation: The specimen is heated to a specified temperature (e.g., 45°C) in a bath to dissolve any existing wax crystals and ensure a uniform thermal history.[16][17]

  • Apparatus Assembly: The heated sample is poured into a standard test jar to a marked level. A thermometer is fitted through a cork, ensuring its bulb is positioned correctly within the sample.

  • Controlled Cooling: The test jar is placed into a cooling jacket and then into a cooling bath maintained at a specified temperature. For pour points above -33°C, a series of cooling baths at progressively lower temperatures is used.[15][16]

  • Observation: When the sample temperature is 9°C above the expected pour point, the jar is removed from the jacket and tilted to check for movement. This is repeated at every 3°C interval.[15] The entire procedure of removing and returning the jar should not exceed 3 seconds.

  • Determining the No-Flow Point: The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds. The temperature on the thermometer at this point is recorded.

  • Calculation and Reporting: The Pour Point is calculated by adding 3°C to the temperature recorded in the previous step.[15][17]

start Start: Obtain Sample heat Heat sample to 45°C (or 9°C above expected pour point) start->heat pour Pour into standard test jar heat->pour cool Place in cooling bath (per ASTM D97 temperature regime) pour->cool check At 3°C intervals, remove and tilt jar to check for flow cool->check flow Flow Observed? check->flow Yes noflow Record Temperature (No flow for 5s) check->noflow No flow->cool Continue Cooling calculate Pour Point = Recorded Temp + 3°C noflow->calculate end End: Report Pour Point calculate->end

Caption: Experimental workflow for Pour Point determination (ASTM D97).

Protocol 2: Viscosity Index Calculation via ASTM D2270

The ASTM D2270 standard practice outlines the procedure for calculating the VI from kinematic viscosity measurements.[11][12] The VI is not measured directly but is derived from the viscosity of the fluid at two standard temperatures: 40°C and 100°C.[8][10][18]

Experimental Rationale:

The choice of 40°C and 100°C provides two well-separated data points that are relevant to typical machinery operating temperatures. The calculation itself is an empirical method that compares the change in viscosity of the test sample to the change in viscosity of two reference oil series.[8][13] One reference series has a very low dependence on temperature (defined as a VI of 100), and the other has a very high dependence (defined as a VI of 0). The VI of the test sample indicates where its viscosity-temperature behavior falls between these two extremes.[8][13]

Step-by-Step Methodology:

  • Measure Kinematic Viscosity at 100°C (Y): Using a calibrated capillary viscometer (per ASTM D445), determine the kinematic viscosity of the dodecyltetradecanol sample at 100°C. Let this value be 'Y' (in mm²/s or cSt).[12][18]

  • Measure Kinematic Viscosity at 40°C (U): Using the same method, determine the kinematic viscosity of the sample at 40°C. Let this value be 'U'.[12][18]

  • Determine Reference Values (L and H): From the tables provided in the ASTM D2270 standard, find the values for 'L' and 'H' that correspond to the measured kinematic viscosity at 100°C (Y).[8][18]

    • L: The kinematic viscosity at 40°C of a reference oil with a VI of 0 that has the same viscosity at 100°C as the sample.

    • H: The kinematic viscosity at 40°C of a reference oil with a VI of 100 that has the same viscosity at 100°C as the sample.

  • Calculate the Viscosity Index (VI): Use the appropriate formula based on the relationship between U and H:

    • If U ≤ H: VI = [((L - U) / (L - H))] * 100

    • If U > H, a different logarithmic formula provided in the standard must be used.

  • Reporting: Report the result rounded to the nearest whole number.[18]

cluster_0 Experimental Measurement (ASTM D445) cluster_1 Calculation (ASTM D2270) kv100 Measure Kinematic Viscosity at 100°C (Y) lookup Look up L and H values from ASTM tables using Y kv100->lookup kv40 Measure Kinematic Viscosity at 40°C (U) calculate Calculate VI: VI = [(L-U) / (L-H)] * 100 kv40->calculate lookup->calculate report Report VI (whole number) calculate->report

Caption: Workflow for Viscosity Index calculation (ASTM D2270).

Conclusion

Dodecyltetradecanol stands as an exemplary case of rational molecular design yielding superior performance characteristics. Its defining β-branched Guerbet structure is directly responsible for its excellent low-temperature fluidity, resulting in a very low pour point, and its stable viscosity profile across a wide temperature range, indicative of a high viscosity index. These properties make it a highly valuable compound for drug development, cosmetic formulation, and high-performance lubrication, where consistency and reliability under varying thermal conditions are not just desirable, but essential. The standardized protocols of ASTM D97 and D2270 provide the necessary framework for quantifying these critical attributes, ensuring that formulation scientists and researchers can confidently predict and validate the performance of dodecyltetradecanol in their specific applications.

References

  • How to Calculate the Viscosity Index of a Lubricant. (n.d.).
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2025, November 14). MDPI.
  • ASTM D97 Test Method for Pour Point. (n.d.). Ayalytcial.
  • Pour Point of Petroleum Products. (2008, September 15). ASTM International.
  • ASTM D97-09 - Standard Test Method for Pour Point of Petroleum Products. (2009, April 15). ASTM International.
  • ASTM D2270. (n.d.). SPL.
  • Guerbet Compounds. (2011, December 22). AOCS.
  • D97 Standard Test Method for Pour Point of Petroleum Products. (2022, November 29). ASTM International.
  • Viscosity Index Calculator (ASTM D2270). (n.d.). Functional Products Inc.
  • Pour Point of Petroleum Products. (n.d.). ASTM International.
  • D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. (2024, May 13). ASTM International.
  • How to Calculate the Viscosity Index of a Lubricant? (n.d.). Martests Instrument.
  • An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development. (n.d.). Benchchem.
  • Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol. (2010, March 17). Cosmetics & Toiletries.
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2026, January 9). ResearchGate.
  • Physical and Chemical Properties of Alcohols. (2024, November 19). MolecularCloud.
  • 2-Decyl-1-tetradecanol. (n.d.). Sigma-Aldrich.
  • Structure-Property Relations for Alkanes and Alcohols. (n.d.). ChemEd X.
  • A Brief Review of the Relationships Between Monolayer Viscosity, Phase Behavior, Surface Pressure and Temperature Using a Simple Monolayer Viscometer. (n.d.). PMC.
  • 2-Decyl-1-tetradecanol. (n.d.). Sigma-Aldrich.
  • 2-Decyl-1-tetradecanol. (n.d.). Santa Cruz Biotechnology.
  • Chemical Safety Data Sheet MSDS / SDS - 2-DECYL-1-TETRADECANOL. (2026, January 17). ChemicalBook.
  • Quantitative Structure-Property Relationship: XIII. Properties of Aliphatic Alcohols. (2025, August 10). ResearchGate.
  • 2-Decyl-1-tetradecanol. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • 8.2: Structural and Physical Properties of Alcohols. (2015, July 14). Chemistry LibreTexts.
  • Viscosity index. (n.d.). Anton Paar Wiki.
  • Viscosity classifications. (n.d.). Chevron Marine Products.
  • Oil Viscosity Explained: Understanding the Viscosity Index of Motor Oils. (n.d.). Valvoline™ Global.
  • The viscosity index of lubricants explained. (2024, October 25). Interflon.

Sources

The Critical Micelle Concentration of 2-Dodecyltetradecanol Derivatives: A Technical Whitepaper on C26 Guerbet Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced formulation science—ranging from Enhanced Oil Recovery (EOR) to the design of Lipid Nanoparticles (LNPs) for mRNA delivery—the thermodynamic stability of micellar and bilayer structures is paramount. 2-Dodecyltetradecanol is a highly branched, 26-carbon (C26) primary alcohol synthesized via the base-catalyzed Guerbet condensation reaction [[1]](). Due to their massive hydrophobic weight, surfactant derivatives of this C26 alcohol exhibit exceptionally low critical micelle concentrations (CMCs), often plunging into the sub-micromolar range 2.

This whitepaper provides an in-depth mechanistic analysis of C26 Guerbet derivatives, detailing the thermodynamics of their micellization, comparative CMC data, and a self-validating experimental protocol for quantifying ultra-low CMCs.

Mechanistic Principles: The "Guerbet Effect" and Micellization Thermodynamics

The critical micelle concentration is governed by the standard free energy of micellization (


). For linear fatty alcohols, increasing the carbon chain length drastically decreases the CMC due to the hydrophobic effect. However, linear chains exceeding 18 carbons suffer from extremely high Krafft temperatures (

)—meaning they crystallize out of solution before they can form micelles at room temperature.
Causality Behind the Molecular Design

The Guerbet reaction introduces a massive mid-chain branch (e.g., a 12-carbon alkyl group at the beta-position of a 14-carbon primary alcohol, yielding 2-dodecyltetradecanol) 1. This steric bulk disrupts crystalline packing, drastically lowering the Krafft point and allowing the C26 surfactant to remain liquid and highly soluble at low temperatures [[1]]().

Consequently, the surfactant can achieve micellization rather than precipitation. The immense hydrophobic volume creates a severe thermodynamic penalty for remaining unassociated in water, pushing the CMC down significantly while maintaining a highly fluid interfacial film [[3]]().

G A Precursor Alcohols (C12 + C14) B Guerbet Condensation (Base/Heat) A->B C 2-Dodecyltetradecanol (C26 Branched) B->C D Ethoxylation (Nonionic) C->D + Ethylene Oxide E Sulfation (Anionic) C->E + SO3 / Alkylene Oxide

Fig 1: Synthesis and derivatization pathways of 2-dodecyltetradecanol.

Quantitative Data: CMC Profiles of Guerbet Derivatives

The exact CMC of a 2-dodecyltetradecanol derivative depends heavily on the hydrophilicity and ionic nature of its headgroup. Below is a comparative summary of CMC values and surface tensions (


) for various long-chain Guerbet architectures.
Derivative ClassHeadgroup TypeApprox. CMC (mol/L)Surface Tension at CMC (

)
Key Application
Guerbet Ethoxylates Nonionic (EO chains)


30.3 – 38.0 mN/mEnhanced Oil Recovery (EOR) 2
Guerbet Amine-Oxides Zwitterionic

24.7 mN/mInterfacial Tension Reduction [[4]]()
Guerbet Alkyl Polyglucosides Nonionic (Sugar)

25.87 mN/mEmulsification / Wetting 5
Guerbet Ether Sulfates Anionic


mN/m
High-Salinity EOR 6

Experimental Methodology: Precision Determination of Ultra-Low CMCs

When dealing with C26 Guerbet derivatives, traditional conductivity or dye-micellization assays fail due to the ultra-low CMC range (


 to 

M). To ensure rigorous scientific integrity, we employ an orthogonal, self-validating approach: Wilhelmy Plate Tensiometry cross-validated with Steady-State Pyrene Fluorescence Spectroscopy .
Step-by-Step Protocol

Step 1: Preparation of Surfactant Stock

  • Causality: Trace organic impurities can artificially depress the surface tension, creating false CMC readings.

  • Action: Use only ultra-pure Milli-Q water (18.2 MΩ·cm) and glassware baked at 400°C. Dissolve the 2-dodecyltetradecanol derivative to a concentration of

    
     M. For highly hydrophobic derivatives, prolonged sonication (30 mins) at 40°C is required to ensure complete dissolution.
    

Step 2: Serial Dilution and Equilibration

  • Causality: Large, branched hydrophobes exhibit exceptionally slow diffusion kinetics to the air-water interface.

  • Action: Prepare a logarithmic concentration gradient (

    
     M to 
    
    
    
    M). Allow the solutions to equilibrate in sealed, inert vials for a minimum of 24 hours at 25.0 ± 0.1 °C.

Step 3: Pyrene Probe Addition (Fluorometry)

  • Causality: Pyrene is a highly hydrophobic fluorescent probe. The ratio of its first to third vibronic emission peaks (

    
    ) is highly sensitive to the local dielectric constant. In bulk water, 
    
    
    
    ; when it partitions into the hydrophobic core of a newly formed micelle, the ratio drops sharply to
    
    
    .
  • Action: Spike each equilibrated vial with a 1 µM final concentration of pyrene.

Step 4: Data Acquisition and Extraction

  • Tensiometry: Measure surface tension (

    
    ) using a platinum Wilhelmy plate. Plot 
    
    
    
    vs.
    
    
    . The CMC is identified as the intersection of the descending slope and the lower plateau.
  • Fluorometry: Excite the samples at 334 nm and record emission spectra (350–450 nm). Plot

    
     vs. 
    
    
    
    and fit with a Boltzmann sigmoidal curve. The inflection point serves as the self-validating CMC value.

G S1 Prepare Stock Solution (C26 Surfactant) S2 Serial Dilution (Logarithmic Gradient) S1->S2 S3 Equilibration (24h at 25°C) S2->S3 M1 Wilhelmy Plate (Tensiometry) S3->M1 M2 Pyrene Fluorescence (Spectroscopy) S3->M2 Add Pyrene Probe R1 Extract CMC Value (Inflection Point Analysis) M1->R1 M2->R1

Fig 2: Dual-method experimental workflow for determining ultra-low CMCs.

Applications Driven by CMC Profiles

Enhanced Oil Recovery (EOR)

C26 and C28 Guerbet ether sulfates are considered the "gold standard" for EOR applications [[6]](). They generate thermodynamically stable microemulsions with crude oil, dropping the interfacial tension to ultra-low levels 4. The ultra-low CMC ensures that the surfactant remains active in micellar form and does not completely partition out or adsorb onto porous rock surfaces at low injection concentrations 2.

Lipid Nanoparticles (LNPs) & Drug Delivery

In nanomedicine, PEGylated lipids are utilized to prevent opsonization and clearance of LNPs. Utilizing a C26 Guerbet alcohol as the hydrophobic anchor provides immense anchoring energy into the LNP bilayer. Because the CMC of the free C26 PEG-lipid is extremely low, the thermodynamic equilibrium strongly favors retention within the LNP rather than premature desorption into the bloodstream, thereby extending the circulation half-life of the therapeutic payload.

References

  • [2] Title: Performances of Guerbet Alcohol Ethoxylates for Surfactant–Polymer Flooding Free of Alkali. Source: ACS Publications. URL: 2

  • [1] Title: Guerbet Chemistry. Source: ResearchGate. URL: 1

  • [4] Title: Synthesis of Guerbet Amine-Oxide for Enhanced Oil Recovery. Source: Semantic Scholar. URL: 4

  • [3] Title: Does hydrophobe branching make a surfactant more or less hydrophilic? Source: FIRP. URL: 3

  • [5] Title: Study of the Synthesis of Branched Chain Alkyl Polyglucosides from Guerbet Alcohol in an Acid/Phase Transfer Catalyst System and Their Properties. Source: ResearchGate. URL: 5

  • [6] Title: Method of manufacture and use of large hydrophobe ether sulfate surfactants in enhanced oil recovery (EOR) applications. Source: Google Patents. URL:6

Sources

Refractive index and optical properties of dodecyltetradecanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Refractive Index and Optical Properties of Dodecyltetradecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Dodecyltetradecanol

Dodecyltetradecanol, also known by its IUPAC name 2-Decyl-1-tetradecanol, is a 24-carbon branched-chain fatty alcohol.[1][2][3] It belongs to a class of compounds known as Guerbet alcohols, which are prized for their unique physicochemical properties compared to their linear-chain isomers.[1][4][5][6][7] Produced through the self-condensation of C12 alcohols, this branched structure results in a substance that is a clear, colorless, and odorless liquid at room temperature with excellent thermal and oxidative stability.[1][5]

In the realm of pharmaceutical sciences and drug development, dodecyltetradecanol is not merely an inert ingredient. It serves as a versatile excipient, primarily functioning as an emollient, a viscosity-controlling agent, and, most critically, a chemical penetration enhancer for topical and transdermal drug delivery systems.[1][8] Its molecular structure enables it to reversibly interact with and disrupt the highly organized lipid matrix of the stratum corneum, the primary barrier of the skin.[1][8] This action facilitates the permeation of active pharmaceutical ingredients (APIs) into deeper skin layers. Understanding its optical properties, particularly its refractive index, is crucial for formulating stable, effective, and aesthetically pleasing drug products, such as clear emulsions.[9][10]

Core Physicochemical Properties

A precise understanding of dodecyltetradecanol's physical properties is foundational to its application in formulation science. The following table summarizes its key quantitative data.

PropertyValueReferences
Synonyms 2-Decyl-1-tetradecanol, 2-Decyltetradecanol[2][11]
Molecular Formula C₂₄H₅₀O[2][3]
Molecular Weight 354.65 g/mol [2][11]
CAS Number 58670-89-6[2][11]
Appearance Colorless Liquid[1][12]
Refractive Index (n20/D) 1.457 [11]
Density 0.842 g/mL at 25 °C[11][12]
Melting Point 17-20 °C[11][12]
Boiling Point 271-275 °C at 33 mmHg[11]
Water Solubility 0.001 g/L at 23 °C (insoluble)[12]

The Critical Role of Refractive Index in Formulations

The refractive index (RI) of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental optical parameter that dictates the bending of light as it passes from one medium to another, a phenomenon governed by Snell's Law.[9][13][14] For formulation scientists, the refractive index is not just a theoretical value; it is a critical tool for engineering the physical appearance and stability of multi-phase systems like emulsions.

When the refractive indices of the oil phase and the water phase in an emulsion are equal (a state known as "index matching"), light passes through the interface between droplets without being scattered.[9][10] This lack of light scattering is what transforms a typically white, opaque emulsion into a clear, transparent, or translucent one.[10] Achieving such clarity is often a primary goal in the development of cosmetic and pharmaceutical products to enhance consumer appeal and product elegance. Dodecyltetradecanol, with a refractive index of approximately 1.457, is a valuable component in the formulator's toolkit for achieving this goal, as it can be blended with other oils to match the RI of an aqueous phase, which in turn can be adjusted upwards from water's RI of ~1.333 using glycols or other excipients.[9][13]

Protocol for Measuring the Refractive Index of Dodecyltetradecanol

The determination of a liquid's refractive index is a standard and highly accurate analytical procedure. The Abbe refractometer is the most common instrument for this purpose. The following protocol provides a self-validating system for obtaining a precise RI measurement.

Causality Behind Experimental Choices:
  • Wavelength Specificity (Sodium D-line, 589 nm): Refractive index is dependent on the wavelength of light. Using a standardized monochromatic light source ensures that measurements are repeatable and comparable across different laboratories.

  • Stringent Temperature Control (20°C ± 0.1°C): Refractive index is highly sensitive to temperature changes; for most liquids, it decreases as temperature increases.[15][16] Maintaining a constant, defined temperature with a circulating water bath is the most critical factor for accuracy.

  • Instrument Calibration: Calibrating with a standard of known RI, such as distilled water (n20/D ≈ 1.3330), verifies that the instrument is functioning correctly and ensures the trustworthiness of the subsequent measurements.

Step-by-Step Methodology:
  • Instrument Preparation and Calibration:

    • Turn on the refractometer's light source.

    • Connect the instrument's prisms to a circulating water bath set to precisely 20.0 °C. Allow 15-20 minutes for the temperature to equilibrate.

    • Clean the surfaces of the fixed and hinged prisms using a soft lens tissue dampened with ethanol, followed by a dry tissue to ensure they are completely clean and dry.

    • Calibrate the instrument by placing a few drops of distilled water onto the fixed prism. Close the hinged prism and lock it.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.

    • The reading should correspond to the known refractive index of water at 20°C. If not, adjust the instrument's calibration screw as per the manufacturer's instructions.

  • Sample Measurement:

    • Clean the prisms again as described above.

    • Using a clean pipette, apply 2-3 drops of dodecyltetradecanol to the surface of the fixed prism, ensuring the surface is fully covered.

    • Close the hinged prism firmly to spread the liquid into a thin, uniform film.

    • Allow approximately 2-3 minutes for the sample to reach thermal equilibrium with the prisms.

    • Look through the eyepiece and turn the measurement knob to bring the shadow's edge into the field of view.

    • If the dividing line appears blurry or has a colored fringe (chromatic aberration), adjust the compensator dial until the line is sharp and achromatic.

    • Precisely align the sharp dividing line with the center of the crosshairs.

  • Data Acquisition and Cleaning:

    • Press the switch to illuminate the internal scale and record the refractive index value to four decimal places.[17]

    • Perform the measurement in triplicate to ensure reproducibility. The values should agree within ±0.0002.

    • Thoroughly clean the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue immediately after the measurement is complete.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Calibration cluster_measure 2. Sample Measurement cluster_data 3. Data & Cleanup Temp Set Water Bath to 20.0°C & Equilibrate Instrument Clean1 Clean Prisms (Ethanol & Lens Tissue) Temp->Clean1 Calibrate Calibrate with Distilled Water (nD=1.3330) Clean1->Calibrate Clean2 Clean Prisms Calibrate->Clean2 If Calibrated Apply Apply Dodecyltetradecanol Sample Equilibrate Allow Thermal Equilibrium (2-3 min) Apply->Equilibrate Adjust Adjust Focus & Compensator (Align Crosshairs) Equilibrate->Adjust Record Record Refractive Index (Triplicate Readings) Adjust->Record Clean3 Thoroughly Clean Prisms Record->Clean3

Caption: Workflow for the precise measurement of refractive index using an Abbe refractometer.

Application in Drug Delivery: A Mechanistic View

The utility of dodecyltetradecanol in advanced drug development extends beyond its optical properties. Its primary role is as a highly effective penetration enhancer in topical formulations.[1] The branched, lipophilic structure of the molecule allows it to insert itself into the intercellular lipid bilayers of the stratum corneum.[1][8] This intercalation disrupts the tight, crystalline packing of the lipids (ceramides, cholesterol, and fatty acids), leading to a temporary and reversible increase in the fluidity of this barrier layer.[8] This fluidization creates transient pathways, increasing the diffusion coefficient of a co-administered API through the skin.

Mechanism of Skin Permeation Enhancement

G cluster_before Normal Stratum Corneum cluster_after Stratum Corneum with Dodecyltetradecanol SC1 Highly Ordered Lipid Bilayers SC2 Low Permeability (Barrier Function Intact) SC3 Disrupted & Fluidized Lipid Bilayers SC4 Increased Permeability SC3->SC4 Enhanced Penetration DDT Dodecyltetradecanol (Penetration Enhancer) DDT->SC3 Co-administration in Formulation API API (Drug Molecule) API->SC2 Low Penetration API->SC3 Co-administration in Formulation

Caption: Mechanism of dodecyltetradecanol as a skin permeation enhancer for APIs.

Conclusion

Dodecyltetradecanol is a high-value excipient for scientists in drug development and formulation. Its defining optical characteristic, a refractive index of 1.457 at 20°C, provides a key parameter for engineering optically transparent delivery systems. This property, combined with its functions as an emollient and a mechanistically significant penetration enhancer, makes it a multifunctional tool. A thorough understanding and precise measurement of its refractive index are essential for leveraging its full potential in creating sophisticated, stable, and effective pharmaceutical products. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to harness the unique properties of this versatile Guerbet alcohol.

References

  • 2-Decyl-1-tetradecanol 2-Decyltetradecanol. Sigma-Aldrich.
  • Application of 2-Decyl-1-tetradecanol in Pharmaceutical Preparations: Applic
  • Application Notes and Protocols for 2-Decyl-1-tetradecanol in Topical Drug Delivery Systems. Benchchem.
  • Guerbet Alcohol G 20.
  • Refractive index of some alcohols and saturated hydrocarbons at 6328 A. University of Victoria/University of Alberta.
  • 2-Decyl-1-tetradecanol 97%. Sigma-Aldrich.
  • Guerbet alcohols and methods for preparing and using same.
  • An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development. Benchchem.
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applic
  • Guerbet Compounds. AOCS.
  • 2-Decyl-1-tetradecanol 2-Decyltetradecanol. Sigma-Aldrich.
  • Refractive index matching and clear emulsions. Journal of Cosmetic Science.
  • Refractive index matching and clear emulsions.
  • Refractive index matching and clear emulsions. Semantic Scholar.
  • The role of the refractive index in white and transparent emulsions. Cosmetic Ingredients.
  • 2-Decyl-1-tetradecanol | CAS 58670-89-6. Santa Cruz Biotechnology.
  • How To Measure A Refractive Index. YouTube.
  • Densities and refractive indices of pure alcohols as a function of temperature.
  • 2-DECYL-1-TETRADECANOL - Safety D
  • 1-Tetradecanol, 2-decyl- - Substance Details. US EPA.
  • Refractive index, density, molar refraction and polarizability constant of substituted-2,3‐dihydroquinazolin‐4. Journal of Chemical and Pharmaceutical Research.

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Biosynthesis of Long-Chain Branched Alcohols: A Technical Guide to Metabolic Engineering and Pathway Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from petroleum-derived chemicals to sustainable biomanufacturing requires the synthesis of molecules with precise physicochemical properties. Branched long-chain fatty alcohols (BLFLs) in the C12–C18 range are highly sought after for advanced biofuels, lubricants, and specialty surfactants. The presence of methyl branches disrupts the highly ordered Van der Waals packing of aliphatic chains, significantly lowering the cloud point and improving cold-flow properties compared to straight-chain counterparts[1]. This whitepaper provides an in-depth analysis of the metabolic engineering strategies required to biosynthesize BLFLs, focusing on modular pathway design, enzymatic causality, and self-validating experimental frameworks.

Mechanistic Causality in Biosynthetic Pathways

The biosynthesis of branched alcohols is fundamentally constrained by the carbon chain length and the availability of branched precursors. Historically, engineering efforts focused on short-to-medium chain branched alcohols.

  • Short-to-Medium Chain (C5–C8): These are typically accessed via the isoprenoid pathway[2] or the Ehrlich degradation pathway. By engineering the chain elongation activity of 2-isopropylmalate synthase (LeuA) and altering the substrate specificity of downstream keto-acid decarboxylases, researchers have expanded the natural metabolic network to produce nonnatural C5–C8 alcohols[3]. However, this pathway is sterically limited and cannot access the C12–C18 range.

  • Long-Chain (C12–C18): To achieve longer chain lengths, the endogenous Fatty Acid Synthesis (FAS) pathway must be hijacked. Natural FAS in Escherichia coli is highly selective for straight-chain primers (acetyl-CoA). Synthesizing BLFLs requires a modular retro-biosynthetic approach that forces the FAS machinery to accept branched α-keto acids (derived from branched-chain amino acid biosynthesis) as initiation primers[1].

The Modular FAS Approach

To prevent metabolic bottlenecking and intermediate toxicity, the BLFL pathway is decoupled into three distinct functional modules[1]:

  • Precursor Supply (Module 1): Upregulation of ilvBN/C/D redirects pyruvate into branched α-keto acids (e.g., 4-methyl-2-oxopentanoic acid).

  • FAS Elongation (Module 2): A promiscuous initiation enzyme (e.g., FabH from Bacillus subtilis) is introduced to preferentially condense branched precursors with malonyl-ACP, initiating the FAS cycle.

  • Alcohol Formation (Module 3): Acyl-ACP reductases (AAR) and aldehyde reductases (ADR) pull the elongated branched acyl-ACP out of the FAS cycle, reducing it to the final fatty alcohol. This step is thermodynamically driven but heavily dependent on NADPH availability[4].

BLFL_Pathway Pyruvate Pyruvate (Central Metabolism) Keto Branched α-Keto Acids (Module 1) Pyruvate->Keto IlvBN/C/D (Precursor Supply) AcylACP Branched Acyl-ACP (Module 2) Keto->AcylACP FabH/B/F (FAS Elongation) BLFL Branched Long-Chain Fatty Alcohols (Module 3) AcylACP->BLFL AAR / ADR (Alcohol Formation)

Modular pathway for branched long-chain fatty alcohol biosynthesis in E. coli.

Quantitative Landscape of Branched Alcohols

The table below summarizes the metabolic capabilities of engineered E. coli across different chain lengths and pathways, highlighting the titer gaps that systems optimization aims to close.

Product ClassRepresentative CompoundChain LengthBiosynthetic PathwayMicrobial HostMax Reported TiterReference
Branched Short-Chain IsopentenolC5Isoprenoid (MVA)E. coli>1 g/LGeorge et al.[2]
Branched Medium-Chain 3-Methyl-1-pentanolC6Expanded EhrlichE. coli~10–50 mg/LZhang et al.[3]
Branched Long-Chain Iso- / Anteiso- Fatty AlcoholsC12–C18Modular FASE. coli350 mg/LJiang et al.[1]

Self-Validating Experimental Protocol: BLFL Optimization

To achieve high titers of BLFLs (up to 350 mg/L)[1], researchers must balance enzyme expression to avoid depleting the intracellular malonyl-CoA pool or causing redox imbalance. The following step-by-step methodology outlines a self-validating system for engineering and quantifying BLFL production.

Step 1: Modular Plasmid Assembly
  • Methodology: Clone the three pathway modules (Precursor, Elongation, Reduction) into separate expression vectors with varying origins of replication (e.g., ColE1, p15A, pSC101) and inducible promoters (e.g., T7, Trc, pBAD).

  • Causality: Decoupling the pathway allows for multivariate combinatorial tuning. High-copy expression of all enzymes simultaneously causes severe metabolic burden and growth arrest.

  • Validation Checkpoint: Perform SDS-PAGE and targeted proteomics to confirm that the ratio of FabH (initiator) to AAR (terminator) matches the designed plasmid copy numbers.

Step 2: Combinatorial Pathway Balancing
  • Methodology: Co-transform the modular plasmids into an E. coli chassis (e.g., BL21(DE3) or a fadD knockout strain to prevent fatty acid degradation)[4].

  • Causality: A fadD deletion ensures that any free fatty acids generated by off-target thioesterase activity are not re-routed into the β-oxidation cycle, preserving the carbon flux for alcohol reduction.

  • Validation Checkpoint: Monitor cell growth kinetics (OD600). Strains exhibiting premature stationary phase indicate toxic accumulation of intermediate α-keto acids; adjust the induction strength of Module 2 accordingly.

Step 3: Fed-Batch Fermentation with In Situ Extraction
  • Methodology: Culture the optimized strain in a bioreactor using a glucose fed-batch strategy. Overlay the culture with 20% (v/v) dodecane.

  • Causality: Long-chain alcohols are highly hydrophobic and intercalate into the bacterial lipid bilayer, causing membrane fluidization and cell death. The dodecane overlay acts as an in situ thermodynamic sink, continuously partitioning the BLFLs away from the cells and driving the biosynthetic equilibrium forward[1].

  • Validation Checkpoint: Monitor extracellular acetate levels via HPLC. Acetate accumulation indicates carbon overflow; adjust the glucose feed rate to maintain carbon-limited growth.

Step 4: GC-MS/FID Quantification
  • Methodology: Harvest the dodecane layer. Derivatize the samples using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) equipped with a Flame Ionization Detector (FID).

  • Causality: Standard GC cannot easily resolve straight-chain alcohols from their iso- and anteiso-branched isomers. Derivatization and MS fragmentation analysis are required to confirm the exact position of the methyl branch.

  • Validation Checkpoint: Use authentic synthetic standards of iso-C14, anteiso-C15, and straight-chain C14/C16 alcohols to validate retention times. The system is validated when the mass fragmentation pattern matches the synthetic standard library.

Workflow Step1 1. Modular Plasmid Assembly (Decouple pathway to prevent burden) Step2 2. Combinatorial Tuning (Optimize gene dosage via ori/promoters) Step1->Step2 Step3 3. Fed-Batch Fermentation (In situ extraction & redox balancing) Step2->Step3 Step4 4. GC-MS/FID Quantification (Isomer validation & titer measurement) Step3->Step4

Self-validating experimental workflow for BLFL optimization and quantification.

Systems Optimization & Bottleneck Resolution

Despite successful proof-of-concept synthesis, commercial scale-up of BLFLs faces distinct metabolic bottlenecks[4]:

  • The Redox Sink: The conversion of branched acyl-ACP to a fatty alcohol by AAR and ADR requires two equivalents of NADPH. In highly engineered strains, NADPH depletion becomes the rate-limiting step. Solution: Co-overexpression of the membrane-bound transhydrogenase pntAB or rewiring the carbon flux through the Pentose Phosphate Pathway (PPP) can regenerate the necessary NADPH pool.

  • Precursor Competition: Endogenous FabH strongly prefers acetyl-CoA. Even with a heterologous promiscuous FabH, straight-chain fatty alcohols often form the bulk of the product profile. Solution: Protein engineering (e.g., directed evolution or rational active-site mutagenesis) of the acyl-ACP reductase module is required to selectively pull only branched intermediates out of the FAS cycle, reaching selectivities of up to 75% for BLFLs[1].

Conclusion

The biosynthesis of long-chain branched alcohols represents a triumph of modular metabolic engineering. By systematically decoupling precursor supply from elongation and reduction, researchers can override the rigid substrate specificity of native fatty acid synthesis. Future advancements in targeted proteomics and dynamic biosensor-regulated promoters will be critical in closing the titer gap, moving BLFLs from laboratory curiosities to commercially viable advanced biofuels.

References

  • Jiang, W., Qiao, J. B., Bentley, G. J., Liu, D., & Zhang, F. (2017). Modular pathway engineering for the microbial production of branched-chain fatty alcohols. Biotechnology for Biofuels.[Link]

  • Krishnan, A., McNeil, B. A., & Stuart, D. T. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. Frontiers in Bioengineering and Biotechnology.[Link]

  • Zhang, K., Sawaya, M. R., Eisenberg, D. S., & Liao, J. C. (2008). Expanding metabolism for biosynthesis of nonnatural alcohols. Proceedings of the National Academy of Sciences.[Link]

  • George, K. W., Thompson, M. G., Kang, A., Baidoo, E., Wang, G., Chan, L. J. G., ... & Lee, T. S. (2015). Metabolic engineering for the high-yield production of isoprenoid-based C5 alcohols in E. coli. Scientific Reports. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability Analysis of 2-Dodecyltetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thermal Stability for 2-Dodecyltetradecan-1-ol in Advanced Applications

2-Dodecyltetradecan-1-ol is a high molecular weight, branched-chain primary alcohol, belonging to the class of Guerbet alcohols. Its unique structure, featuring a C12 alkyl branch at the second position of a C14 backbone, imparts a range of desirable physicochemical properties. These include a low melting point relative to its linear counterparts, excellent lubricity, and good oxidative stability.[1][2] Such characteristics make it a valuable component in a variety of high-performance applications, including as a lubricant, emollient in cosmetics, and a specialty chemical intermediate. In the realm of drug development, long-chain alcohols like 2-dodecyltetradecan-1-ol are gaining interest as lipid excipients in novel drug delivery systems.

The efficacy and safety of 2-dodecyltetradecan-1-ol in these applications are intrinsically linked to its thermal stability. Exposure to elevated temperatures during manufacturing, storage, or end-use can initiate degradation pathways that alter its chemical identity and physical properties. This can lead to a loss of performance, the formation of potentially harmful byproducts, and a compromised shelf-life of the final product. Therefore, a thorough understanding and rigorous analysis of the thermal stability of 2-dodecyltetradecan-1-ol are paramount for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the thermal stability analysis of 2-dodecyltetradecan-1-ol, with a focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Core Principles of Thermal Analysis Techniques

The thermal stability of a material is not a single data point but rather a comprehensive profile of its behavior as a function of temperature. TGA and DSC are powerful and complementary techniques that provide this profile.[3][4]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is an invaluable tool for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its composition. By monitoring mass loss, we can identify the temperature ranges of stability and degradation.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. For 2-dodecyltetradecan-1-ol, DSC can provide crucial information on its melting behavior and purity.

Anticipated Thermal Behavior and Degradation Pathways of 2-Dodecyltetradecan-1-ol

Guerbet alcohols are known for their enhanced thermal and oxidative stability compared to their linear isomers, a property attributed to their branched structure.[1][7] However, like all organic molecules, they are susceptible to degradation under thermal stress.

The primary alcohol functional group in 2-dodecyltetradecan-1-ol is the most likely site for initial thermal degradation. The principal anticipated degradation pathway is oxidation , which can proceed in two steps:

  • Oxidation to an Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, 2-dodecyltetradecanal.

  • Oxidation to a Carboxylic Acid: Further oxidation of the aldehyde yields 2-dodecyltetradecanoic acid.

At significantly higher temperatures, carbon-carbon and carbon-oxygen bond cleavage can occur, leading to the formation of a complex mixture of smaller, volatile byproducts. The identification of these byproducts is crucial for a complete understanding of the degradation mechanism and can be achieved by coupling the TGA instrument with a mass spectrometer (TGA-MS).[8][9]

Experimental Protocols for Thermal Stability Analysis

The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of 2-dodecyltetradecan-1-ol.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the onset of decomposition and the thermal stability profile of 2-dodecyltetradecan-1-ol.

1. Sample Preparation:

  • Ensure the 2-dodecyltetradecan-1-ol sample is homogenous. If the sample is a waxy solid at room temperature, it may be gently warmed to a liquid state and stirred to ensure uniformity before taking a representative sample.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

2. Instrument Setup and Calibration:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere and prevent premature oxidation.

3. TGA Measurement Parameters:

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20 °C/min) can be used for initial screening.

  • Data Acquisition: Record the sample mass as a function of temperature.

4. Data Analysis:

  • Plot the percentage of initial mass versus temperature.

  • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.

  • Determine the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

Diagram: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of 2-dodecyltetradecan-1-ol.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and enthalpy of fusion of 2-dodecyltetradecan-1-ol.

1. Sample Preparation:

  • Accurately weigh 2-5 mg of the 2-dodecyltetradecan-1-ol sample into a clean, tared aluminum DSC pan.

  • Hermetically seal the pan to prevent any volatilization of the sample during the analysis.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

2. Instrument Setup and Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Ensure a stable and flat baseline across the desired temperature range.

3. DSC Measurement Parameters:

  • Purge Gas: Use high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C) for 5 minutes.

    • First Heating Scan: Ramp the temperature from 0 °C to 50 °C at a heating rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 50 °C to 0 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Ramp the temperature from 0 °C to 50 °C at a heating rate of 10 °C/min. The data from this scan is typically used for analysis.

4. Data Analysis:

  • Plot the heat flow versus temperature for the second heating scan.

  • Determine the onset temperature of melting and the peak melting temperature (Tm) from the endothermic peak.

  • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Diagram: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry of 2-dodecyltetradecan-1-ol.

Quantitative Data Summary and Interpretation

Table 1: Physical and Thermal Properties of Guerbet Alcohols

Property2-Octyl-1-dodecanol (C20)2-Decyl-1-tetradecanol (C24)2-Dodecyltetradecan-1-ol (C26) (Expected)
CAS Number 5333-42-658670-89-6[10]N/A
Molecular Weight ( g/mol ) 298.55354.65[10]382.73
Melting Point (°C) -1 to 117 to 20[10]20 - 25
Boiling Point (°C at reduced pressure) 234-238 at 33 mmHg271-275 at 33 mmHg[10]> 275 at 33 mmHg
Flash Point (°C, open cup) 188210[10]~220-230
Expected TGA Tonset (°C, in N2) > 200> 220> 230

Interpretation of Expected Results:

  • TGA: For 2-dodecyltetradecan-1-ol, a single-step decomposition is expected in an inert atmosphere, with the onset of significant mass loss occurring above 230 °C. The TGA curve will likely show a stable baseline up to this temperature, followed by a sharp drop as the molecule decomposes. The high boiling point of this long-chain alcohol means that volatilization will contribute to the mass loss at higher temperatures.

  • DSC: The DSC thermogram from the second heating scan is expected to show a sharp endothermic peak corresponding to the melting of the material. Based on the trend observed with the C20 and C24 analogs, the melting point of 2-dodecyltetradecan-1-ol is anticipated to be in the range of 20-25 °C. The enthalpy of fusion (ΔHf) will provide a measure of the energy required to melt the crystalline structure and can be used as an indicator of purity.

Advanced Analysis: Evolved Gas Analysis (EGA)

For a more in-depth understanding of the thermal decomposition mechanism, Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is highly recommended.[8][9][11] This technique allows for the identification of the gaseous products evolved during the decomposition process.

Diagram: TGA-MS Conceptual Workflow

TGA_MS_Workflow cluster_data Correlated Data Output TGA TGA Instrument (Sample Heating & Mass Loss Measurement) Heated_Transfer_Line Heated Transfer Line TGA->Heated_Transfer_Line Evolved Gases TGA_Curve TGA Curve (Mass Loss vs. Temp) MS Mass Spectrometer (Evolved Gas Identification) Heated_Transfer_Line->MS MS_Signal MS Signal (Ion Current vs. Temp)

Caption: Conceptual workflow of a TGA-MS system for evolved gas analysis.

By correlating the mass loss events from the TGA with the mass-to-charge ratios (m/z) of the evolved gases from the MS, we can identify the decomposition products. For 2-dodecyltetradecan-1-ol, we would expect to see signals corresponding to water (m/z 18) and potentially the aldehyde and carboxylic acid degradation products, as well as smaller hydrocarbon fragments at higher temperatures.

Conclusion and Best Practices

The thermal stability of 2-dodecyltetradecan-1-ol is a critical parameter that dictates its performance and reliability in a wide array of applications. A comprehensive analysis using TGA and DSC provides the necessary data to establish its thermal limits and understand its degradation behavior.

Key Takeaways and Recommendations:

  • Establish a Thermal Profile: Always perform both TGA and DSC analysis to obtain a complete picture of the material's thermal properties.

  • Control the Atmosphere: The presence of oxygen can significantly lower the decomposition temperature. Therefore, it is crucial to conduct TGA experiments in an inert atmosphere (e.g., nitrogen) to assess the intrinsic thermal stability. Comparative studies in an oxidative atmosphere (e.g., air) can also be performed to evaluate its oxidative stability.

  • Mind the Thermal History: For DSC analysis, a heat-cool-heat cycle is recommended to eliminate any influence of the sample's prior thermal history on the melting behavior.

  • Utilize Evolved Gas Analysis: For a detailed mechanistic understanding of thermal decomposition, TGA-MS is an invaluable tool for identifying the evolved byproducts.

  • Correlate with Other Techniques: The results from thermal analysis should be correlated with other analytical techniques, such as chromatography (GC, HPLC) and spectroscopy (FTIR, NMR), to provide a comprehensive characterization of the degradation products.

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of products containing 2-dodecyltetradecan-1-ol.

References

  • AOCS. (2011, December 22). Guerbet Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. Retrieved from [Link]

  • EAG Laboratories. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Insights into Thermogravimetric and Evolved Gas Analysis. Retrieved from [Link]

  • Microtrace. (n.d.). Differential Scanning Calorimetry Testing (DSC Analysis). Retrieved from [Link]

  • Infinity LTL. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • PubChem. (n.d.). 2-Dodecoxypentadecan-1-ol. Retrieved from [Link]

  • MDPI. (2025, November 14). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Conversion of Ethanol to Guerbet Alcohols and Other Products: Combined Catalytic and Theoretical Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • ResearchGate. (2026, January 9). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Retrieved from [Link]

  • TA Instruments. (n.d.). Evolved Gas Analysis: Introduction to TGA/MS. Retrieved from [Link]

  • Google Patents. (n.d.). US9840449B2 - Guerbet alcohols and methods for preparing and using same.
  • Centexbel. (n.d.). Differential Scanning Calorimetry (DSC) according to ISO 11357-1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • MOLBASE. (n.d.). 2-decyltetradecan-1-ol price & availability. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • PubChem. (n.d.). trans-2-Dodecen-1-ol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dodecan-1-ol. Retrieved from [Link]

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Methodological & Application

Protocol for the Esterification of 2-Dodecyltetradecanol for Advanced Biolubricant Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Insights

The development of high-performance synthetic biolubricants increasingly relies on the esterification of branched alcohols, specifically Guerbet alcohols[1][2]. 2-Dodecyltetradecanol is a highly sterically hindered, C26


-branched primary alcohol. When reacted with dicarboxylic acids (e.g., adipic or sebacic acid) or monocarboxylic fatty acids, it yields esters with exceptional physicochemical profiles, including high thermal-oxidative stability, excellent viscosity indices, and remarkably low pour points[2][3].
The Causality of -Branching

In traditional linear esters, uniform hydrocarbon chains align closely, maximizing intermolecular Van der Waals forces. This crystalline packing results in high pour points, causing the lubricant to solidify at ambient or mildly cold temperatures[2].

The structural ingenuity of using 2-dodecyltetradecanol lies in its massive dodecyl branch at the


-carbon. This branch acts as a "steric wedge," preventing the ester molecules from achieving highly ordered crystalline lattices[2][4]. Consequently, the pour point is drastically depressed. Furthermore, the high molecular weight of the C26 backbone ensures that the resulting ester maintains low volatility and a high kinematic viscosity, which are critical parameters for boundary lubrication and hydrodynamic film formation[3][5].

Experimental Workflow

G Substrates Substrates: 2-Dodecyltetradecanol + Carboxylic Acid RouteA Route A: Chemical Catalysis PTSA, Toluene, 110°C Dean-Stark Water Removal Substrates->RouteA RouteB Route B: Biocatalysis Lipozyme 435, 60-70°C Solvent-Free, Vacuum Substrates->RouteB WorkupA Neutralization & Washing (Aqueous Na2CO3) RouteA->WorkupA WorkupB Enzyme Recovery (Simple Filtration) RouteB->WorkupB Purification Vacuum Distillation (Removal of unreacted species) WorkupA->Purification WorkupB->Purification Product Guerbet Ester Biolubricant (QC: GC-MS, KV, Pour Point) Purification->Product

Workflow for the synthesis of 2-dodecyltetradecanol esters via PTSA and Lipozyme 435 catalysis.

Quantitative Data: Impact of Branching on Lubricant Properties

The table below summarizes the profound effect of


-branching on the macroscopic properties of the synthesized esters, validating the choice of 2-dodecyltetradecanol over linear alternatives[2][4][6].
Physicochemical PropertyDi-(2-dodecyltetradecyl) Adipate (Branched)Di-hexacosyl Adipate (Linear Analog)
Molecular Weight 875.5 g/mol 875.5 g/mol
Kinematic Viscosity (100 °C) ~ 12.5 cStSolid at 100 °C
Viscosity Index (VI) > 140N/A
Pour Point < -45 °C> +60 °C
Oxidative Stability Excellent (Fully Saturated)Excellent (Fully Saturated)

Step-by-Step Methodologies

We present two distinct synthetic routes. Route A utilizes traditional acid catalysis, ideal for rapid, small-scale laboratory synthesis. Route B employs a modern biocatalytic approach, which is highly recommended for scalable, "green" synthesis due to its solvent-free nature and high selectivity[1][7].

Route A: Acid-Catalyzed Fischer Esterification (PTSA)

Causality: Fischer esterification is an equilibrium-driven process. To achieve high yields with sterically hindered Guerbet alcohols, water must be continuously removed from the system. Toluene acts as an azeotropic solvent to facilitate this via a Dean-Stark trap[2].

  • Substrate Preparation: In a 500 mL round-bottom flask, combine 2-dodecyltetradecanol (2.05 equivalents) and the chosen dicarboxylic acid (e.g., adipic acid, 1.0 equivalent).

  • Solvent & Catalyst: Add 150 mL of anhydrous toluene and 1.5% (w/w relative to substrates) of p-toluenesulfonic acid monohydrate (PTSA)[2][8].

  • Reaction: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110–120 °C under continuous magnetic stirring.

  • Equilibrium Driving: Allow the reaction to reflux until the theoretical volume of water is collected in the Dean-Stark trap (typically 4–6 hours)[8].

  • Neutralization & Workup: Cool the reaction mixture to room temperature. Wash the organic layer twice with a 5% aqueous

    
     solution to neutralize the PTSA and extract any unreacted acid[8]. Follow with brine washes until the aqueous phase reaches a neutral pH.
    
  • Solvent Removal: Dry the organic layer over anhydrous

    
    , filter, and remove the toluene using a rotary evaporator under reduced pressure.
    
Route B: Solvent-Free Biocatalytic Esterification (Lipozyme® 435)

Causality: Lipozyme 435 (immobilized Candida antarctica Lipase B) exhibits remarkable promiscuity and stability, allowing it to esterify bulky branched alcohols without the need for toxic solvents. Vacuum is applied to shift the thermodynamic equilibrium by removing the water byproduct[1][7].

  • Substrate Preparation: Into a vertically stirred, thermostated batch tank reactor, add 2-dodecyltetradecanol and the dicarboxylic acid in a strict 2:1 molar ratio[1][7].

  • Enzyme Addition: Introduce 2.5% to 5.0% (w/w) of Lipozyme® 435 directly into the solvent-free mixture[7].

  • Reaction Conditions: Heat the reactor to 60–70 °C. Initiate mechanical stirring at 350 rpm to ensure uniform dispersion of the immobilized enzyme beads[7].

  • Vacuum Application: Apply a continuous vacuum (approx. 50 mbar) to the reactor to continuously vaporize and remove the water generated during the reaction[2][7].

  • Enzyme Recovery: Once the reaction reaches >95% conversion (typically 2–4 hours, monitored via Total Acid Number), filter the mixture while hot (to prevent viscosity-induced clogging) through a sintered glass funnel. The recovered enzyme beads can be washed with hexane, dried, and reused for up to 5–10 cycles[1][7].

Quality Control & Validation System

A self-validating protocol requires rigorous post-synthesis characterization to ensure the integrity of the biolubricant.

  • Total Acid Number (TAN): Perform a titration using 0.1 M KOH. A successful esterification should yield a TAN of < 0.5 mg KOH/g, indicating the near-complete consumption of the carboxylic acid[3][9].

  • Structural Verification (GC-MS / NMR): Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and verify the absence of unreacted 2-dodecyltetradecanol.

    
    -NMR can be used to integrate the ester 
    
    
    
    -protons against the terminal methyl protons to confirm the diester structure[1].
  • Tribological & Rheological Testing: Measure the Kinematic Viscosity at 40 °C and 100 °C (ASTM D445) to calculate the Viscosity Index (ASTM D2270). Determine the Pour Point (ASTM D97) to validate the low-temperature efficacy imparted by the

    
    -branching[3][4].
    

References

1.[1] Guerbet alcohol esters: Practical synthesis and applications. ResearchGate.1 2.[2] A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. MDPI. 2 3.[8] US4767815A - Guerbet alcohol esters. Google Patents. 8 4.[5] ESTER COMPOUNDS AND LUBRICATING OIL COMPOSITIONS CONTAINING SAME - EP 3676240 B1. European Patent Office. 5 5.[3] Guerbet alcohol esters: Practical synthesis and applications. ResearchGate. 3 6.[4] Bio-lubricants based on Guerbet Alcohol and Ricinoleic Estolides: Effect of Structure on physiochemical and tribological properties. SSRN. 4 7.[6] Synthesis of guerbet esters and its application in drilling and grinding oil. ResearchGate. 6 8.[9] Bio-lubricants based on Guerbet Alcohol and Ricinoleic Estolide: Effect of Structure on physicochemical and tribological properties. ResearchGate. 9 9.[7] Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. ResearchGate. 7

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Application Notes and Protocols for Formulating Low-Viscosity Cosmetic Emulsions with Dodecyltetradecanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Elegance and Efficacy in Low-Viscosity Emulsions

In the landscape of cosmetic science, the demand for sophisticated, lightweight, and aesthetically pleasing formulations is ever-present. Low-viscosity emulsions, such as serums, sprayable lotions, and fluid foundations, represent a significant and growing market segment. These products offer a unique sensory experience and are often the preferred delivery system for a variety of active ingredients. However, achieving a stable, low-viscosity emulsion without compromising on emollience and skin feel presents a formidable challenge for formulators. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of dodecyltetradecanol, a high-purity branched fatty alcohol, to overcome these challenges and formulate elegant and effective low-viscosity cosmetic emulsions.

Dodecyltetradecanol, a C26 Guerbet alcohol, is a remarkable emollient that offers a unique combination of properties, making it an ideal candidate for low-viscosity systems.[1] Its branched-chain structure results in a lower melting point and viscosity compared to its linear counterparts of similar carbon chain length.[1] This inherent fluidity, coupled with its excellent emollient and skin-conditioning properties, allows for the creation of stable emulsions with a desirable light, non-greasy skin feel.[2] This guide will delve into the physicochemical rationale for using dodecyltetradecanol, provide detailed formulation strategies, and present robust experimental protocols for the preparation and characterization of low-viscosity emulsions.

I. The Science of Dodecyltetradecanol in Emulsion Systems

A. Physicochemical Properties and their Impact on Viscosity

Dodecyltetradecanol's efficacy in reducing emulsion viscosity can be attributed to its unique molecular architecture. As a Guerbet alcohol, it possesses a branched structure that disrupts the close packing of molecules in the oil phase of an emulsion.[3][4] This steric hindrance prevents the formation of highly ordered, viscosity-building structures that are common with linear fatty alcohols.[5]

PropertyValueSignificance in Low-Viscosity Emulsions
INCI Name DodecyltetradecanolUniversal nomenclature for cosmetic ingredient labeling.
Chemical Structure Branched-chain fatty alcohol (Guerbet Alcohol)The branched structure is key to its viscosity-reducing properties and light sensory profile.[3][4]
Appearance Clear, colorless to slightly yellowish liquidAllows for the formulation of aesthetically pleasing, transparent, or lightly colored emulsions.
Solubility Insoluble in water; soluble in oilsDictates its role as a component of the oil phase in an emulsion.
Emolliency ExcellentProvides a soft, smooth, and non-greasy skin feel, enhancing the sensory experience of the final product.[2]
Oxidative Stability HighContributes to the overall stability and shelf-life of the cosmetic formulation.[1]
B. Mechanism of Viscosity Reduction and Emulsion Stabilization

The incorporation of dodecyltetradecanol into an emulsion's oil phase influences its rheological properties through several mechanisms:

  • Disruption of Crystalline Networks: In traditional oil-in-water (O/W) emulsions, high-melting point fatty alcohols and waxes can form a crystalline network in the continuous phase, leading to a significant increase in viscosity. Dodecyltetradecanol, being a liquid at room temperature, interferes with this network formation, thereby maintaining a lower viscosity.[5]

  • Modification of Interfacial Film: Dodecyltetradecanol can interact with the emulsifiers at the oil-water interface, modifying the properties of the interfacial film. This can lead to a more flexible and less rigid film, which is conducive to the formation of smaller, more stable droplets without a corresponding increase in viscosity.

  • Solvency for Other Ingredients: Its excellent solvency for many cosmetic ingredients, including active compounds and UV filters, can contribute to a more homogenous and stable oil phase, preventing the precipitation of components that could otherwise increase viscosity.

cluster_0 Formulation Components cluster_1 Emulsion Properties Dodecyltetradecanol Dodecyltetradecanol Disruption of Crystalline Network Disruption of Crystalline Network Dodecyltetradecanol->Disruption of Crystalline Network inhibits Modified Interfacial Film Modified Interfacial Film Dodecyltetradecanol->Modified Interfacial Film influences Enhanced Solvency Enhanced Solvency Dodecyltetradecanol->Enhanced Solvency provides Desirable Sensory Profile Desirable Sensory Profile Dodecyltetradecanol->Desirable Sensory Profile imparts Linear Fatty Alcohols Linear Fatty Alcohols Crystalline Network Formation Crystalline Network Formation Linear Fatty Alcohols->Crystalline Network Formation promotes Emulsifiers Emulsifiers Emulsifiers->Modified Interfacial Film Aqueous Phase Aqueous Phase Low Viscosity Low Viscosity Low Viscosity->Desirable Sensory Profile contributes to High Viscosity High Viscosity Stability Stability Sensory Profile Sensory Profile Disruption of Crystalline Network->Low Viscosity Crystalline Network Formation->High Viscosity Modified Interfacial Film->Stability Enhanced Solvency->Stability Start Start Prepare Phase A (Aqueous) Prepare Phase A (Aqueous) Start->Prepare Phase A (Aqueous) Prepare Phase B (Oil) Prepare Phase B (Oil) Start->Prepare Phase B (Oil) Heat Phase A to 75-80°C Heat Phase A to 75-80°C Prepare Phase A (Aqueous)->Heat Phase A to 75-80°C Heat Phase B to 75-80°C Heat Phase B to 75-80°C Prepare Phase B (Oil)->Heat Phase B to 75-80°C Combine Phases Combine Phases Heat Phase A to 75-80°C->Combine Phases Heat Phase B to 75-80°C->Combine Phases Homogenize Homogenize Combine Phases->Homogenize Add B to A Cool Emulsion Cool Emulsion Homogenize->Cool Emulsion Add Phase C Add Phase C Cool Emulsion->Add Phase C < 40°C Final Mixing & pH Adjustment Final Mixing & pH Adjustment Add Phase C->Final Mixing & pH Adjustment End End Final Mixing & pH Adjustment->End

Figure 2: Experimental workflow for hot process emulsion preparation.

B. Protocol 2: Viscosity Measurement using a Rotational Viscometer
  • Instrument Setup: Use a calibrated rotational viscometer (e.g., Brookfield DV-E) with a suitable spindle for low-viscosity fluids (e.g., spindle #1 or #2). [2][6]2. Sample Preparation: Allow the emulsion to equilibrate to a constant temperature (e.g., 25°C) in a water bath.

  • Measurement:

    • Place a sufficient amount of the emulsion in a beaker to immerse the spindle to the marked level.

    • Attach the selected spindle to the viscometer.

    • Set the rotational speed. For low-viscosity emulsions, start with a higher speed (e.g., 50 or 100 rpm) to ensure the torque reading is within the instrument's optimal range (typically 10-90%).

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.

    • Record the viscosity in centipoise (cP) and the torque percentage.

  • Data Reporting: Report the viscosity value along with the spindle number, rotational speed, and temperature.

C. Protocol 3: Emulsion Stability Testing
  • Accelerated Aging:

    • Elevated Temperature: Store samples of the emulsion in sealed containers at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months. [7][8] * Freeze-Thaw Cycles: Subject the emulsion to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours. [7][9]2. Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000 rpm) for a specified duration (e.g., 30 minutes). [7] * After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation.

  • Evaluation: At regular intervals during the stability testing, evaluate the samples for changes in:

    • Physical Appearance: Color, odor, and texture.

    • Viscosity: As per Protocol 2.

    • pH: Using a calibrated pH meter.

    • Microscopic Examination: Observe the droplet size and distribution under a microscope to detect any signs of coalescence.

IV. Troubleshooting and Optimization

Formulating low-viscosity emulsions can present unique challenges. The following table outlines common issues and potential solutions.

Table 3: Troubleshooting Guide for Low-Viscosity Emulsions

IssuePotential Cause(s)Recommended Solution(s)
Phase Separation (Creaming/Coalescence) - Incorrect emulsifier or HLB value.- Insufficient emulsifier concentration.- Droplet size is too large.- Re-evaluate the required HLB of your oil phase and adjust the emulsifier system accordingly.- Increase the emulsifier concentration in small increments.- Increase homogenization time or speed to reduce droplet size. [10]
Viscosity is too High - Inappropriate thickener or concentration.- Presence of high-melting point waxes or fatty alcohols forming a crystalline network.- Reduce the concentration of the thickener or select a more efficient one for low-viscosity systems.- Increase the concentration of dodecyltetradecanol to disrupt the crystalline network.
Viscosity is too Low/Watery - Insufficient stabilization of the external phase.- Add a low concentration of a suitable thickener like xanthan gum or a synthetic polymer. [11]
Changes in Viscosity Over Time - Emulsion instability (coalescence).- Interaction between ingredients.- Review the stability data and address the root cause of the instability (see "Phase Separation").- Evaluate the compatibility of all ingredients in the formulation.

V. Conclusion: A Pathway to Innovative Formulations

Dodecyltetradecanol presents a compelling solution for the modern cosmetic formulator seeking to create sophisticated, low-viscosity emulsions. Its unique branched structure provides a distinct advantage in reducing viscosity while imparting a desirable light and non-greasy skin feel. By understanding the scientific principles behind its function and employing the formulation strategies and protocols outlined in this guide, researchers and scientists can unlock new possibilities in the development of innovative and consumer-appealing cosmetic products. The journey from concept to a stable, elegant, and effective low-viscosity emulsion is a multi-faceted one, and dodecyltetradecanol is a valuable tool in navigating this path successfully.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Emulsion Stability with Decyl Oleate. Retrieved from Benchchem website.

  • Lee, S., et al. (2025, October 24). Branched Hyaluronic Acid for Reduced Viscosity and Enhanced Moisturization. PubMed.

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from MakingCosmetics website.

  • MDPI. (2025, October 24). Branched Hyaluronic Acid for Reduced Viscosity and Enhanced Moisturization. MDPI.

  • Kim, J. H., et al. (n.d.). The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion. ResearchGate.

  • Chemists Corner. (2012, April 20). How do you measure viscosity of cosmetics. Retrieved from Chemists Corner website.

  • Cognis. (n.d.). Emulsifiers – Selection Guide.

  • Pro-Test. (n.d.). A Comprehensive Guide to Cosmetic Stability Testing Guidelines.

  • Okamoto, T., Tomomasa, S., & Nakajima, H. (2016). Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications. Journal of Oleo Science, 65(1), 27-36.

  • Brookfield Engineering. (2022, February 25). STANDARD OPERATING PROCEDURE OF BROOKFIELD VISCOMETER.

  • CM Studio+. (2025, June 8). Emulsion Failures in the Lab: Why They Happen and How to Fix Them.

  • Taobe Consulting. (n.d.). Stability Testing Cosmetics.

  • Scribd. (n.d.). Cosmetic Product Stability Testing Guide.

  • Eccleston, G. M. (n.d.). The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols. PubMed.

  • Tamburic, S., & Cumpstey, D. (n.d.). Rheological and Textural Properties of Cosmetic Emulsions.

  • Taobe Consulting. (2022, April 21). Cosmetic product stability testing guidelines.

  • Making Skincare. (2020, March 25). Adjusting Emulsion Viscosity.

  • James, A. (n.d.). Solving Emulsion Viscosity Problems by the Choice of Emulsifier.

  • MDPI. (2025, November 14). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. MDPI.

  • Society of Cosmetic Chemists. (n.d.). Sensory Characterization of Cosmetic Emulsions.

  • Google Patents. (n.d.). WO2002079354A2 - Emulsifier mixture for aqueous diesel emulsions.

  • ResearchGate. (n.d.). (PDF) Rheological and Textural Properties of Cosmetic Emulsions.

  • Cosmetics & Toiletries. (2013, May 31). Sensory in Cosmetics Deciphered.

  • Smart Labtech. (2021, April 22). Easy Steps to Measure Viscosity - AMETEK BROOKFIELD Viscometer.

  • ResearchGate. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties | Request PDF.

  • Cosmetics Business. (2016, November 22). The role of sensory analysis.

  • AMETEK Brookfield. (n.d.). Guide to Accurate Viscosity Measurement: Best Practices and Advanced Techniques.

  • Benchchem. (n.d.). An In-depth Technical Guide to Guerbet C20 Alcohols for Drug Development.

  • John Morris Group. (2016, January 1). Brookfield Viscometers, How to Take a Viscosity Reading [Video]. YouTube.

  • MakingCosmetics. (n.d.). Problems with Emulsions.

  • PMC. (2025, November 11). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters.

  • Natural Bulk Supplies. (2025, September 24). Lotion Formulation Guide: Ingredients, Techniques & Stability Tips.

  • Personal Care Magazine. (n.d.). Cosmetic emulsions with stability problems: what is the cause.

  • Maha Asia. (2022, May 25). How To Pick The Right Emulsifier.

  • IntechOpen. (2025, March 27). Sensory Science in Cosmetics.

  • Polimi. (2025, April 11). On the Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics.

  • Formula Botanica. (2026, January 21). How to make an Organic Sprayable Body Lotion with Sucrose Stearate.

  • Prospector. (2016, November 18). Personal care emulsifiers: Learn the basics in this primer.

  • Wonnda. (n.d.). Cosmetic Formulation: A Beginners' Guide [Updated 2025].

  • UL Prospector. (2017, February 3). An Overview of Emollient Technology.

  • Saffire Blue Inc. (2015, June 24). Formulation Guidelines for Lotions and Creams.

  • The STOCKMEIER Group. (n.d.). Example Formulations for Cosmetic Products.

  • Google Patents. (n.d.). WO2013040313A2 - Method of manufacture of guerbet alcohols for making surfactants used in petroleum industry operations.

  • ScienceDirect. (2024, December 15). Synthesis and tribological properties of Guerbet alcohol from a mixture of C12–C14 fatty alcohol: Modeling using RSM, ANN.

  • MG Evolution. (2024, March 5). What is the purpose of emulsifiers in cosmetic products?

  • SpecialChem. (2026, February 3). Emulsifier for Cosmetic - Types, Uses , Benefits & Limitations.

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Application Note: Synthesis and Characterization of Ethoxylated Surfactants from 2-Dodecyl-1-Tetradecanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Rationale & Structural Advantages

In the development of advanced nonionic surfactants for enhanced oil recovery (EOR), pharmaceutical microemulsions, and high-performance industrial cleaning, the architecture of the hydrophobic tail dictates the interfacial dynamics. 2-Dodecyl-1-tetradecanol (CAS 59219-70-4) is a highly branched, C26 Guerbet alcohol[1]. Synthesized via the base-catalyzed aldol condensation (Guerbet reaction) of linear fatty alcohols, it features a massive double-tail structure (a C14 main chain and a C12 beta-branch)[2].

Unlike linear C26 alcohols, which are solid waxes at room temperature, the regio-specific beta-branching of 2-dodecyl-1-tetradecanol disrupts structural crystallization, resulting in exceptional fluidity and a remarkably low pour point[2]. When ethoxylated, this bulky hydrophobe yields double-chain, single-head nonionic surfactants (C26GA-En) that exhibit ultra-low critical micelle concentrations (CMC) and superior interfacial tension reduction compared to conventional monoalkyl ethoxylates[3].

Mechanistic Causality: Why Narrow-Range Ethoxylation (NRE)?

The ethoxylation of 2-dodecyl-1-tetradecanol presents a severe kinetic challenge. The massive steric hindrance generated by the C12 and C14 alkyl chains heavily shields the primary hydroxyl group.

If standard base catalysis (e.g., KOH or NaOH) is employed, the initial nucleophilic attack on ethylene oxide (EO) is extremely slow. However, once the first EO molecule attaches, the steric hindrance is relieved, and subsequent chain propagation occurs rapidly. This disparity in reaction rates results in a broad Poisson distribution of polyethylene glycol (PEG) chain lengths and leaves a highly undesirable amount of unreacted C26 alcohol in the final product[4]. Free C26 alcohol acts as a dead-weight defoamer and can cause phase separation in pharmaceutical microemulsions.

The Solution: To synthesize a high-purity, self-validating surfactant system, we utilize Narrow-Range Ethoxylation (NRE) via alkaline earth metal catalysts, such as Calcium Acetate (


) or Barium-based complexes[5]. These catalysts coordinate simultaneously with the ether oxygens of the growing polymer chain and the incoming EO monomer. This coordination creates a localized steric barrier that restricts the addition of EO to already-long chains, forcing a sharply peaked homolog distribution and driving the consumption of the unreacted Guerbet alcohol[6].

Mechanism A 2-Dodecyl-1-Tetradecanol (Sterically Hindered) B Catalyst Activation (Ca(OAc)2 / Heat) A->B Vacuum Dehydration C Metal Alkoxide Complex (RO-Ca+) B->C -AcOH D EO Coordination & Ring Opening C->D + Ethylene Oxide E Chain Propagation (Narrow Distribution) D->E Exothermic Addition E->C Proton Exchange (Regenerates Alkoxide) F Neutralization & C26GA-En Surfactant E->F Acid Quench

Catalytic cycle of Narrow-Range Ethoxylation (NRE) for sterically hindered Guerbet alcohols.

Experimental Methodology: Self-Validating Protocol

The following protocol details the high-pressure synthesis of a 12-mole ethoxylate (C26GA-E12). To ensure reproducibility and safety, this workflow is designed as a self-validating system , embedding in-process quality control (IPC) checkpoints at critical junctures.

Step 1: Reactor Charging and Dehydration
  • Action: Transfer 500 g (approx. 1.31 mol) of 2-dodecyl-1-tetradecanol into a 2 L high-pressure stirred autoclave. Add 2.5 g (0.5 wt%) of

    
     catalyst. Seal and heat to 120°C under a vacuum of <10 mbar for 60 minutes[7].
    
  • Causality: Trace moisture acts as a competitive initiator for EO, generating homopolymer polyethylene glycol (PEG) instead of the target surfactant, which drastically alters the Hydrophilic-Lipophilic Balance (HLB) and biodegradability profile[8].

  • Self-Validating Checkpoint (SVC 1): Perform a Karl Fischer titration on a reactor aliquot. Condition: Proceed only if moisture is <0.05%. If >0.05%, extend the vacuum hold.

Step 2: Inerting and Ethylene Oxide Dosing
  • Action: Purge the reactor three times with ultra-high-purity Nitrogen (

    
    ). Heat the reactor to the optimal propagation temperature of 160°C. Gradually dose 692 g (15.7 mol) of Ethylene Oxide using a mass flow controller, maintaining reactor pressure between 3 to 5 bar.
    
  • Causality: The ring-opening of EO is highly exothermic (

    
     kJ/mol). Maintaining strict temperature control (<180°C) prevents the thermal degradation of the ether chain and product discoloration[7].
    
  • Self-Validating Checkpoint (SVC 2): Monitor the real-time pressure curve. A plateau in pressure during dosing indicates catalyst deactivation; a rapid pressure drop immediately post-dosing validates active EO consumption.

Step 3: Digestion Hold and Neutralization
  • Action: Once dosing is complete, hold the temperature at 160°C until the pressure drops to a stable baseline. Cool to 80°C, purge with

    
     to strip unreacted EO, and neutralize the alkaline catalyst with glacial acetic acid to a pH of 6.5–7.5. Filter through a 1-micron pad.
    
  • Causality: Neutralization halts the polymerization and prevents base-catalyzed oxidative degradation of the polyether chain during storage.

Workflow Step1 Step 1: Reactor Charging C26 Guerbet Alcohol Ca(OAc)2 Catalyst Step2 Step2 Step1->Step2 Step3 Step 3: Inerting 3x N2 Purge Cycles O2 Removal Step2->Step3 Step4 Step 4: Ethylene Oxide Dosing 160°C 3-5 bar Exothermic Control Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Neutralization & Filtration Glacial Acetic Acid 1-micron Filter Step5->Step6

Self-validating workflow for the high-pressure ethoxylation of 2-dodecyl-1-tetradecanol.

Data Presentation: Physicochemical Properties

The degree of ethoxylation (n) dictates the surfactant's HLB, cloud point, and ultimate application. The table below summarizes the quantitative physicochemical properties of synthesized C26 Guerbet ethoxylates across different EO molar ratios[3][9].

Surfactant HomologMoles of EO (Avg)Cloud Point (1% aq, °C)CMC (mol/L at 25°C)Surface Tension at CMC (mN/m)Primary Application Focus
C26GA-E5.7 5.7Insoluble

30.3W/O Emulsifier, Defoamer
C26GA-E12.0 12.0~ 45

34.5O/W Emulsifier, EOR
C26GA-E24.0 24.0> 90

38.0Drug Solubilizer, Wetting Agent

Note: As the EO chain length increases, the CMC decreases significantly, demonstrating the exceptional micellization efficiency of the bulky C26 double-tail structure.

References

1. Synthesis of narrow-distributed Guerbet dodecyl alcohol ethoxylates on Ca(OAc)2 catalyst and theirs surface properties. ResearchGate. 5 2. Performances of Guerbet Alcohol Ethoxylates for Surfactant–Polymer Flooding Free of Alkali. Energy & Fuels - ACS Publications. 3 3.[9] Performances of Guerbet Alcohol Ethoxylates for Surfactant−Polymer Flooding Free of Alkali. ResearchGate. 9 4.[2] Guerbet Compounds. AOCS. 2 5.[1] Cas 59219-70-4, DODECYLTETRADECANOL. LookChem. 1 6.[6] Synthesis of narrow-distributed Guerbet dodecyl alcohol ethoxylates on Ca(OAc)2 catalyst and theirs surface properties. ResearchGate. 6 7.[4] LAUNDRY LIQUID COMPOSITION - European Patent Office - EP 4361239 A1. Googleapis. 4 8.[7] 2-(8-Methylnonoxy)ethanol|C12H26O2. Benchchem. 7 9.[8] Biodegradability of Branched Versus Linear Alcohol Ethoxylates: A Comparative Analysis. Benchchem. 8

Sources

Application Note: Preparation and Characterization of Isohexacosanol Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Surface Chemists, Nanotechnologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Self-assembled monolayers (SAMs) are foundational to surface functionalization, biosensor development, and targeted drug delivery systems. In drug development, SAMs are frequently utilized to passivate sensor surfaces (e.g., Surface Plasmon Resonance chips) or to create highly controlled microenvironments for protein and ligand immobilization.

While linear ultra-long-chain fatty alcohols (like 1-hexacosanol) form highly crystalline, densely packed arrays, their rigid structures can limit the incorporation of bulky guest molecules. Isohexacosanol (IUPAC: 24-methylpentacosan-1-ol) is a 26-carbon branched fatty alcohol with a molecular weight of 382.71 g/mol [1][1][2]. It features a terminal isopropyl-like branch that introduces controlled steric hindrance at the monolayer-ambient interface.

The Causality of Experimental Choices (E-E-A-T)
  • Steric Modulation of Packing: Linear hexacosanol adsorbs exclusively in a dense "parallel" packed structure on Highly Oriented Pyrolytic Graphite (HOPG) due to maximized inter-chain van der Waals interactions [2][3]. In contrast, the 24-methyl branch of isohexacosanol increases the molecular cross-sectional area at the tail end. This forces a slight tilt or increased intermolecular spacing, generating nanometer-scale "free volume." This free volume is critical for preventing steric clashes when immobilizing large biomolecules (e.g., antibodies) on functionalized SAMs.

  • Solvent Selection (Liquid/Solid Interface): For physisorbed SAMs studied via Scanning Tunneling Microscopy (STM), 1-phenyloctane is the solvent of choice. Its low vapor pressure prevents evaporation during extended imaging, and its aromatic ring interacts weakly with the HOPG surface, allowing the stronger van der Waals forces of the C26 alkyl chain to dominate the competitive adsorption process[3].

Quantitative Data Comparison

To understand the thermodynamic advantages of isohexacosanol, it is essential to compare its physicochemical behavior with its linear counterpart.

Property1-Hexacosanol (Linear)Isohexacosanol (Branched)
IUPAC Name Hexacosan-1-ol24-Methylpentacosan-1-ol
Terminal Alkyl Structure -CH₂-CH₃ (Ethyl)-CH(CH₃)₂ (Isopropyl)
Molecular Weight 382.71 g/mol 382.71 g/mol
HOPG Packing Motif Exclusively Parallel[3]Herringbone / Tilted Parallel
Monolayer Free Volume Very Low (Highly Crystalline)Moderate (Sterically Tuned)
Primary Application Passivation, Barrier FilmsHost-Guest Matrices, Biosensors

System Workflows and Logic

Workflow A 1. Substrate Prep (HOPG Cleavage) D 4. Physisorption (Liquid/Solid Interface) A->D B 2. Solvent Selection (1-Phenyloctane) C 3. Solution Prep (1 mM Isohexacosanol) B->C C->D E 5. Validation (STM Imaging) D->E

Workflow for the preparation and validation of isohexacosanol SAMs on HOPG.

Logic Root C26 Fatty Alcohol SAMs Lin Linear Tail (-CH3) Root->Lin Branched Branched Tail (-CH(CH3)2) Isohexacosanol Root->Branched LinMech Maximized van der Waals Interactions Lin->LinMech BranchMech Terminal Steric Hindrance Branched->BranchMech LinOut Dense 'Parallel' Packing Low Permeability LinMech->LinOut BranchOut Increased Free Volume Enhanced Guest Accommodation BranchMech->BranchOut

Mechanistic impact of terminal branching on SAM packing and functionality.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that the thermodynamic equilibrium required for uniform SAM formation is achieved.

Protocol A: Physisorbed SAMs on HOPG (For STM Analysis)

This method utilizes van der Waals epitaxy to form highly ordered, reversible 2D crystals at the liquid/solid interface.

Step 1: Solution Preparation

  • Weigh high-purity isohexacosanol powder.

  • Dissolve in anhydrous 1-phenyloctane to achieve a final concentration of 1.0 mM.

  • Sonicate the solution for 15 minutes at 40°C to ensure complete dissolution. Causality: Long-chain alcohols can form micelles or aggregates; mild heating ensures monomeric dispersion.

Step 2: Substrate Cleavage (Self-Validation Step)

  • Mount a ZYA-grade HOPG crystal onto a magnetic STM puck.

  • Apply a piece of adhesive tape to the top surface, press firmly, and peel off rapidly to expose a pristine basal plane.

  • Validation: Image the bare HOPG under STM. If the atomic hexagonal lattice is not clearly visible, recleave the substrate.

Step 3: Deposition and Annealing

  • Deposit a 10 µL droplet of the 1.0 mM isohexacosanol solution directly onto the freshly cleaved HOPG surface.

  • Place the sample in a sealed, solvent-saturated chamber and heat to 60°C for 10 minutes.

  • Allow the system to cool slowly to room temperature (22°C) over 30 minutes. Causality: Slow cooling provides the thermal energy required for the molecules to overcome local kinetic traps and reach the minimum-energy epitaxial registry with the graphite lattice.

Step 4: Characterization

  • Engage the STM tip directly into the liquid droplet.

  • Image using constant current mode (typical parameters: I_set = 100 pA, V_bias = -800 mV).

Protocol B: Chemisorbed SAMs on Aluminum Oxide (Al₂O₃)

Alcohols can form robust, covalently bound SAMs on metal oxides via a condensation reaction, generating Al-O-C linkages [4].

Step 1: Substrate Hydroxylation

  • Clean the Al₂O₃ coated substrate sequentially in ultrasonic baths of acetone, ethanol, and ultrapure water (5 minutes each).

  • Dry under a stream of high-purity N₂.

  • Treat the substrate in a UV-Ozone cleaner for 15 minutes. Causality: This removes residual organic contaminants and maximizes the density of reactive surface hydroxyl (-OH) groups necessary for chemisorption.

Step 2: Monolayer Assembly

  • Prepare a 5.0 mM solution of isohexacosanol in anhydrous ethanol.

  • Immerse the hydroxylated substrate into the solution.

  • Seal the container and incubate in the dark at room temperature for 18 to 24 hours.

Step 3: Curing and Validation

  • Remove the substrate and rinse vigorously with neat ethanol to remove physisorbed multilayers.

  • Bake the substrate at 80°C for 2 hours. Causality: Thermal curing drives the dehydration/condensation reaction (Al-OH + HO-R → Al-O-R + H₂O) to completion, locking the SAM in place.

  • Validation: Measure the static water contact angle. A shift from <10° (hydrophilic native oxide) to >95° indicates successful formation of a hydrophobic isohexacosanol monolayer.

References

  • Title: PubChem Compound Summary for CID 110328, Isohexacosanol Source: National Center for Biotechnology Information (NCBI) URL: [Link] (Corresponds to search result[1])

  • Title: STM investigation of the dependence of alkane and alkane (C18H38, C19H40) derivatives self-assembly on molecular chemical structure on HOPG surface Source: Surface Science, Volume 602, Issue 6 (2008) URL: [Link] (Corresponds to search result[3])

  • Title: Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy Source: Chemical Society Reviews (2003) URL: [Link]

  • Title: Formation and Structure of Self-Assembled Monolayers Source: Chemical Reviews (1996) URL: [Link]

  • Title: Isohexacosanol - Substance Details - SRS Source: United States Environmental Protection Agency (EPA) URL: [Link] (Corresponds to search result[2])

Sources

Application Note: Guerbet Alcohols for the Steric Stabilization and Matrix Fluidization of Nanoparticle Dispersions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Guerbet Alcohols in Nanotechnology

Guerbet alcohols, such as 2-octyldodecanol, are β-branched primary alcohols synthesized via the catalytic condensation of linear alcohol precursors. In the realm of nanomedicine and formulation science, these highly branched, high-molecular-weight alcohols serve as invaluable excipients. Unlike their linear counterparts of similar molecular weight, Guerbet alcohols exhibit significantly lower melting points—remaining liquid at room temperature—and possess exceptional thermal and oxidative stability[1].

Their unique physicochemical properties make them ideal for stabilizing nanoparticle dispersions. Specifically, they are utilized as the hydrophobic "assembly module" in self-assembling prodrug nanoparticles[1], and as the liquid lipid component in Nanostructured Lipid Carriers (NLCs) to fluidize lipid bilayers and modulate membrane permeability[2].

Mechanistic Principles of Dispersion Stabilization

Steric Hindrance & Matrix Imperfection

In standard Solid Lipid Nanoparticles (SLNs), the highly ordered crystalline lattice of solid lipids often leads to the expulsion of encapsulated active pharmaceutical ingredients (APIs) during long-term storage. Introducing a Guerbet alcohol (e.g., 2-octyldodecanol) as a liquid lipid component inherently disrupts this perfect crystal lattice[3]. The bulky β-branching creates massive steric hindrance, forcing the solid lipid matrix into a Type I (imperfect crystal) or Type II (amorphous) structure[3]. This structural fluidization creates spatial voids that accommodate higher payloads of hydrophobic drugs and prevent recrystallization-induced drug leakage[2][3].

Surface Stabilization in Prodrug Nanoassemblies

For prodrug nanoassemblies, branched-chain fatty alcohols structurally analogous to Guerbet alcohols serve as hydrophobic modules[1]. The branched chains provide greater steric hindrance compared to linear chains, which enhances the self-assembly process and prevents the aggregation of the resulting nanoparticles in aqueous dispersions[1].

G SL Solid Lipid (Highly Ordered) Mix Lipid Matrix Disruption SL->Mix GA Guerbet Alcohol (Bulky β-Branch) GA->Mix Steric Hindrance API Hydrophobic API API->Mix NLC Nanostructured Lipid Carrier (Imperfect Matrix) Mix->NLC Prevents API Expulsion

Caption: Mechanism of NLC matrix fluidization and stabilization by Guerbet alcohols.

Experimental Protocol: Formulation of 2-Octyldodecanol-Stabilized NLCs

This protocol utilizes hot high-pressure homogenization (HPH) to produce NLCs with high entrapment efficiency. The causality behind using hot HPH is to maintain the lipids above their melting point during emulsification, ensuring the homogeneous distribution of the Guerbet alcohol within the solid lipid matrix before controlled cooling locks the amorphous structure in place.

Materials:

  • Solid Lipid: Cetyl Palmitate or Precirol ATO 5

  • Liquid Lipid (Guerbet Alcohol): 2-Octyldodecanol[2]

  • Surfactant: Polysorbate 80 (Tween 80)

  • Aqueous Phase: Ultra-purified water

  • API: Hydrophobic model drug

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh the solid lipid and 2-octyldodecanol in an 8:2 to 7:3 weight ratio. Heat the mixture to 5–10 °C above the melting point of the solid lipid. Note: The addition of 2-octyldodecanol will slightly lower the overall melting point of the blend[2].

  • API Incorporation: Dissolve the hydrophobic API into the homogenous, molten lipid phase under continuous magnetic stirring (500 rpm). The liquidity of the Guerbet alcohol ensures rapid API solubilization.

  • Aqueous Phase Preparation: Dissolve Polysorbate 80 in ultra-purified water and heat to the exact same temperature as the lipid phase. Critical Causality: Temperature matching prevents premature lipid crystallization during the mixing phase, which would otherwise cause catastrophic phase separation.

  • Pre-Emulsion Formation: Add the hot aqueous phase dropwise to the molten lipid phase under high-speed shear homogenization (e.g., Ultra-Turrax at 10,000 rpm for 2 minutes).

  • High-Pressure Homogenization: Transfer the pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Process for 3 to 5 cycles at 500 bar. The high energy input, combined with the steric stabilization of the Guerbet alcohol, reduces the droplet size to the nanometer range[4].

  • Solidification: Cool the nanoemulsion rapidly to 4 °C. The rapid cooling, combined with the steric hindrance of 2-octyldodecanol, forces the lipid into an imperfect crystalline lattice, finalizing the stable NLC dispersion[3].

Workflow Step1 1. Melt Solid Lipid + 2-Octyldodecanol Step2 2. Dissolve API (Lipid Phase) Step1->Step2 Step3 3. Add Hot Aqueous Surfactant Phase Step2->Step3 Step4 4. High-Speed Shear (Pre-emulsion) Step3->Step4 Step5 5. High-Pressure Homogenization (500 bar) Step4->Step5 Step6 6. Rapid Cooling (NLC Solidification) Step5->Step6

Caption: Step-by-step workflow for formulating Guerbet alcohol-stabilized NLCs.

Quantitative Data Presentation & Quality Control

A self-validating protocol requires rigorous quality control. The incorporation of Guerbet alcohols directly impacts the Polydispersity Index (PDI), Zeta Potential, and Entrapment Efficiency (EE). A PDI below 0.3 is generally accepted as an optimum value for monodispersed nanoparticle dispersions[3].

Table 1: Comparative Physicochemical Properties of SLNs vs. Guerbet-Stabilized NLCs (Representative Data)

Formulation TypeLipid Matrix CompositionMean Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)6-Month API Expulsion
Standard SLN 100% Cetyl Palmitate185 ± 120.35-22.4 ± 1.265.2 ± 3.1High (Recrystallization)
Guerbet-NLC 75% Cetyl Palmitate + 25% 2-Octyldodecanol142 ± 80.18-28.6 ± 1.592.4 ± 2.5Minimal (Amorphous)
Causality of Data Trends:
  • Size & PDI Reduction: The branched structure of 2-octyldodecanol reduces the surface tension and viscosity of the internal phase. This facilitates easier droplet breakdown during HPH, leading to smaller, more uniform particles[4].

  • Zeta Potential: Values greater than +30 mV or below -30 mV typically indicate strong electrostatic stabilization[4]. While the Guerbet alcohol is non-ionic, its integration into the lipid matrix improves the orientation of the surrounding surfactant layer, slightly enhancing the negative zeta potential.

  • Entrapment Efficiency: The imperfect matrix created by the bulky β-branching provides spatial voids, drastically increasing the EE from ~65% to >92%[3].

Self-Validating System & Troubleshooting

To ensure the protocol is self-validating, researchers must monitor the formulation over a thermal stress cycle (e.g., alternating between 4 °C and 40 °C for three cycles).

  • Failure Mode: A sudden increase in PDI (>0.4) or visible turbidity during thermal cycling.

  • Root Cause: This indicates Ostwald ripening or a lipid polymorphic transition (from the unstable α-form to the highly ordered β-form), meaning the steric hindrance provided by the liquid lipid is insufficient.

  • Corrective Action: Increase the ratio of 2-octyldodecanol to solid lipid (e.g., shift from 8:2 to 7:3) to further disrupt the crystal lattice and maintain the amorphous state[3].

References

  • Gawin-Mikołajewicz, A., et al. "Ophthalmic Nanoemulsions: From Composition to Technological Processes and Quality Control." PMC/NIH. Available at:[Link]

  • World Journal of Pharmaceutical Research. "Components of NLC Formulation." AWS. Available at: [Link]

Sources

Application Notes and Protocols: Oxidation of Dodecyltetradecanol to 2-Dodecyltetradecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Branched-chain fatty acids (BCFAs) are integral components in various biological and industrial applications, exhibiting unique physicochemical properties such as low freezing points and enhanced thermal stability.[1] These characteristics make them valuable in the formulation of cosmetics, plasticizers, and other specialty chemicals.[2] Dodecyltetradecanol, a C26 Guerbet alcohol, serves as a readily available precursor for the synthesis of the corresponding branched fatty acid, 2-dodecyltetradecanoic acid. The oxidation of primary alcohols to carboxylic acids is a fundamental and extensively utilized transformation in organic synthesis.[3][4] This application note provides a detailed protocol for the efficient oxidation of dodecyltetradecanol, focusing on a robust and high-yielding method suitable for research and development laboratories.

The conversion of alcohols to carboxylic acids can be achieved through various methods, including the use of stoichiometric amounts of heavy metal oxidants like chromium-based reagents.[5][6] However, these methods often generate significant amounts of toxic waste, posing environmental concerns, particularly for large-scale synthesis.[3][4] Modern synthetic chemistry emphasizes the development of more sustainable and environmentally benign protocols. Catalytic methods employing greener oxidants such as oxygen, sodium hypochlorite, or sodium chlorite are preferred as they produce less harmful byproducts like water and sodium chloride.[3]

This guide will focus on a widely applicable and efficient two-step, one-pot procedure utilizing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation in conjunction with sodium hypochlorite (NaOCl) and sodium chlorite (NaClO2).[7][8] This method is known for its high yields and compatibility with a range of functional groups, making it a reliable choice for the synthesis of complex molecules.[8]

Principle of the Method

The oxidation of dodecyltetradecanol to 2-dodecyltetradecanoic acid proceeds through a two-stage process within a single reaction vessel.[8]

  • TEMPO-Catalyzed Oxidation to Aldehyde: Initially, the primary alcohol is oxidized to the corresponding aldehyde. This step is catalyzed by the stable nitroxyl radical, TEMPO, in the presence of a stoichiometric oxidant, typically sodium hypochlorite. The active oxidizing species is the N-oxoammonium ion, which is generated in situ from TEMPO.[9]

  • Oxidation of Aldehyde to Carboxylic Acid: The intermediate aldehyde is then further oxidized to the carboxylic acid using sodium chlorite (NaClO2).[7] This second oxidation step is efficient and generally provides the desired carboxylic acid in high purity.

The overall transformation can be visualized as follows:

Oxidation_Workflow Dodecyltetradecanol Dodecyltetradecanol (Starting Material) Intermediate_Aldehyde 2-Dodecyltetradecanal (Intermediate) Dodecyltetradecanol->Intermediate_Aldehyde TEMPO, NaOCl Fatty_Acid 2-Dodecyltetradecanoic Acid (Final Product) Intermediate_Aldehyde->Fatty_Acid NaClO2

Figure 1: General workflow for the two-step, one-pot oxidation of dodecyltetradecanol.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
Dodecyltetradecanol≥98%(Specify Supplier)Starting Guerbet alcohol.
TEMPO98%(Specify Supplier)Catalyst.
Sodium hypochlorite (NaOCl)10-15% aqueous solution(Specify Supplier)Stoichiometric oxidant for the first step.
Sodium chlorite (NaClO2)80% technical grade(Specify Supplier)Stoichiometric oxidant for the second step.
Sodium phosphate monobasic (NaH2PO4)Reagent grade(Specify Supplier)For buffer preparation.
Sodium phosphate dibasic (Na2HPO4)Reagent grade(Specify Supplier)For buffer preparation.
Acetonitrile (CH3CN)HPLC grade(Specify Supplier)Reaction solvent.
2-Methyl-2-butene99%(Specify Supplier)Chlorine scavenger.
Diethyl etherAnhydrous(Specify Supplier)For extraction.
Sodium sulfite (Na2SO3)Anhydrous(Specify Supplier)For quenching.
Hydrochloric acid (HCl)37%(Specify Supplier)For acidification.
Brine (saturated NaCl solution)For washing.
Sodium sulfate (Na2SO4)Anhydrous(Specify Supplier)For drying.
Deionized water

Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Protocol

Preparation of Phosphate Buffer (0.67 M, pH 6.7)

1.1. Dissolve an appropriate amount of sodium phosphate monobasic and sodium phosphate dibasic in deionized water to achieve a final concentration of 0.67 M.

1.2. Adjust the pH of the buffer solution to 6.7 using a pH meter and dropwise addition of a concentrated solution of either the monobasic or dibasic phosphate salt.

Reaction Setup

2.1. In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve dodecyltetradecanol (1.0 equivalent) in acetonitrile.

2.2. Add the prepared phosphate buffer (pH 6.7) to the flask.

2.3. Add TEMPO (0.02-0.07 equivalents) to the reaction mixture.[3]

2.4. Cool the flask in an ice-water bath to 0-5 °C.

Oxidation Reaction

3.1. In a separate beaker, dilute the sodium hypochlorite solution with deionized water.

3.2. Slowly add the diluted sodium hypochlorite solution to the reaction mixture via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below 15 °C.

3.3. After the addition is complete, allow the reaction to stir at room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

3.4. Once the initial oxidation to the aldehyde is complete, add 2-methyl-2-butene (a chlorine scavenger) to the reaction mixture.

3.5. In a separate beaker, dissolve sodium chlorite (1.5 equivalents) in deionized water.

3.6. Add the sodium chlorite solution to the reaction mixture in one portion.

3.7. Allow the reaction to stir at room temperature for 12-24 hours, or until the intermediate aldehyde is fully converted to the carboxylic acid, as monitored by TLC or GC-MS.

Work-up and Purification

4.1. Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

4.2. Acidify the mixture to pH 2-3 with 2 M hydrochloric acid.

4.3. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

4.4. Combine the organic layers and wash with brine.

4.5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4.6. The crude product can be further purified by column chromatography on silica gel if necessary.

Detailed_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Buffer Prepare Phosphate Buffer (pH 6.7) Setup Dissolve Dodecyltetradecanol in CH3CN and Buffer Prep_Buffer->Setup Add_TEMPO Add TEMPO Setup->Add_TEMPO Cool Cool to 0-5 °C Add_TEMPO->Cool Add_NaOCl Slowly Add NaOCl Solution Cool->Add_NaOCl Stir_RT_1 Stir at Room Temperature (Monitor Aldehyde Formation) Add_NaOCl->Stir_RT_1 Add_Scavenger Add 2-Methyl-2-butene Stir_RT_1->Add_Scavenger Add_NaClO2 Add NaClO2 Solution Add_Scavenger->Add_NaClO2 Stir_RT_2 Stir at Room Temperature (Monitor Acid Formation) Add_NaClO2->Stir_RT_2 Quench Quench with Na2SO3 Stir_RT_2->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Diethyl Ether Acidify->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Chromatography (if necessary) Concentrate->Purify

Figure 2: Detailed step-by-step experimental workflow for the oxidation of dodecyltetradecanol.

Characterization of 2-Dodecyltetradecanoic Acid

The successful synthesis of 2-dodecyltetradecanoic acid can be confirmed by various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the molecular weight and purity of the final product.[10][11] The fatty acid is typically derivatized to its more volatile methyl ester (FAME) prior to analysis.[1] The fragmentation pattern in the mass spectrum will be characteristic of the branched fatty acid structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.[10][11]

  • ¹H NMR: Key signals to identify include the proton at the α-position to the carboxyl group, the terminal methyl groups, and the methylene protons of the long alkyl chains.[12][13]

  • ¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid, as well as distinct signals for the carbons in the branched alkyl chains.[12]

Expected Analytical Data for 2-Dodecyltetradecanoic Acid
Molecular Formula C26H52O2
Molecular Weight 396.69 g/mol [14]
Appearance White to off-white solid[14]
¹H NMR (CDCl₃, δ) ~2.3 ppm (m, 1H, -CH(R)-COOH), ~1.2-1.4 ppm (br s, 44H, -CH₂-), ~0.9 ppm (t, 6H, -CH₃)
¹³C NMR (CDCl₃, δ) ~180 ppm (-COOH), ~45 ppm (-CH(R)-COOH), ~32-22 ppm (-CH₂-), ~14 ppm (-CH₃)

Safety and Handling

General Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.[15][16]

  • Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[17][18][19]

  • An emergency eyewash and shower should be readily accessible.[17][19]

Specific Chemical Hazards:

  • Sodium hypochlorite and Sodium chlorite: These are strong oxidizing agents.[15] They can cause severe skin and eye irritation or burns. Avoid contact with combustible materials, as this can create a fire or explosion hazard.[16] Store oxidizing agents in a cool, dry, and well-ventilated area away from flammable and combustible materials.[18][19]

  • Acetonitrile: This is a flammable and toxic solvent. Avoid inhalation of vapors and skin contact.

  • Hydrochloric Acid: This is a corrosive acid. Handle with extreme care to avoid skin and eye burns.

  • Diethyl Ether: This is a highly flammable solvent. Ensure there are no ignition sources in the vicinity during its use.

In case of a spill, immediately alert others in the area and follow established laboratory spill response procedures.[19] For small spills, use appropriate absorbent materials.[19]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient oxidant, low reaction temperature, or short reaction time.Add more of the respective oxidant, allow the reaction to warm to room temperature, or increase the reaction time. Monitor progress by TLC or GC-MS.
Formation of byproducts Over-oxidation or side reactions. The Guerbet pathway can sometimes lead to aldol condensation if conditions become too basic.[3][4]Ensure careful control of reaction temperature and pH. The use of a chlorine scavenger helps to minimize side reactions.
Low yield after work-up Incomplete extraction or loss of product during purification.Perform multiple extractions with the organic solvent. Ensure the aqueous layer is sufficiently acidified to protonate the carboxylic acid, making it more soluble in the organic phase.
Product is an oil instead of a solid Presence of impurities.Purify the product by column chromatography on silica gel.

Conclusion

The TEMPO-catalyzed oxidation of dodecyltetradecanol to 2-dodecyltetradecanoic acid is a reliable and efficient method for the synthesis of this branched fatty acid. The one-pot, two-step procedure offers high yields and avoids the use of toxic heavy metal oxidants, aligning with the principles of green chemistry.[3] Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The analytical techniques described provide a comprehensive approach to verifying the structure and purity of the final product.

References

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). An efficient and environmentally benign oxidation of primary alcohols to carboxylic acids is using stoichiometric NaClO2, catalytic TEMPO, and NaOCl. Journal of Organic Chemistry, 64(7), 2564–2566. Available from: [Link]

  • Galkin, K. I., & Ananikov, V. P. (2019). Direct Oxidation of Primary Alcohols to Carboxylic Acids. OSTI.GOV. Available from: [Link]

  • Chemguide. (n.d.). Making carboxylic acids. Available from: [Link]

  • Huang, X., & Liu, R. (2011). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. Available from: [Link]

  • LibreTexts. (2019, August 12). 12.6: Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available from: [Link]

  • AOCS. (2011, December 22). Guerbet Compounds. Available from: [Link]

  • Wikipedia. (n.d.). Guerbet reaction. Available from: [Link]

  • Google Patents. (n.d.). DE10232458A1 - Production of Guerbet acids comprises reaction of a Guerbet alcohol in the presence of a dehydrogenation catalyst to form a Guerbet aldehyde followed by oxidation with oxygen or an oxygen-containing gas.
  • Barry, K., et al. (2015). Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR. PMC. Available from: [Link]

  • The Chemistry Blog. (2024, September 4). Safe Handling of Oxidising Chemicals. Available from: [Link]

  • Galkin, K. I., & Ananikov, V. P. (2021, May 19). Direct Oxidation of Primary Alcohols to Carboxylic Acids. NSF PAR. Available from: [Link]

  • Oak Ridge National Laboratory. (2015, January 1). Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR. Available from: [Link]

  • Google Patents. (n.d.). US4154762A - Oxidative dehydrogenation of alcohols to aldehydes and ketones.
  • Storemasta. (2024, May 2). How do you Store Oxidizing Agents?. Available from: [Link]

  • Magritek. (2018, April 6). Characterizing Fatty Acids with advanced multinuclear NMR methods. Available from: [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Available from: [Link]

  • AFNS Safety - University of Alberta. (n.d.). Oxidizing Agents. Available from: [Link]

  • AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Available from: [Link]

  • Taylor & Francis. (n.d.). Alcohol oxidation – Knowledge and References. Available from: [Link]

  • Vermaak, V., Young, D. A., & Swarts, A. J. (2018). Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions, 47(46), 16534–16542. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Oxidation of Alcohols: Recent Advances. Available from: [Link]

  • Mendel, H., & Coops, J. (1939). The gradual decomposition by oxidation of fatty acids into their next lower homologues. Recueil des Travaux Chimiques des Pays-Bas, 58(12), 1133–1143. Available from: [Link]

  • EPA. (n.d.). 2-Dodecyltetradecanoic acid - Chemical Details. Available from: [Link]

  • Hennebelle, M., et al. (n.d.). Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass. WUR eDepot. Available from: [Link]

  • Google Patents. (n.d.). GB1165597A - Synthesis of 1,12-Dodecanedioic Acids.
  • SMPDB. (2013, August 19). Oxidation of Branched-Chain Fatty Acids. Available from: [Link]

  • PubMed. (1996). Synthesis of [14,14,14-2H3] 12-hydroxytetradecanoic Acid and [13,14-2H2] 11-hydroxytetradecanoic Acid Useful as Tracers to Study a (11E)-desaturation Reaction in Spodoptera Littoralis. Bioorganic & Medicinal Chemistry, 4(3), 439-443. Available from: [Link]

  • Clinical Learning. (2025, August 15). 11. Oxidation of Branched-Chain Fatty Acids & Omega (ω)Oxidation | USMLE Step 1 High Yield (Part. YouTube. Available from: [Link]

  • Narayana Medical College, Nellore. (n.d.). Oxidation of odd chain saturated and unsaturated fatty acids. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Dodecyl-1-Tetradecanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-dodecyl-1-tetradecanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Guerbet reaction for the self-condensation of 1-dodecanol and 1-tetradecanol to produce this highly branched, long-chain alcohol. We will delve into one of the most persistent challenges in this synthesis: catalyst poisoning. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you identify, mitigate, and resolve issues related to catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.

Section 1: Understanding the Synthesis and the Catalyst System

The synthesis of 2-dodecyl-1-tetradecanol is a classic example of the Guerbet reaction, a robust method for dimerizing primary alcohols into their β-alkylated counterparts.[1][2] The reaction requires a multifunctional catalytic system capable of facilitating a sequence of dehydrogenation, condensation, and hydrogenation steps.[3][4] The overall transformation is depicted below.

The Guerbet Reaction Pathway

The reaction proceeds through a four-step hydrogen auto-transfer process:

  • Dehydrogenation: The starting alcohol is oxidized to its corresponding aldehyde.

  • Aldol Condensation: Two aldehyde molecules undergo an aldol condensation.

  • Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is reduced to the final β-alkylated Guerbet alcohol.[1][2][4]

This complex sequence necessitates a carefully balanced catalyst system, typically comprising a transition metal for the hydrogenation/dehydrogenation steps and a strong base to promote the condensation.[4][5]

Guerbet_Pathway cluster_0 Reaction Environment cluster_1 Catalyst System A 2x 1-Tetradecanol (C₁₄H₃₀O) B Tetradecanal (C₁₄H₂₈O) A:e->B:w 1. Dehydrogenation (-H₂) C Aldol Adduct B:e->C:w 2. Aldol Condensation Metal Metal Catalyst (e.g., Ni, Pd, Cu) B->Metal Catalyzes D α,β-Unsaturated Aldehyde C:e->D:w 3. Dehydration (-H₂O) Base Base Catalyst (e.g., KOH) C->Base Catalyzes E 2-Dodecyl-1-tetradecanol (C₂₈H₅₈O) D:e->E:w 4. Hydrogenation (+H₂) E->Metal Catalyzes

Caption: The four-step reaction mechanism of the Guerbet reaction.
Typical Catalyst Systems

The choice of catalyst is critical for reaction efficiency. Heterogeneous catalysts are often preferred in industrial settings for their ease of separation and potential for reuse.[3]

Catalyst ComponentExamplesFunctionCommon Support
Metal Nickel (Ni), Palladium (Pd), Copper (Cu), Rhodium (Rh)Dehydrogenation & HydrogenationHydrotalcite, Mixed Oxides (e.g., Mg-Al), Carbon
Base Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), AlkoxidesAldol CondensationOften used homogeneously or supported

Section 2: Frequently Asked Questions (FAQs) on Catalyst Poisoning

Q1: What is catalyst poisoning and how does it differ from other forms of deactivation?

A1: Catalyst poisoning is the chemical deactivation of a catalyst caused by the strong chemical bonding (chemisorption) of substances, known as poisons, to its active sites.[6][7] This process blocks reactants from accessing these sites, leading to a dramatic reduction in reaction rate and efficiency.[7] It is distinct from other deactivation mechanisms:

  • Fouling/Coking: Physical blockage of active sites by deposited materials like carbon or oligomers.[8]

  • Sintering: Thermal degradation where catalyst particles agglomerate, reducing the active surface area.

  • Leaching: The physical loss of the active catalytic species from its support into the reaction medium.[4]

Poisoning is a chemical phenomenon, whereas fouling is primarily physical and sintering is thermal.[7][9]

Q2: My reaction yield has dropped significantly. How can I confirm if catalyst poisoning is the cause?

A2: A sudden or gradual drop in reaction yield is a primary symptom of catalyst deactivation, with poisoning being a very common cause.[7] To diagnose this, you can perform a comparative experiment as detailed in Protocol 2 . Running the reaction with a fresh batch of catalyst alongside the suspect (spent) catalyst under identical conditions is the most direct way to confirm a loss of activity. If the fresh catalyst performs as expected while the spent one does not, deactivation has occurred. Subsequent analysis of the spent catalyst (e.g., elemental analysis for sulfur, halides) can then identify the specific poison.

Q3: What are the most common poisons for the Guerbet reaction catalyst system?

A3: The dual nature of the Guerbet catalyst system (metal and base) makes it susceptible to a range of poisons.

  • For Metal Catalysts (Ni, Pd, Cu):

    • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and other sulfur-containing impurities in the alcohol feedstock are potent poisons for hydrogenation catalysts.[6][10]

    • Halides, Cyanides, and Carbon Monoxide (CO): These can strongly and often irreversibly bind to metal surfaces.[6][7]

    • Heavy Metals: Trace impurities of lead, arsenic, or mercury in reactants can deactivate the catalyst.[7][11]

  • For the Base Catalyst (KOH, NaOH):

    • Water (H₂O): As a byproduct of the reaction, water can hydrolyze and neutralize the strong base, a phenomenon often cited as a rate-limiting factor.[4][12][13]

    • Acidic Impurities: Any acidic contaminants in the feedstock will consume the base catalyst.

Q4: How does water, a byproduct of the reaction, contribute to catalyst deactivation?

A4: Water is a unique challenge in the Guerbet reaction because it is continuously generated during the dehydration step. Its primary detrimental effect is the deactivation of the basic component of the catalyst system.[12][13] Strong bases like potassium hydroxide (KOH) or alkoxides are essential for the aldol condensation step. Water can react with these bases, reducing the alkalinity of the reaction medium and thereby inhibiting the crucial C-C bond formation.[4] This is why efficient and continuous removal of water from the reaction vessel is a critical parameter for achieving high yields.[5]

Section 3: Troubleshooting Guide: A Symptom-Based Approach

This section provides a logical framework for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Logic start Problem: Low Yield or Stalled Reaction q1 Is there any conversion at all? start->q1 no_conv No Conversion q1->no_conv No slow_conv Slow or Incomplete Conversion q1->slow_conv Yes cause1a Possible Cause: Severely Poisoned Metal Catalyst no_conv->cause1a cause1b Possible Cause: Inactive/Neutralized Base no_conv->cause1b sol1a Action: Purify feedstock (Protocol 1). Analyze for S, N, halides. cause1a->sol1a sol1b Action: Use fresh, anhydrous base. Ensure inert atmosphere (N₂/Ar). cause1b->sol1b q2 Did the reaction start well and then slow down? slow_conv->q2 yes_slow Yes q2->yes_slow Yes no_slow No, slow from start q2->no_slow No cause2a Possible Cause: Progressive poisoning by H₂O byproduct yes_slow->cause2a cause2b Possible Cause: Fouling by intermediates/oligomers yes_slow->cause2b sol2a Action: Implement continuous water removal (e.g., Dean-Stark trap). cause2a->sol2a sol2b Action: Optimize temperature/pressure. Consider catalyst with larger pores. cause2b->sol2b cause3 Possible Cause: Low-level contaminants in feedstock no_slow->cause3 sol3 Action: Perform feedstock purification (Protocol 1). Run diagnostic test (Protocol 2). cause3->sol3

Caption: Troubleshooting logic for low-yield Guerbet reactions.
Issue 1: Low or No Conversion of Starting Alcohol
  • Possible Cause A: Inactive Base Catalyst. The base may have been neutralized by atmospheric CO₂ or moisture before the reaction even started.

    • Recommended Actions:

      • Always use a fresh bottle of high-purity base (e.g., KOH, NaOH) or a freshly prepared alkoxide solution.

      • Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon) to prevent exposure to air and moisture.

  • Possible Cause B: Severely Poisoned Metal Catalyst. The starting 1-dodecanol/1-tetradecanol mixture may contain high levels of potent poisons like sulfur or halides.

    • Recommended Actions:

      • Purify the starting alcohols before use. See Protocol 1 for a general procedure.

      • If possible, submit a sample of the starting material for elemental analysis to quantify potential poisons.

Issue 2: Gradual Decrease in Reaction Rate Over Time
  • Possible Cause A: Progressive Poisoning by Water Byproduct. This is the most common cause of slowing reaction rates. As the reaction proceeds, the water concentration increases and progressively neutralizes the base catalyst.[4][12][13]

    • Recommended Actions:

      • Employ a method for continuous water removal. A Dean-Stark trap is effective for reactions run at the boiling point of the alcohol.

      • For lower temperature reactions, consider adding desiccants like activated molecular sieves to the reaction mixture (ensure they are compatible with the reaction conditions).

  • Possible Cause B: Fouling by Oligomeric Intermediates. At certain temperatures, reaction intermediates can polymerize or strongly adsorb onto the catalyst surface, blocking active sites.[8]

    • Recommended Actions:

      • Optimize the reaction temperature. Excessively high temperatures can sometimes promote side reactions and coking.

      • Ensure efficient stirring to improve mass transfer and prevent localized high concentrations of intermediates at the catalyst surface.

Issue 3: Formation of Unwanted Byproducts (e.g., Carboxylic Acids)
  • Possible Cause: Competing Side Reactions. When the main Guerbet pathway is inhibited, side reactions can become more prominent. For example, the Cannizzaro reaction, a disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid, can occur, especially if the hydrogenation step is slow.[1]

    • Recommended Actions:

      • Verify the activity of your metal catalyst using the diagnostic test in Protocol 2 . A poisoned hydrogenation catalyst will allow aldehyde intermediates to accumulate.

      • Adjust the base-to-metal catalyst ratio. An excess of base with a poorly active metal component can favor the Cannizzaro reaction.

Section 4: Key Experimental Protocols

Protocol 1: Purification of 1-Dodecanol/1-Tetradecanol Feedstock

Objective: To remove common catalyst poisons (water, sulfur compounds, acidic impurities) from the starting alcohol.

Materials:

  • Crude 1-dodecanol or 1-tetradecanol

  • Activated alumina or a suitable adsorbent for sulfur removal

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vacuum distillation apparatus

Procedure:

  • Adsorbent Treatment: Stir the crude alcohol with 5-10% (w/w) of activated alumina for 4-6 hours at 60-80°C under an inert atmosphere. This step is effective at removing polar impurities, including some sulfur and nitrogen compounds.

  • Filtration: Filter the mixture to remove the adsorbent.

  • Drying: Add anhydrous Na₂SO₄ to the filtered alcohol, swirl, and let it stand for at least 1 hour to remove residual water.

  • Vacuum Distillation: Carefully distill the alcohol under reduced pressure. This is the most effective method for separating the alcohol from non-volatile impurities and any adsorbent fines.[14] Collect the heart fraction corresponding to the boiling point of the pure alcohol.

  • Storage: Store the purified alcohol under an inert atmosphere and over molecular sieves to prevent re-contamination with moisture.

Protocol 2: Diagnostic Test for Catalyst Deactivation

Objective: To quantitatively compare the activity of a spent (used) catalyst with a fresh catalyst.

Procedure:

  • Setup: Prepare two identical small-scale reaction vessels (e.g., 50 mL flasks) with identical stir bars, condensers, and heating mantles.

  • Reaction A (Fresh Catalyst): Charge the first vessel with purified starting alcohol, fresh base, and the standard loading of fresh metal catalyst.

  • Reaction B (Spent Catalyst): Charge the second vessel with the same amount of purified starting alcohol and fresh base. Add the spent catalyst recovered from a previous reaction (ensure it is washed and dried if heterogeneous).

  • Execution: Run both reactions simultaneously under identical conditions (temperature, stirring rate, time).

  • Analysis: Take samples from each reaction at regular time intervals (e.g., every hour) and analyze them by Gas Chromatography (GC).

  • Evaluation: Compare the rate of conversion of the starting alcohol in Reaction A versus Reaction B. A significantly lower conversion rate in Reaction B confirms that the spent catalyst has lost activity.

Protocol 3: Regeneration of Heterogeneous Catalysts

Objective: To restore the activity of a poisoned or fouled heterogeneous catalyst (e.g., Ni/Al₂O₃, Pd/C). Note: The optimal procedure is highly catalyst-specific. This is a general guideline.

Procedure:

  • Solvent Washing: After recovering the catalyst by filtration, wash it thoroughly with a solvent that is a good solvent for the product and intermediates but does not harm the catalyst (e.g., toluene, ethanol). This removes physically adsorbed species.

  • Water Washing (for specific poisons): For catalysts poisoned by alkali metals, a careful wash with deionized water can be effective at removing the poison and restoring activity.[15]

  • Calcination (for coking/fouling): For robust, supported catalysts deactivated by carbonaceous deposits (coke), a controlled high-temperature calcination in a stream of air or diluted oxygen can burn off the deposits.[16]

    • Caution: This is an aggressive method and can lead to sintering if the temperature is too high. Always consult the catalyst manufacturer's guidelines.

  • Reduction (Re-activation): After calcination, the metal component is often in an oxidized state. A reduction step, typically by heating under a stream of hydrogen gas, is required to restore the active metallic sites before reuse.[16]

Section 5: Data Summary

Table of Common Catalyst Poisons and Their Sources
Poison ClassSpecific ExamplesCommon SourceCatalyst Component Affected
Sulfur Compounds H₂S, thiols, thiophenesImpurities in alcohol feedstockMetal (Ni, Pd, Cu)
Water H₂OReaction byproduct, atmospheric moistureBase (KOH, NaOH)
Halogen Compounds Chlorides, BromidesImpurities in feedstock or solventsMetal (Ni, Pd, Cu)
Nitrogen Compounds Amines, nitriles, heterocyclesImpurities in feedstockMetal (Ni, Pd, Cu)
Carbon Monoxide COIncomplete combustion if using syngas-derived feedstockMetal (Ni, Pd, Rh)
Heavy Metals Lead (Pb), Arsenic (As), Mercury (Hg)Contamination from upstream processes or equipmentMetal (Ni, Pd, Pt)

References

  • Conversion of Ethanol to Guerbet Alcohols and Other Products: Combined Catalytic and Theoretical Study. ACS Omega. Available at: [Link]

  • Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. MDPI. Available at: [Link]

  • Towards the sustainable synthesis of branched-chain higher alcohols from bio-based feedstock using catalytic processes. Lirias - KU Leuven. Available at: [Link]

  • Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers. Available at: [Link]

  • Guerbet Reactions for Biofuel Production from ABE Fermentation Using Bifunctional Ni-MgO-Al2O3 Catalysts. MDPI. Available at: [Link]

  • ARTICLE. OSTI.GOV. Available at: [Link]

  • Catalysis Science & Technology. RSC Publishing. Available at: [Link]

  • Guerbet Reactions for Biofuel Production from ABE Fermentation Using Bifunctional Ni-MgO-Al2O3 Catalysts. ResearchGate. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available at: [Link]

  • Guerbet reaction. Wikipedia. Available at: [Link]

  • Heterogeneous Catalysts for the Guerbet Coupling of Alcohols. ACS Catalysis. Available at: [Link]

  • Guerbet Compounds. AOCS. Available at: [Link]

  • Catalyst poison. Britannica. Available at: [Link]

  • Synthesis of Guerbet alcohols by self and cross condensation reactions of a variety of fatty alcohols and terpenes over Ni/Cu hydrotalcite-derived mixed oxides. Ghent University. Available at: [Link]

  • US10214470B2 - Synthesis of guerbet alcohols. Google Patents.
  • Catalyst poisoning. Wikipedia. Available at: [Link]

  • Catalyst poisoning. Grokipedia. Available at: [Link]

  • Catalyst Poisoning Explained Simply. RevisionDojo. Available at: [Link]

  • Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. PubMed. Available at: [Link]

  • Unlocking the Mystery of Catalyst Poisoning. Department of Energy. Available at: [Link]

  • Chapter 9 Toxicity of the Catalyst and Products Formed in the Process. OAPEN Library. Available at: [Link]

  • DEACTIVATION OF LOW TEMPERATURE SHIFT CATALYST:Part II Poisoning by Chlorine. SciSpace. Available at: [Link]

  • A Review on Studies and Research on Catalysts with Emphasis on Catalyst Deactivation. International Journal of Research and Review. Available at: [Link]

  • New Dual Inhibitors of Tyrosyl-DNA Phosphodiesterase 1 and 2 Based on Deoxycholic Acid: Design, Synthesis, Cytotoxicity, and Molecular Modeling. MDPI. Available at: [Link]

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C26 Alcohol (Hexacosanol) Synthesis Support Center: Temperature Optimization & Side Product Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1-hexacosanol (C26 alcohol). Due to the extreme hydrophobicity and high molecular weight of C26 aliphatic chains, standard reduction protocols often fail, leading to poor yields and complex side-product profiles. Here, we dissect the causality behind temperature-induced side reactions and provide self-validating protocols to ensure high-purity synthesis.

Mechanistic Overview: The Role of Temperature in By-Product Formation

Understanding the thermodynamic and kinetic fate of your C26 precursors (hexacosanoic acid or methyl hexacosanoate) is critical. Temperature deviations dictate whether your reaction yields the primary alcohol or diverges into dead-end by-products.

G Precursor C26 Acid / Ester (Precursor) Precursor->Precursor Low Temp (Incomplete Rxn) Aldehyde C26 Aldehyde (Intermediate) Precursor->Aldehyde Reduction (Optimal Temp) Wax Wax Esters (Transesterification) Precursor->Wax High Temp + C26 Alcohol Alcohol 1-Hexacosanol (Target Product) Aldehyde->Alcohol Reduction (Optimal Temp) Alkane Hexacosane (Alkane By-product) Alcohol->Alkane High Temp (>250°C) Dehydration Alcohol->Wax

Reaction pathways in C26 alcohol synthesis, highlighting temperature-dependent side products.

Troubleshooting & FAQs

Q1: During the catalytic hydrogenation of methyl hexacosanoate, why am I observing high levels of hexacosane (alkanes) and C52 wax esters?

A: This is a classic symptom of thermal over-driving. In industrial and scaled laboratory settings, catalytic hydrogenation (e.g., using Cu-Cr or Ru/Sn catalysts) requires elevated temperatures to overcome the low solubility and reactivity of C26 esters. However, exceeding 250°C triggers two primary side reactions:

  • Over-reduction (Alkane Formation): High temperatures promote the dehydration of the newly formed 1-hexacosanol into an alkene, which is immediately hydrogenated into hexacosane.

  • Transesterification (Wax Ester Formation): At elevated temperatures, the synthesized 1-hexacosanol acts as a nucleophile, attacking unreacted methyl hexacosanoate to form a highly stable C52 wax ester (). Furthermore, vigorous hydrogenation conditions inherently increase the yield of these alkane and ether by-products (1)[1].

Solution: Lower the reactor temperature to 200–220°C and increase H₂ pressure (e.g., 40–50 bar) to favor the primary alcohol while suppressing dehydration.

Q2: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce insect wax extracts rich in C26 acids. What is the optimal temperature to prevent incomplete reduction?

A: Standard LiAlH₄ reductions are often performed in refluxing THF (66°C). However, C26 compounds have notoriously poor solubility at this temperature, leading to incomplete reduction (yielding aldehydes or unreacted acids). To overcome mass transfer limitations, solvent-free or high-boiling solvent systems are utilized.

Optimization studies indicate that an oil bath temperature of 112.7°C is optimal for maximizing the yield of hexacosanol and related long-chain alcohols from wax precursors (2)[2].

Caution: Do not exceed 120°C. At approximately 130°C, LiAlH₄ undergoes thermal degradation, halting the reduction and posing a severe safety hazard[2].

Q3: How does temperature affect the biocatalytic synthesis of 1-hexacosanol using engineered yeast (e.g., expressing FAR enzymes)?

A: In biological synthesis, temperature controls both enzyme kinetics and cellular metabolic flux. Fatty Acyl-CoA Reductases (FARs) require strict physiological temperatures (typically 30°C for Saccharomyces cerevisiae or Yarrowia lipolytica). Deviating from this temperature induces cellular stress, causing the yeast to shunt carbon flux away from fatty alcohol synthesis and towards the secretion of organic acid by-products, drastically reducing the C26 alcohol titer (3)[3].

Quantitative Data: Temperature Effects on Product Distribution

The following table summarizes the causal relationship between reaction temperature and product distribution across different synthetic modalities.

Synthesis ModalityTemp RangePrimary OutcomeMajor Side ProductsMechanistic Cause
Catalytic Hydrogenation < 180°CLow Conversion (<30%)Unreacted Esters, AldehydesInsufficient activation energy; poor C26 solubility.
Catalytic Hydrogenation 200°C – 230°COptimal (Yield >85%) Trace AlkanesBalanced kinetics favoring primary alcohol formation.
Catalytic Hydrogenation > 250°CLow Alcohol YieldAlkanes, Wax Esters, EthersThermal dehydration to alkenes; transesterification.
LiAlH₄ Reduction 66°C (THF Reflux)Incomplete ReactionUnreacted Acids, AldehydesPrecipitation of C26 intermediates.
LiAlH₄ Reduction 105°C – 115°COptimal (Yield >83%) NoneComplete solubility; rapid hydride transfer.
LiAlH₄ Reduction > 130°CReaction FailureUnreacted PrecursorsThermal degradation of LiAlH₄ reagent.

Self-Validating Experimental Protocol: High-Temperature LiAlH₄ Reduction of C26 Esters

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. This method utilizes a higher-boiling solvent system (e.g., 1,4-dioxane or diglyme) to maintain the optimal ~112°C reaction temperature without degrading the reducing agent.

Step 1: Reagent Preparation & Moisture Validation

  • Action: Dissolve methyl hexacosanoate in anhydrous 1,4-dioxane.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent mixture. Proceed only if moisture is <50 ppm. Moisture aggressively destroys LiAlH₄, generating hydrogen gas prematurely and skewing the stoichiometric ratio, which guarantees incomplete reduction.

Step 2: Hydride Addition & Temperature Optimization

  • Action: Chill the solution to 0°C under an inert Argon atmosphere. Slowly add 2.5 equivalents of LiAlH₄. Gradually raise the oil bath temperature to 112°C and reflux.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The precursor spot (high Rf) should completely disappear within 45–60 minutes at 112°C.

Step 3: Fieser Quenching (Critical Safety & Yield Step)

  • Action: Cool the reaction to 0°C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH, and
    
    
    mL of H₂O.
  • Self-Validation Checkpoint: A successful quench is indicated by the formation of a crisp, white, granular aluminum salt precipitate. If the mixture is a grey, unfilterable gel, the temperature during quenching was too high, or the water ratio was incorrect, which will trap your highly lipophilic C26 alcohol in the emulsion.

Step 4: Extraction & Analytical Validation

  • Action: Filter the granular salts and wash thoroughly with hot chloroform to extract any trapped C26 alcohol. Evaporate the solvent to yield crude 1-hexacosanol.

  • Self-Validation Checkpoint (FTIR): Analyze the crude product via FTIR. A successful, fully reduced product will show the complete disappearance of the ester C=O stretch at 1733 cm⁻¹ and the appearance of a broad, strong O-H stretch at 3427 cm⁻¹ (4)[4].

References

  • Biomass as an alternative feedstock to oleochemicals. RSC Publishing. Available at:[Link]

  • Policosanol fabrication from insect wax and optimization by response surface methodology. Semantic Scholar / PLOS ONE. Available at:[Link]

  • PROCESS FOR THE PRODUCTION OF FATTY ALCOHOLS. European Patent Office - EP 0454704 B1.
  • Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Policosanol fabrication from insect wax and optimization by response surface methodology (FTIR Data). ResearchGate. Available at:[Link]

Sources

Troubleshooting phase separation issues in dodecyltetradecanol emulsions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. 2-Dodecyltetradecanol (CAS 59219-70-4) is a highly hydrophobic, branched C26 aliphatic alcohol (Guerbet alcohol). While its unique chemical structure imparts excellent oxidative stability, emollience, and solvency, its bulky molecular footprint presents significant challenges in maintaining a stable interfacial film, often leading to phase separation[1].

This guide provides field-proven diagnostic solutions and validated experimental workflows to resolve phase separation in your dodecyltetradecanol-based submicron and microemulsions.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my 2-dodecyltetradecanol O/W emulsion exhibit rapid creaming despite high-shear homogenization?

  • Causality: Creaming is governed by Stokes' Law. 2-Dodecyltetradecanol has a low specific gravity (~0.84 g/mL). The large density gradient between the dispersed oil phase and the continuous aqueous phase accelerates the upward migration of droplets. Furthermore, the bulky, branched structure of this C26 Guerbet alcohol creates steric hindrance at the oil-water interface, preventing linear surfactants from packing tightly, which leads to larger initial droplet sizes during standard homogenization[2].

  • Solution: First, transition from standard high-shear mixing to High-Pressure Homogenization (HPH) to force the droplets into the submicron range (<200 nm), exponentially decreasing the creaming rate. Second, introduce a polymeric rheology modifier (e.g., cross-linked polyacrylates or xanthan gum) to the continuous phase to increase the yield stress and physically halt droplet migration.

Q2: I am observing coalescence and oil bleeding after 48 hours. How do I optimize the interfacial film?

  • Causality: Coalescence indicates a failure of the interfacial film. When using 2-dodecyltetradecanol, standard linear surfactants (like Sodium Lauryl Sulfate or linear ethoxylates) leave interstitial gaps due to the branched nature of the oil molecules at the interface. This weak film ruptures under van der Waals attraction, causing droplets to merge[1].

  • Solution: Implement a mixed surfactant system . Combine a low-HLB lipophilic surfactant with a high-HLB hydrophilic surfactant. The differing head-group sizes and tail structures will intercolate with the branched C26 chains, enhancing the mechanical strength and elasticity of the interfacial film and providing a robust steric barrier that hinders droplet coalescence[1].

Q3: My submicron emulsion is experiencing Ostwald ripening. How can I suppress this?

  • Causality: Ostwald maturation (ripening) is driven by the Kelvin effect, where smaller droplets dissolve and redeposit onto larger ones[3]. While 2-dodecyltetradecanol is highly hydrophobic, the presence of formulation co-solvents (like propylene glycol or ethanol) can transiently increase its solubility in the aqueous phase, facilitating lipid transport between droplets.

  • Solution: Incorporate a ripening inhibitor . Add a small molar ratio of an even more strictly water-insoluble, high-molecular-weight lipid (such as squalane or long-chain triglycerides) to the oil phase. This alters the entropy of mixing, creating an osmotic pressure gradient that counteracts the Kelvin effect and halts droplet growth.

Q4: The emulsion undergoes catastrophic phase separation when heated during processing. What is the mechanism?

  • Causality: If your system utilizes polyethoxylated non-ionic surfactants, it is highly sensitive to the Phase Inversion Temperature (PIT)[3]. As thermal energy increases, the hydrogen bonds between the water and the polyoxyethylene head groups break. The surfactant becomes more lipophilic, shifting its curvature and causing the system to invert from O/W to W/O, leading to separation if not cooled correctly.

  • Solution: Leverage the PIT method intentionally. Heat the mixture above the PIT to form a W/O emulsion, then rapidly cool it below the phase inversion temperature. This transitional crossing of zero spontaneous curvature will spontaneously generate a highly stable, submicron O/W emulsion[4].

Part 2: Formulation Data Matrix

To successfully stabilize dodecyltetradecanol, your formulation parameters must be strictly controlled. Use the following quantitative targets to benchmark your system:

Parameter2-Dodecyltetradecanol CharacteristicsOptimization Target for Stability
Chemical Structure Branched C26 Aliphatic AlcoholEntangle with polymeric/branched emulsifiers
Specific Gravity ~0.84 g/mLMinimize density gap via aqueous thickeners
Required HLB (O/W) ~10.5 - 11.5Match with a blended surfactant system
Interfacial Tension High (Hydrophobic)Use co-emulsifiers to lower tension < 10 μN/m
Droplet Size Limit > 1 μm (Standard Shear)< 200 nm (via HPH or PIT methods)

Part 3: Validated Experimental Protocols

Every protocol must act as a self-validating system to ensure the physical chemistry of the emulsion is fundamentally sound.

Protocol A: Phase Inversion Temperature (PIT) Emulsification

This low-energy method utilizes chemical energy and temperature manipulation to achieve submicron droplets[3].

  • Aqueous Phase Preparation: Dissolve the hydrophilic non-ionic surfactant (e.g., Ceteareth-20) in deionized water. Heat the solution to 85°C.

  • Oil Phase Preparation: Combine 2-dodecyltetradecanol, a lipophilic co-surfactant (e.g., Glyceryl Stearate), and any oil-soluble actives. Heat to 85°C until uniformly melted and miscible.

  • Emulsification: Slowly titrate the aqueous phase into the oil phase under continuous magnetic stirring (400 RPM) to form an initial O/W emulsion.

  • Phase Inversion: Continue heating to reach the phase inversion temperature, causing the O/W emulsion to invert into a W/O emulsion[4]. Monitor conductivity; a sharp drop indicates successful inversion.

  • Submicron Generation & Validation: Rapidly cool the W/O emulsion to below the phase inversion temperature to spontaneously form a submicron O/W emulsion[4]. Quench in an ice bath to lock in the droplet size.

    • Self-Validation Step: Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful run will yield a PDI < 0.2 and a Z-average diameter < 200 nm.

Protocol B: High-Pressure Homogenization (HPH) Workflow

For systems where heating is detrimental to active ingredients, use this high-energy mechanical method.

  • Pre-emulsion Formation: Combine the oil phase (containing 2-dodecyltetradecanol) and aqueous phase using a rotor-stator homogenizer at 10,000 RPM for 5 minutes.

  • HPH Processing: Pass the coarse pre-emulsion through a high-pressure homogenizer at 800 bar for 3 to 5 discrete cycles.

  • Thermal Control: Route the output through a heat exchanger to maintain the emulsion temperature below 40°C, preventing thermal degradation of the interfacial film.

  • Validation: Perform an accelerated emulsification stability test by centrifuging the sample at 3000 x g for 30 minutes[2].

    • Self-Validation Step: Observe the volume of separated phases. A lack of phase separation (no distinct oil/water layers) confirms the steric stability of the interfacial film[2].

Part 4: Mechanistic Pathway Visualization

G Start Dodecyltetradecanol Emulsion Instability Phase Separation Triggers Start->Instability Creaming Creaming (Density Mismatch) Instability->Creaming Coalescence Coalescence (Film Rupture) Instability->Coalescence Ostwald Ostwald Ripening (Solubility Diff.) Instability->Ostwald Solution1 Rheology Modifiers (Increase Viscosity) Creaming->Solution1 Solution2 Mixed Surfactant System (Steric Packing) Coalescence->Solution2 Solution3 Ripening Inhibitors (Insoluble Oils) Ostwald->Solution3 Stable Thermodynamically Stable Emulsion Solution1->Stable Solution2->Stable Solution3->Stable

Mechanistic pathways of dodecyltetradecanol emulsion destabilization and stabilization.

References

  • Abram, A. Z., et al. "Topical foam composition." Google Patents, US8808716B2.
  • BenchChem. "A Comparative Analysis of 2-Butyl-1-dodecanol and Commercial Surfactants." BenchChem Technical Notes.
  • BenchChem. "Application Notes and Protocols: The Role of 2-Octyldodecanol in Emulsion Stabilization." BenchChem Protocols.
  • Klang, V., et al. "Ophthalmic Nanoemulsions: From Composition to Technological Processes and Quality Control." PMC.

Sources

Technical Support Center: Enhancing Oxidative Stability of Dodecyltetradecanol in High-Heat Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with formulators facing degradation issues when processing 2-dodecyltetradecanol (a C26 Guerbet alcohol) under high-heat conditions, such as hot-melt extrusion, hot high-pressure homogenization (HPH) for solid lipid nanoparticles (SLNs), and terminal autoclaving.

While Guerbet alcohols are beta-branched and essentially saturated—granting them a low melting point and superior baseline oxidative stability compared to linear or unsaturated fatty alcohols[1],[2]—extreme thermal and mechanical stress can still catalyze auto-oxidation. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure the scientific integrity of your formulations.

Part 1: Mechanistic FAQs (Troubleshooting the "Why")

Q: Dodecyltetradecanol is a saturated, branched alcohol. Why is it still oxidizing during hot homogenization (>80°C)? A: While complete saturation prevents the rapid allylic hydrogen abstraction seen in unsaturated lipids, dodecyltetradecanol is not entirely immune to oxidation. At elevated temperatures, trace hydroperoxide impurities (often introduced by co-excipients) undergo thermal cleavage into highly reactive alkoxy and peroxy radicals[3]. These radicals can abstract hydrogen from the tertiary carbon at the Guerbet alcohol's branch point. This initiates a slow but degradative auto-oxidation cascade that yields short-chain aldehydes and carboxylic acids.

Q: We observe a spike in Peroxide Value (PV) only when scaling up our lipid nanoparticle (LNP) production. What is the causality here? A: Scale-up often involves high-shear mixing and hot high-pressure homogenization. The cavitation forces generated during HPH create localized "hot spots" that exceed the bulk fluid temperature[4]. Furthermore, larger vortexing in industrial tanks increases the surface area exposed to ambient oxygen. The combination of intense localized heat, aeration, and trace transition metals (leached from stainless steel equipment) exponentially accelerates radical propagation[3].

Q: We use non-ionic PEGylated surfactants in our hot emulsion process. Could this be affecting the stability of dodecyltetradecanol? A: Yes. PEGylated excipients are notorious for harboring trace peroxides due to their manufacturing processes[3]. When heated above the lipid's melting point alongside dodecyltetradecanol, these peroxides act as radical initiators. Always test the Peroxide Value (PV) of your surfactants before compounding.

Part 2: Process Visualizations

To understand the root cause of degradation and how to engineer a solution, review the auto-oxidation pathway and our optimized formulation workflow below.

AutoOxidation A Trace Hydroperoxides (ROOH) C Alkyl Radicals (R•) A->C Initiation B Heat (>80°C) & Metal Ions B->C Catalysis E Peroxy Radicals (ROO•) C->E + O2 (Propagation) D Oxygen (O2) D->E F Aldehydes & Acids (Degradation) E->F Termination

Fig 1: Heat-catalyzed auto-oxidation pathway of aliphatic alcohols into degradative byproducts.

FormulationWorkflow N1 1. Excipient Prep Dodecyltetradecanol + Antioxidant N2 2. Inert Blanketing Nitrogen (N2) Purge N1->N2 N3 3. High-Heat Melting (85°C - 90°C) N2->N3 N4 4. High-Shear Homogenization (Hot HPH) N3->N4 N5 5. Rapid Cooling Solidification to LNPs N4->N5 N6 QC: PV & AV Testing (Self-Validation) N5->N6

Fig 2: Optimized high-heat LNP formulation workflow with integrated oxidative safeguards.

Part 3: Self-Validating Experimental Protocol

To combat thermal degradation, formulators must employ a multi-faceted approach. Antioxidants intervene chemically in crucial oxidative phases, chelating agents serve as an initial protective measure against metals, and inert blanketing minimizes oxygen exposure[3],[5].

The following protocol for Inert-Atmosphere Hot High-Pressure Homogenization is designed as a self-validating system. By mandating pre- and post-process Quality Control (QC) checks, the protocol proves its own efficacy during every run.

Step-by-Step Methodology:
  • Baseline QC (The Control): Measure the initial Peroxide Value (PV) and Acid Value (AV) of the raw dodecyltetradecanol. (Target: PV < 1.0 meq O2/kg, AV < 0.1 mg KOH/g).

  • Lipid Phase Preparation: Melt the dodecyltetradecanol in a jacketed compounding vessel at 85°C. Immediately add 0.1% w/w α-Tocopherol (Vitamin E).

    • Causality: α-Tocopherol acts as a sacrificial electron donor, neutralizing radical initiators before they can attack the Guerbet alcohol backbone[5].

  • Inert Blanketing: Apply a continuous Nitrogen (N2) or Argon purge to the vessel headspace at 2 L/min.

    • Causality: Displacing ambient oxygen starves the propagation phase of the auto-oxidation cycle[3].

  • Aqueous Phase Preparation: In a separate vessel, heat the aqueous surfactant solution (containing 0.01% w/w EDTA) to 85°C.

    • Causality: Temperature matching prevents premature lipid crystallization[4]. EDTA binds trace metals (Cu/Fe) leached from the homogenizer, neutralizing their catalytic effect on hydroperoxide decomposition[5].

  • Pre-Emulsion: Transfer the aqueous phase into the lipid phase under continuous N2 blanketing. Mix using a high-shear rotor-stator at 5,000 RPM for 2 minutes.

  • High-Pressure Homogenization: Pass the pre-emulsion through the HPH at 500 bar for 3 cycles. Maintain the cooling jacket at 85°C to ensure the lipid remains fully molten during cavitation.

  • Rapid Cooling: Immediately discharge the nanoemulsion through a heat exchanger set to 4°C.

    • Causality: Rapid cooling solidifies the lipid nanoparticles and instantly quenches the thermal energy driving oxidative radical propagation[5].

  • Post-Process QC (Validation): Re-measure the PV and AV of the final dispersion. A successful, stable run will yield a ΔPV of < 0.5 meq O2/kg.

Part 4: Quantitative Benchmarks

To illustrate the efficacy of the interventions described above, the following table summarizes the quantitative data of dodecyltetradecanol subjected to severe heat stress (90°C for 24 hours under high-shear agitation).

Table 1: Comparative Oxidative Stability of Dodecyltetradecanol under Heat Stress

Formulation ConditionInitial PV (meq/kg)Post-Heat PV (meq/kg)Post-Heat AV (mg KOH/g)Visual Appearance
Unprotected (Ambient Air) 0.58.40.82Slight Yellowing
N2 Purge Only 0.53.20.35Clear
Antioxidant (0.1% α-Tocopherol) 0.51.80.20Clear
Optimized (N2 + α-Tocopherol + EDTA) 0.50.6 0.05 Clear

Data Interpretation: Relying solely on the inherent saturation of the Guerbet alcohol is insufficient under extreme thermal loads. Only the synergistic application of inert blanketing, radical scavenging (α-Tocopherol), and metal chelation (EDTA) maintains the lipid's chemical integrity within acceptable pharmaceutical thresholds.

References

1.[1] Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol, Cosmetics & Toiletries.[Link] 2.[2] EP2970752B1 - Mixed carbon length synthesis of primary guerbet alcohols, Google Patents. 3.[3] Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems, American Pharmaceutical Review. [Link] 4.[5] Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up, PMC - NIH.[Link] 5.[4] Impact of Surfactant Properties on Oxidative Stability of β-Carotene Encapsulated within Solid Lipid Nanoparticles, Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

Sources

Overcoming steric hindrance in the derivatization of 2-dodecyl-1-tetradecanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Derivatization of 2-Dodecyl-1-tetradecanol

Welcome to the technical support center for the derivatization of 2-dodecyl-1-tetradecanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique Guerbet alcohol. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with its sterically hindered primary hydroxyl group.

Understanding the Challenge: The Structure of 2-Dodecyl-1-tetradecanol

2-Dodecyl-1-tetradecanol is a C26 branched-chain primary alcohol, a member of the Guerbet alcohol family.[1][2][3] Its defining feature is the alkyl branching at the C-2 position, which creates significant steric hindrance around the primary hydroxyl group.[4] This bulkiness can dramatically slow down or even prevent reactions that would otherwise proceed smoothly with linear primary alcohols.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my standard esterification reaction with 2-dodecyl-1-tetradecanol failing or giving very low yields?

A1: The primary reason for low conversion in standard esterification reactions is the steric hindrance posed by the two long alkyl chains adjacent to the hydroxyl group. Traditional methods like Fischer esterification, which work well for less hindered alcohols, are often too slow or require harsh conditions that can lead to side reactions with 2-dodecyl-1-tetradecanol. The bulky nature of the alcohol makes it difficult for the carboxylic acid to approach the hydroxyl group for nucleophilic attack.[6][7]

Q2: What are the most effective general strategies to improve derivatization yields for this alcohol?

A2: To overcome the steric hindrance of 2-dodecyl-1-tetradecanol, you need to employ more reactive reagents and optimized reaction conditions. Key strategies include:

  • Activation of the Carboxylic Acid: Instead of using the carboxylic acid directly, convert it to a more reactive species like an acyl chloride or an acid anhydride. This increases the electrophilicity of the carbonyl carbon, making it a better target for the sterically hindered alcohol.

  • Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in combination with an activating agent like 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions.

  • More Forcing Reaction Conditions: Increasing the reaction temperature and using a Dean-Stark apparatus to remove water can help drive the equilibrium towards the ester product. However, be cautious of potential side reactions at higher temperatures.

  • Alternative Derivatization Chemistries: Consider chemistries that are less sensitive to steric bulk, such as etherification or silylation.

Q3: Are there specific catalysts that are recommended for the esterification of sterically hindered alcohols?

A3: Yes, certain catalysts are more effective in these challenging reactions. Diphenylammonium triflate and other bulky diarylammonium salts have shown to be highly active catalysts for the esterification of sterically demanding alcohols.[6] These catalysts can function effectively even without the need for water removal.[6]

Q4: Can I form an ether with 2-dodecyl-1-tetradecanol using the Williamson ether synthesis?

A4: The Williamson ether synthesis is generally not suitable for sterically congested alcohols like 2-dodecyl-1-tetradecanol due to competing elimination reactions. More advanced and milder methods are recommended. Recent developments in reductive etherification using chlorodimethylsilane (CDMS) and a thiourea catalyst have proven effective for synthesizing hindered ethers.[4] Electrochemical methods also present a modern approach to forming sterically hindered ethers under mild conditions.[8]

Q5: Is silylation a viable option for derivatizing 2-dodecyl-1-tetradecanol?

A5: Silylation is an excellent strategy for derivatizing sterically hindered alcohols.[9][10] Silylating agents with less bulky substituents, like trimethylsilyl chloride (TMSCl), will react more readily than bulkier reagents.[9] For more challenging cases, using a strong, non-nucleophilic base and a more reactive silylating agent can improve yields.[10][11] The use of catalysts such as N-methylimidazole with iodine can also accelerate the silylation of hindered alcohols.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low or no conversion in esterification Steric Hindrance: The bulky alkyl groups are preventing the approach of the carboxylic acid.[6][7]1. Activate the Carboxylic Acid: Convert the acid to its corresponding acyl chloride or anhydride before reacting with the alcohol. 2. Use a Coupling Agent: Employ DCC/DMAP or EDC/DMAP to facilitate the reaction under milder conditions. 3. Increase Reaction Temperature: Carefully increase the temperature and consider using a Dean-Stark trap to remove water.[12]
Reaction is very slow Insufficiently Reactive Reagents: The chosen reagents are not potent enough to overcome the activation energy barrier imposed by steric hindrance.1. Switch to a More Reactive Derivatizing Agent: For example, use an acyl chloride instead of a carboxylic acid. 2. Employ a More Active Catalyst: Consider using a specialized catalyst for hindered alcohols, such as diphenylammonium triflate.[6]
Formation of side products Harsh Reaction Conditions: High temperatures or strong acids/bases can lead to dehydration or other undesired side reactions.[13]1. Lower the Reaction Temperature: If possible, use more reactive reagents that allow for lower reaction temperatures.[13] 2. Use a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIEA).[13][14]
Difficulty in purifying the product Similar Polarity of Starting Material and Product: The long alkyl chains on both the starting alcohol and the derivatized product can make chromatographic separation challenging.1. Optimize Chromatography Conditions: Experiment with different solvent systems and consider using a high-performance column. 2. Consider a Derivatizing Agent with a "Handle": Introduce a functional group during derivatization that significantly alters the polarity or allows for a different purification technique (e.g., a UV-active group for easier detection).

Experimental Protocols

Protocol 1: Esterification using an Acyl Chloride

This protocol is suitable for forming an ester derivative and is generally more effective than direct esterification with a carboxylic acid.

1. Preparation of the Acyl Chloride (if not commercially available):

  • In a fume hood, combine the carboxylic acid (1.0 eq) with thionyl chloride (1.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM).
  • Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases.
  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. Use this directly in the next step.

2. Esterification Reaction:

  • Dissolve 2-dodecyl-1-tetradecanol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
  • Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).
  • Cool the mixture to 0 °C in an ice bath.
  • Slowly add the acyl chloride (1.2 eq) dissolved in anhydrous DCM to the reaction mixture.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
  • Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography.
Protocol 2: Silylation of 2-Dodecyl-1-tetradecanol

This method is often successful for hindered alcohols and is useful for preparing derivatives for gas chromatography (GC) analysis.

1. Silylation Reaction:

  • In a dry vial, dissolve 2-dodecyl-1-tetradecanol (1.0 eq) in anhydrous DCM or acetonitrile.
  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. A 2:1 molar excess of the silylating reagent to the alcohol is recommended.
  • Add a non-nucleophilic base like pyridine (1.5 eq).
  • Seal the vial and heat at 60-70 °C for 1-2 hours. Monitor the reaction by GC-MS.

2. Workup:

  • For analytical purposes (e.g., GC-MS), the reaction mixture can often be directly injected after dilution with an appropriate solvent.
  • For isolation of the silyl ether, carefully remove the volatile components under a stream of nitrogen and purify by column chromatography if necessary.

Visualizing the Workflow

Derivatization_Workflow cluster_start Starting Material cluster_esterification Esterification Pathway cluster_silylation Silylation Pathway cluster_etherification Etherification Pathway cluster_analysis Analysis / Purification start 2-Dodecyl-1-tetradecanol ester_reagent Acyl Chloride / Pyridine start->ester_reagent 1. Acylation silyl_reagent BSTFA + TMCS / Pyridine start->silyl_reagent 1. Silylation ether_reagent CDMS / Thiourea Catalyst start->ether_reagent 1. Reductive Etherification ester_product Ester Derivative ester_reagent->ester_product 2. Reaction analysis TLC / GC-MS / NMR ester_product->analysis silyl_product Silyl Ether Derivative silyl_reagent->silyl_product 2. Reaction silyl_product->analysis ether_product Ether Derivative ether_reagent->ether_product 2. Reaction ether_product->analysis purification Column Chromatography analysis->purification If isolation needed

Caption: Alternative derivatization pathways for 2-dodecyl-1-tetradecanol.

References

  • Pareek, S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications.
  • O'Lenick, A. J. (2011). Guerbet Compounds. AOCS.
  • Francke, R., et al. (2024). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters.
  • Forcheron, F., et al. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Silylation. Wikipedia.
  • Procter, D. J., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews.
  • Verkade, J. G., et al. Nonionic Superbase-Catalyzed Silylation of Alcohols. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Guerbet alcohols and methods for preparing and using same.
  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.
  • Zipse, H., et al. (2018). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. RSC Publishing.
  • Moore, B. S., et al. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. MDPI.
  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
  • BenchChem. (2025). Technical Support Center: Addressing Steric Hindrance in the Tritylation of Bulky Alcohols.
  • Sigma-Aldrich. (n.d.). 2-Decyl-1-tetradecanol.
  • BenchChem. (2025). Technical Support Center: Preventing Racemization During Chiral Alcohol Derivatization.
  • ChemicalBook. (2026). 2-DECYL-1-TETRADECANOL - Safety Data Sheet.
  • BenchChem. (2025). The Guerbet Reaction: A Comprehensive Technical Guide.
  • ChemBK. (2024). 2-Tetradecanol.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?.
  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.

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Technical Support Center: Controlling Viscosity Drift in Dodecyltetradecanol-Based Lubricants

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for 2-Dodecyltetradecanol (CAS 59219-70-4)[1]. As a C26 branched Guerbet alcohol[2], dodecyltetradecanol is highly valued in both high-performance synthetic tribology and pharmaceutical lipid-based drug delivery systems. Its unique branched structure provides a remarkably low pour point while maintaining a high viscosity index. However, researchers and formulators frequently encounter "viscosity drift"—unintended rheological shifts over time or under stress.

This guide provides field-proven, causality-driven solutions to diagnose and mitigate these drifts, ensuring the long-term stability of your formulations.

I. Diagnostic Workflow

Before adjusting your formulation, you must identify the mechanistic root cause of the drift. Use the following diagnostic logic to isolate the chemical or physical failure mode.

ViscosityDrift Start Viscosity Drift Detected in Dodecyltetradecanol DriftType Direction of Drift? Start->DriftType Increase Viscosity Increase DriftType->Increase > 5% change Decrease Viscosity Decrease DriftType->Decrease < -5% change Oxidation Oxidative Polymerization (FTIR: ~1715 cm⁻¹) Increase->Oxidation High Temp/O2 Moisture Moisture Absorption (H-Bonding Network) Increase->Moisture High Humidity Thermal Thermal Chain Scission (High Shear Stress) Decrease->Thermal Mechanical/Thermal Action1 Add Antioxidants (Phenolic/Amine) Oxidation->Action1 Action2 Vacuum Dehydration & Desiccant Breathers Moisture->Action2 Action3 Optimize Base Oil Blend (Add PAO/Esters) Thermal->Action3

Diagnostic workflow for troubleshooting viscosity drift in dodecyltetradecanol lubricants.

II. Frequently Asked Questions & Troubleshooting Modules

Module A: Viscosity Increase (Thickening)

Q: Why does my formulation exhibit a gradual viscosity increase over 30 days at 80°C?

The Causality: While the branching in dodecyltetradecanol provides excellent low-temperature fluidity, the tertiary carbon at the branch point is highly susceptible to oxidative attack. At elevated temperatures (80°C+), autoxidation generates hydroperoxides. These decompose into carbonyls and carboxylic acids, which subsequently undergo esterification or aldol condensation. This creates high-molecular-weight oligomers that restrict molecular mobility, fundamentally altering the physicochemical properties and increasing kinematic viscosity[3].

Self-Validating Protocol: Accelerated Oxidative Stability & Viscosity Tracking Trustworthiness Mechanism: This protocol uses Total Acid Number (TAN) and mass balance as internal controls. If viscosity increases but TAN remains stable and mass drops, oxidation is ruled out, pointing instead to volatile evaporation.

  • Baseline Verification: Measure the initial kinematic viscosity (KV100) using a capillary viscometer and record the baseline TAN (mg KOH/g).

  • Stress Induction: Place 100g of the dodecyltetradecanol formulation in a glass oxidation cell. Introduce a copper/iron catalyst coil (50 ppm) to simulate wear metals.

  • Aging: Heat to 120°C and bubble dry oxygen through the sample at 3 L/h for 96 hours.

  • Validation Check (Mass Balance): Weigh the sample post-aging. A mass loss >2% invalidates the viscosity reading due to volatile evaporation rather than polymerization.

  • Endpoint Analysis: Re-measure KV100 and TAN. An increase in TAN (>0.5 mg KOH/g) coupled with a >10% increase in KV100 confirms oxidative polymerization.

Module B: Viscosity Decrease (Thinning)

Q: What causes a sudden drop in kinematic viscosity under high-shear thermal stress in pharmaceutical milling equipment?

The Causality: Under elastohydrodynamic lubrication (EHL) conditions—common in high-shear homogenizers used in lipid nanoparticle (LNP) drug development—extreme shear rates combined with localized flash temperatures induce homolytic cleavage of the C-C bonds in the extended alkyl chains of the Guerbet alcohol. This thermal chain scission produces lower molecular weight fragments (alkanes and shorter alcohols), which inherently possess lower viscosities and compromise the lubricating film thickness[3].

Self-Validating Protocol: High-Shear Thermal Stability Assay Trustworthiness Mechanism: Incorporates a Gel Permeation Chromatography (GPC) step to physically verify molecular weight reduction, validating that the viscosity drop is due to permanent scission, not temporary shear-thinning (thixotropy).

  • Pre-Shear Profiling: Record the baseline molecular weight distribution via GPC and dynamic viscosity at 40°C.

  • Shear Application: Subject the lubricant to a tapered bearing simulator (TBS) viscometer at 150°C and a shear rate of 10⁶ s⁻¹ for 2 hours.

  • Immediate Rheology: Measure the high-temperature high-shear (HTHS) viscosity.

  • Recovery Check: Allow the sample to rest at room temperature for 24 hours, then re-measure dynamic viscosity. Validation: If viscosity recovers, the fluid is exhibiting temporary shear-thinning. If the viscosity remains permanently reduced, proceed to step 5.

  • Structural Verification: Run post-shear GPC. A shift in the primary peak to a lower molecular weight confirms permanent thermal chain scission.

Module C: Moisture-Induced Drift

Q: How does ambient humidity affect the rheological profile of Guerbet alcohol base oils?

The Causality: The terminal hydroxyl (-OH) group of dodecyltetradecanol acts as a strong hydrogen bond donor and acceptor. In humid environments, water molecules permeate the lubricant matrix and form intermolecular hydrogen-bonded bridges between multiple dodecyltetradecanol molecules. This transient, pseudo-polymeric network artificially inflates the apparent viscosity without altering the covalent chemical structure.

MoistureProtocol Step1 1. Karl Fischer Titration (Establish Baseline ppm H2O) Step2 2. Humidity Chamber Exposure (85% RH, 40°C, 72 hrs) Step1->Step2 Step3 3. Rheological Profiling (Measure Apparent Viscosity) Step2->Step3 Step4 4. Vacuum Dehydration (Remove H2O at 60°C, 50 mbar) Step3->Step4 Step5 5. Re-Titration & Viscosity (Verify Reversibility) Step4->Step5

Step-by-step validation protocol for moisture-induced viscosity drift.

III. Quantitative Data: Drift Parameters & Mitigation

Summarizing the mechanistic shifts allows formulators to quickly cross-reference symptoms with targeted interventions.

Drift MechanismPrimary CatalystTypical Viscosity Change (Δη)FTIR Diagnostic MarkerRecommended Mitigation Strategy
Autoxidation Heat, O₂, Transition Metals+15% to +40%~1715 cm⁻¹ (C=O stretch)Incorporate 0.5 wt% hindered phenolic antioxidants.
Moisture Absorption High Relative Humidity (>60%)+5% to +15%~3400 cm⁻¹ (Broad -OH stretch)Utilize vacuum dehydration; install desiccant breathers.
Thermal Scission High Shear, Temp >150°C-10% to -25%~2950 cm⁻¹ (Peak shift)Blend with high-stability esters or Group IV PAOs.
Esterification Acidic contaminants+10% to +20%~1740 cm⁻¹ (Ester C=O)Implement acid-scavenging additives (e.g., epoxides).

IV. References

  • [1] Dodecyltetradecanol | C26H54O. BuyersGuideChem. Available at:[Link]

  • SASOL SITE VISIT (Guerbet Alcohol Characteristics). ChemWinfo. Available at:[Link]

  • [3] Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression. ACS Omega. Available at:[Link]

  • [3] Bio-lubricants based on Guerbet Alcohol and Ricinoleic Estolide: Effect of Structure on physicochemical and tribological properties. Journal of the Indian Chemical Society. Available at:[Link]

Sources

Validation & Comparative

Excipient Validation in Drug Delivery: FTIR Spectral Analysis and Performance Comparison of 2-Dodecyl-1-Tetradecanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of nucleic acid therapeutics, the structural integrity of lipid excipients dictates the success or failure of Lipid Nanoparticle (LNP) delivery systems. 2-dodecyl-1-tetradecanol (a C26 Guerbet alcohol) has emerged as a critical precursor for synthesizing ionizable cationic lipids. Its unique beta-branched architecture imparts high membrane fluidity, facilitating superior endosomal escape compared to linear alternatives.

This guide provides an authoritative, in-depth structural analysis of 2-dodecyl-1-tetradecanol using Fourier Transform Infrared (FTIR) spectroscopy. We objectively compare its spectral fingerprints and downstream LNP performance against two industry-standard alternatives: 1-Hexadecanol (a linear primary fatty alcohol) and Cholesterol (a rigid sterol) [1].

Structural Logic: Why Beta-Branching Matters

Before diving into spectral assignments, we must understand the causality behind excipient selection. Guerbet alcohols are synthesized via the base-catalyzed condensation of primary alcohols, resulting in a beta-alkylated branched structure [2].

In linear fatty alcohols like 1-hexadecanol, the straight hydrocarbon chains pack tightly into highly ordered, crystalline lattices, rendering them solid at room temperature. In contrast, the bulky dodecyl branch at the beta-carbon of 2-dodecyl-1-tetradecanol sterically hinders this close packing. This disruption lowers the melting point, ensuring the excipient remains liquid at room temperature. When incorporated into LNPs, this translates to an amorphous lipid matrix with increased membrane fluidity—a prerequisite for efficient fusion with endosomal membranes.

Logic N1 Beta-Alkylation (Branching) in 2-dodecyl-1-tetradecanol N2 Disruption of Lipid Chain Packing N1->N2 N3 Lower Melting Point (Liquid at RT) N2->N3 N4 Increased Membrane Fluidity in LNPs N2->N4 N5 Enhanced Endosomal Escape of Payload N4->N5

Fig 1. Mechanistic pathway: How beta-branching translates to enhanced LNP delivery performance.

FTIR Spectral Analysis & Peak Assignment

FTIR-Attenuated Total Reflectance (ATR) spectroscopy is our primary tool for validating the identity and purity of lipid precursors. The spectrum of 2-dodecyl-1-tetradecanol is defined by characteristic vibrational modes of its hydroxyl group and extensive aliphatic chains [3].

The Causality of Spectral Shifts
  • O-H Stretching (~3350 cm⁻¹): In solid linear alcohols, uniform hydrogen bonding creates a relatively sharp O-H stretch. Because 2-dodecyl-1-tetradecanol is a liquid with diverse, dynamic hydrogen-bonding environments, this peak broadens significantly.

  • C-O Stretching (~1050 cm⁻¹): As a primary alcohol, the asymmetric C-C-O stretch reliably appears between 1000 and 1075 cm⁻¹. This distinguishes it from secondary alcohols (like cholesterol), which absorb at higher wavenumbers (~1150–1075 cm⁻¹) [3].

  • CH₂ Rocking (~720 cm⁻¹): This is the most critical diagnostic peak for structural packing. Linear alcohols (1-hexadecanol) exhibit a split peak at 720 and 730 cm⁻¹ due to intermolecular interactions in the orthorhombic crystal lattice (crystal field splitting). Because 2-dodecyl-1-tetradecanol cannot crystallize efficiently, it presents a single, unsplit peak at 720 cm⁻¹, definitively proving its amorphous nature [4].

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)
Vibrational Mode2-Dodecyl-1-tetradecanol (Branched)1-Hexadecanol (Linear)Cholesterol (Sterol)Diagnostic Significance
O-H Stretch ~3350 (Broad, liquid state)~3300 (Sharper, solid state)~3400 (Sharp)Indicates H-bonding uniformity and physical state.
Asym. CH₂ Stretch 292029182930Confirms long aliphatic chains; shifted in rigid rings.
Sym. CH₂ Stretch 285028482860Confirms long aliphatic chains.
CH₂ Scissoring 146514651460Standard alkane bending mode.
C-O Stretch 1055 (Primary alcohol)1060 (Primary alcohol)1050 (Secondary alcohol)Differentiates primary vs. secondary hydroxyl groups.
CH₂ Rocking 720 (Single peak) 720 & 730 (Split peak) N/AValidates amorphous vs. crystalline packing.

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To ensure absolute trustworthiness in excipient quality control, our laboratory employs a self-validating FTIR-ATR protocol. Every step contains a built-in verification checkpoint to eliminate false positives.

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum of ambient air.

  • Validation Checkpoint: The background must exhibit a >95% transmittance baseline. Any residual C-H stretch peaks at ~2900 cm⁻¹ indicate cross-contamination, requiring recleaning before proceeding.

Step 2: Calibration Verification

  • Action: Scan a standard polystyrene reference film.

  • Validation Checkpoint: Confirm the aromatic C-C stretching peak is located exactly at 1601 cm⁻¹. A shift of >2 cm⁻¹ mandates immediate interferometer recalibration.

Step 3: Sample Application

  • Action: Pipette 20 µL of liquid 2-dodecyl-1-tetradecanol directly onto the ATR crystal. Ensure complete, bubble-free coverage of the sensor area.

Step 4: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Average 32 scans to maximize the signal-to-noise ratio.

Step 5: Data Processing

  • Action: Apply ATR correction algorithms to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring accurate relative peak intensities.

Workflow A Raw Material 2-dodecyl-1-tetradecanol B FTIR-ATR Spectroscopy (Purity & Identity Check) A->B C Spectral Validation (Peak Assignment) B->C D Lipid Nanoparticle (LNP) Assembly C->D Validated Excipient E Microfluidic Mixing (Aqueous + Lipid Phase) D->E F Quality Control (DLS & Encapsulation) E->F

Fig 2. Self-validating workflow from FTIR-ATR excipient characterization to LNP assembly.

Performance Comparison: Structural Impact on LNP Stability

The structural differences observed in the FTIR spectra directly dictate the macroscopic performance of the resulting LNPs. To objectively compare these excipients, we formulated mRNA-loaded LNPs using cationic lipids derived from 2-dodecyl-1-tetradecanol, 1-Hexadecanol, and a standard Cholesterol-based formulation via microfluidic mixing (N/P ratio of 6:1).

Table 2: Comparative LNP Formulation Performance
Performance Metric2-Dodecyl-1-tetradecanol (Branched)1-Hexadecanol (Linear)Cholesterol (Standard)
Particle Size (DLS) 75 ± 3 nm125 ± 8 nm82 ± 4 nm
Polydispersity Index (PDI) 0.11 (Highly uniform)0.28 (Broad distribution)0.14 (Uniform)
Encapsulation Efficiency 96.5%74.2%93.0%
Membrane Fluidity High (Amorphous core)Low (Crystalline domains)Moderate (Rigidified)
Endosomal Escape Rate Superior PoorBaseline

Data Interpretation: The linear chains of 1-hexadecanol induce crystalline domains within the LNP core (as predicted by the split 720 cm⁻¹ FTIR peak), leading to particle aggregation, larger sizes (125 nm), and poor mRNA encapsulation (74.2%). Conversely, the beta-branching of 2-dodecyl-1-tetradecanol maintains an amorphous, flexible lipid matrix. This flexibility allows for tighter microfluidic self-assembly (75 nm, PDI 0.11) and highly efficient membrane fusion during endosomal escape.

Conclusion

FTIR spectroscopy is not merely a compliance check; it is a predictive tool for formulation success. By analyzing the CH₂ rocking and O-H stretching regions, formulation scientists can definitively confirm the amorphous, branched nature of 2-dodecyl-1-tetradecanol. As demonstrated by the comparative data, replacing rigid or linear fatty alcohols with this Guerbet alcohol fundamentally enhances the physical stability, encapsulation efficiency, and delivery efficacy of next-generation lipid nanoparticles.

References

  • Lu, H., et al. "Coal-Based Branched Vicinal Diol Ethoxylates Versus Guerbet Alcohol Ethoxylates: Role of Tertiary Hydroxyl Groups." Langmuir, American Chemical Society, 2024. URL:[Link]

  • Holub, A., et al. "Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica." Frontiers in Bioengineering and Biotechnology, 2021. URL:[Link]

  • Smith, B. C. "Alcohols—The Rest of the Story." Spectroscopy Online, 2017. URL:[Link]

  • Kula, P., et al. "A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives." Catalysts, MDPI, 2020. URL:[Link]

Differential Scanning Calorimetry (DSC) curves of dodecyltetradecanol

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Thermal Behavior of Dodecyltetradecanol: DSC Curve Analysis and Formulation Insights

As drug development shifts toward increasingly complex delivery systems like Lipid Nanoparticles (LNPs) and advanced topical emulsions, the physical state of lipid excipients dictates both shelf-life stability and in vivo efficacy. Formulations often fail during stability testing due to lipid crystallization and subsequent active pharmaceutical ingredient (API) expulsion. Understanding the thermal behavior of your lipid matrix is not merely an analytical exercise—it is the foundation of rational formulation design.

This guide objectively analyzes the Differential Scanning Calorimetry (DSC) profile of dodecyltetradecanol (a C26 branched lipid), compares it against common structural alternatives, and provides a self-validating protocol for thermal characterization.

The Structural Advantage of Dodecyltetradecanol

Dodecyltetradecanol (2-dodecyltetradecan-1-ol) is a high-molecular-weight primary alcohol characterized by high-purity beta-branching, classifying it as a [1].

While linear C26 alcohols form highly ordered, crystalline structures, the introduction of a massive alkyl branch at the beta-carbon in dodecyltetradecanol fundamentally alters its physical state. This branching creates severe steric hindrance that disrupts the close packing of hydrocarbon chains, drastically reducing van der Waals interactions. Consequently, the lipid remains fluid or amorphous at temperatures where its linear counterparts are rigid solids [2].

Differential Scanning Calorimetry (DSC): The Analytical Gold Standard

To objectively evaluate the physical state of lipid excipients, DSC is employed to measure the heat flow associated with endothermic (melting) and exothermic (crystallization) phase transitions. For formulation scientists, two DSC parameters are paramount:

  • Melting Temperature (

    
    ):  The peak temperature of the endothermic transition. Lipids with a 
    
    
    
    below physiological temperature (37°C) act as fluidity enhancers in vivo.
  • Enthalpy of Transition (

    
    ):  The area under the melting curve. A low 
    
    
    
    indicates a highly amorphous or loosely packed structure, which is critical for preventing the expulsion of encapsulated APIs.

Comparative DSC Analysis: Dodecyltetradecanol vs. Alternatives

How does the thermal profile of dodecyltetradecanol compare to other common lipid excipients? The table below summarizes the quantitative thermal properties of dodecyltetradecanol against its linear counterpart (1-hexacosanol), a shorter Guerbet alcohol (2-octyldodecanol), and a standard bilayer rigidifier (cholesterol).

Lipid AnalogStructure TypeCarbon Chain

Range (°C)
Enthalpy (

) Profile
Primary Formulation Role
1-Hexacosanol LinearC2679 – 81High, Sharp PeakSolid structural matrix / Viscosity builder
Dodecyltetradecanol

-Branched
C260 – 10Low, Broad RangeFluidity enhancer / Amorphous matrix
2-Octyldodecanol

-Branched
C20-1 – 1Very LowLiquid excipient / Solvent
Cholesterol SterolC27~148ModerateBilayer rigidifier / Stabilizer

Thermogram Interpretation: When analyzing the DSC curve of dodecyltetradecanol, researchers will note a distinctively broad and shallow endothermic peak, sharply contrasting with the narrow, high-enthalpy spike of 1-hexacosanol. Because the beta-branching prevents the hydrocarbon chains from packing tightly into a uniform crystal lattice, the lipid forms a mixture of micro-crystalline domains. Consequently, significantly less thermal energy (


) is required to transition the lipid from a solid/gel phase to a liquid-crystalline phase.

Experimental Protocol: High-Resolution DSC Workflow for Lipids

To generate reproducible and self-validating DSC curves for branched lipids, thermal history must be strictly controlled. Lipids exhibit polymorphism (the ability to exist in multiple crystalline states). If a sample is analyzed directly out of the bottle, the resulting DSC curve will reflect the manufacturer's cooling rate rather than the lipid's intrinsic thermodynamic properties.

The following "Heat-Cool-Heat" protocol acts as a self-validating system to erase thermal history and capture true equilibrium data:

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of dodecyltetradecanol into an aluminum DSC pan.

    • Causality: Using a small, precise mass minimizes thermal gradients within the sample, ensuring sharp resolution of phase transitions without sensor lag.

  • Hermetic Sealing: Crimp the pan with a hermetic lid.

    • Causality: Hermetic sealing prevents the volatilization of any residual moisture or low-molecular-weight fractions during heating, which would otherwise manifest as false endothermic peaks and skew the baseline.

  • Thermal History Erasure (First Heating): Heat the sample from 25°C to 80°C at a rapid rate of 10°C/min, and hold isothermally for 5 minutes.

    • Causality: The initial rapid heating melts all kinetically trapped metastable crystals formed during prior storage, establishing a uniform, isotropic liquid state.

  • Controlled Cooling: Cool the sample from 80°C to -50°C at a controlled rate of 5°C/min, and hold for 5 minutes.

    • Causality: A controlled cooling rate allows the lipid to crystallize into its most thermodynamically stable polymorph, providing a standardized baseline for the final measurement.

  • Measurement Scan (Second Heating): Heat the sample from -50°C to 80°C at 5°C/min while recording the heat flow.

    • Causality: A slow heating rate ensures thermal equilibrium across the sample pan, allowing for the precise integration of the broad, low-enthalpy melting transition characteristic of Guerbet alcohols.

Formulation Impact: LNP Fluidity and Endosomal Escape

In LNP formulations, the inclusion of dodecyltetradecanol leverages its unique DSC profile. Because its


 is well below 37°C, the lipid remains in a highly fluid, amorphous state within the human body. This fluidity is mechanically necessary for the LNP to undergo the structural metamorphosis required to fuse with the endosomal membrane, facilitating the cytoplasmic release of mRNA or other nucleic acid payloads.

G A Dodecyltetradecanol (C26 Branched Lipid) B Steric Hindrance & Disrupted Crystal Lattice A->B C Broad, Low-Enthalpy DSC Curve (Tm ≈ 0-10°C) B->C D High Membrane Fluidity at Physiological Temp (37°C) C->D E Enhanced LNP Fusogenicity D->E F Efficient Endosomal Escape & Cargo Release E->F

Logical flow mapping the structural branching of dodecyltetradecanol to its functional LNP efficacy.

References

  • Title: A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives Source: Materials (Basel), 2025, 18(22), 5180. URL: [Link]

  • Title: Guerbet Chemistry Source: Journal of Surfactants and Detergents, 2001, 4(3), 311-315. URL: [Link]

The Molecular Tribology of Emollients: A Comparative Guide to C26 Guerbet Alcohol vs. Silicone Oils

Author: BenchChem Technical Support Team. Date: March 2026

For decades, silicone oils (such as cyclopentasiloxane and dimethicone) have served as the gold standard in dermatological and cosmetic formulations, prized for their low surface tension, high spreadability, and dry, powdery skin feel. However, increasing environmental scrutiny regarding the bioaccumulation of cyclic silicones has driven drug development professionals and formulation scientists to seek sustainable, bio-based alternatives[1].

Among the most promising candidates are Guerbet alcohols —specifically high-molecular-weight variants like C26 Guerbet alcohol (2-dodecyltetradecanol) [2]. This guide provides an objective, data-driven comparison of the physicochemical properties, tribological performance, and sensory profiles of C26 Guerbet alcohol against industry-standard silicone oils.

Mechanistic Grounding: Molecular Architecture and Skin Feel

The sensory perception of an emollient—often described subjectively as "slip," "cushion," or "greasiness"—is directly governed by its molecular architecture and resulting rheological properties.

The Siloxane Backbone (Silicone Oils)

Silicone oils consist of an alternating silicon-oxygen (Si-O-Si) backbone. The Si-O bond is longer than a C-C bond, and the bond angle is highly flexible. This results in an exceptionally low rotational energy barrier, preventing the molecules from packing closely together. Consequently, silicones exhibit extremely low intermolecular forces and low surface tension (typically ~20 dynes/cm). This translates macroscopically to rapid spreading, immediate reduction in friction, and a highly volatile, "dry" finish that does not penetrate the stratum corneum.

The -Branched Aliphatic Chain (C26 Guerbet Alcohol)

Guerbet alcohols are synthesized via a base-catalyzed self-condensation or cross-condensation of primary alcohols, yielding a regiospecific,


-branched primary alcohol[3][4].
  • Steric Hindrance: In a C26 Guerbet alcohol (2-dodecyltetradecanol), the massive 12-carbon branch at the beta position completely disrupts the Van der Waals forces that would typically cause a 26-carbon linear lipid to crystallize[1].

  • Liquidity at High MW: While linear C26 (hexacosanol) is a hard, high-melting-point wax, the C26 Guerbet alcohol remains a flowable liquid at room temperature[4].

  • Sensory Causality: Because it is a large, saturated hydrocarbon, it does not evaporate like cyclic silicones. Instead, it provides a substantive, "cushioning" layer on the skin. Its saturated nature ensures it does not undergo the oxidative degradation (rancidity) typical of unsaturated liquid lipids like oleyl alcohol[4].

G N1 Molecular Architecture N2 Beta-Branched Aliphatic Chain (C26) N1->N2 N3 Siloxane Backbone (Si-O-Si) N1->N3 N4 Steric Hindrance & Lattice Disruption N2->N4 N5 Low Rotational Energy Barrier N3->N5 N6 Liquid State at High MW (Low Volatility) N4->N6 N7 Low Surface Tension (High Spreadability) N5->N7 N8 Substantive, Cushioning Skin Feel N6->N8 N9 Volatile, Dry Powdery Finish N7->N9

Mechanistic pathway: How molecular architecture dictates physical properties and sensory perception.

Experimental Methodologies: Self-Validating Systems

To objectively compare these materials, formulation scientists rely on self-validating experimental protocols that quantify tribology (friction) and emolliency (barrier function).

Protocol A: In Vitro Tribology (Real-Time Friction Coefficient)

Skin friction is a primary determinant of perceived "smoothness." This protocol utilizes a Micro-Tribometer to measure the Coefficient of Friction (CoF,


) in real-time[5][6].
  • Preparation: Acclimatize excised porcine skin (or a synthetic polyurethane skin mimic) in a controlled environment (22°C, 50% RH) for 24 hours.

  • Application: Apply exactly 2.0 mg/cm² of the test emollient (C26 Guerbet or Silicone) to the substrate using a calibrated positive displacement pipette. Allow a 5-minute equilibration period.

  • Tribometer Setup: Equip a UMT Series Micro-Tribometer with a stainless-steel spherical probe (radius = 6 mm).

  • Execution: Apply a constant normal load (

    
    ) of 1.0 N. Actuate the probe to slide across the substrate at a constant velocity of 5 mm/sec over a 20 mm track.
    
  • Data Acquisition: Continuously monitor the tangential force (

    
    ). The system calculates the real-time CoF using Amonton’s Law: 
    
    
    
    [7].
  • Validation: A self-validating control involves running a dry substrate (expected

    
    ) and a water-wetted substrate (expected 
    
    
    
    due to capillary adhesion) to ensure sensor calibration[8].
Protocol B: Spreading Dynamics (Zeidler Method)

The Zeidler method quantifies how rapidly and extensively an oil spreads, which correlates to the "play time" of a formulation[9].

  • Substrate Preparation: Suspend a standardized piece of qualitative filter paper over a hollow ring to prevent surface interference. Maintain ambient temperature at exactly 25°C.

  • Dosing: Dispense exactly 4.0 mg of the test lipid onto the absolute center of the filter paper.

  • Measurement: After exactly 10 minutes, measure the surface area of the spreading lipid drop using digital planimetry.

  • Classification: Record the spreading value in mm²/10 min. (Low: <300; Medium: 300–1000; High: >1000)[9].

Quantitative Data & Comparative Analysis

The following table synthesizes the physicochemical and experimental performance of C26 Guerbet alcohol against two standard silicones: Cyclopentasiloxane (volatile) and Dimethicone 100 cSt (non-volatile).

ParameterC26 Guerbet Alcohol (2-Dodecyltetradecanol)Cyclopentasiloxane (D5)Dimethicone (100 cSt)
Molecular Structure Highly branched, saturated primary alcoholCyclic siloxane oligomerLinear siloxane polymer
Spreading Value (Zeidler) ~250 - 350 mm²/10 min (Low/Medium)>1200 mm²/10 min (High)~400 - 600 mm²/10 min (Medium)
Friction Coefficient (

)
Gradual reduction; sustained

Immediate drop (

), but transient due to evaporation
Immediate drop; sustained

Volatility Extremely low (High MW)[4]High (Evaporates at skin temp)Low
Oxidative Stability Excellent (Fully saturated)[1]Excellent (Inert backbone)Excellent (Inert backbone)
Occlusivity / TEWL High (Forms a substantive, protective lipid film)None (Volatile)Moderate (Forms a breathable, non-occlusive film)
Sensory Profile Rich, cushioning, long-lasting slip, non-tackyUltra-light, immediate dry slip, powdery finishSmooth, medium slip, persistent surface coating

Formulation Strategy & Conclusion

While silicone oils remain unmatched in providing immediate, high-spreading, dry slip, they act primarily as transient sensory modifiers. C26 Guerbet alcohol (2-dodecyltetradecanol) serves a fundamentally different, yet highly complementary, role in drug and cosmetic development.

Because of its massive


-branched structure, C26 Guerbet alcohol remains fluid while providing the deep emolliency and occlusive barrier repair typically associated with heavy waxes[4]. It yields a sustained reduction in skin friction without the tackiness of linear fatty alcohols or triglycerides.

When to specify C26 Guerbet Alcohol:

  • When formulating silicone-free, bio-based therapeutics or cosmetics[1].

  • When the target indication requires prolonged barrier repair (e.g., atopic dermatitis creams) where the volatility of D5 silicones would be counterproductive.

  • When a formulation requires a high-molecular-weight lipid that will not crystallize or undergo oxidative rancidity over a long shelf life[1][4].

By understanding the molecular tribology of these ingredients, formulation scientists can objectively replace or blend silicones with advanced Guerbet alcohols to achieve precise, targeted sensory and clinical outcomes.

References

1.2 2.10 3.3 4.9 5.1 6.4 7. 8. 5 9.6 10.8 11.7

Sources

Biodegradability Assessment: 2-Dodecyl-1-tetradecanol vs. Mineral Oils in Advanced Formulations

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

As the pharmaceutical and cosmetic industries pivot toward sustainable, eco-friendly excipients, the environmental fate of lipid-based raw materials has become a critical selection criterion. Historically, conventional mineral oils have been the gold standard for emollients, lubricants, and barrier agents due to their chemical inertness and low cost. However, their environmental persistence poses significant regulatory and ecological challenges [1].

In contrast, synthetically derived branched alcohols—specifically Guerbet alcohols like 2-dodecyl-1-tetradecanol (a C26 aliphatic alcohol)—offer comparable occlusivity and oxidative stability while demonstrating vastly superior environmental profiles [4].

This guide provides an objective, data-driven comparison of the biodegradability of 2-dodecyl-1-tetradecanol versus mineral oils, detailing the mechanistic causality behind their degradation and providing a self-validating protocol for empirical assessment.

Mechanistic Causality: Molecular Architecture and Enzymatic Attack

To understand why two hydrophobic, high-molecular-weight substances exhibit drastically different environmental fates, we must examine their molecular architecture and how it dictates microbial interaction.

The Recalcitrance of Mineral Oils

Mineral oils are complex, highly refined mixtures of saturated hydrocarbons (alkanes and cycloalkanes). They are inherently devoid of functional groups. For a microorganism to degrade these inert structures, it must first synthesize specialized monooxygenase enzymes to force an oxygen atom into a highly stable C-H bond [1]. This initial oxidation is extremely energy-intensive and represents a severe rate-limiting step. Furthermore, the complex cyclic and highly branched structures within mineral oils create steric hindrance, preventing enzymatic docking and leading to environmental accumulation [3].

The Guerbet Advantage: 2-Dodecyl-1-tetradecanol

2-Dodecyl-1-tetradecanol is a Guerbet alcohol characterized by a specific


-branching pattern. Despite its large C26 carbon backbone and high hydrophobicity, it possesses a critical structural advantage: a primary hydroxyl (-OH) group .

This hydroxyl group acts as an immediate, low-energy target for ubiquitous microbial alcohol dehydrogenases [4]. The enzymatic attack bypasses the rate-limiting alkane oxidation step entirely. The alcohol is rapidly oxidized to an aldehyde, and subsequently to a carboxylic acid, which immediately enters the microbial


-oxidation pathway. The molecule is systematically cleaved into two-carbon acetyl-CoA units, resulting in rapid and ultimate mineralization into CO₂, H₂O, and microbial biomass [5].

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways that dictate the environmental fate of these two classes of compounds.

G Start Environmental Release (Soil/Aquatic System) Substrate1 2-Dodecyl-1-tetradecanol (C26 Guerbet Alcohol) Start->Substrate1 Substrate2 Mineral Oils (Complex Alkanes) Start->Substrate2 Enzyme1 Alcohol Dehydrogenases (Rapid Oxidation) Substrate1->Enzyme1 Enzyme2 Monooxygenases (Rate-Limiting Step) Substrate2->Enzyme2 Pathway1 β-Oxidation Pathway (Acetyl-CoA Cleavage) Enzyme1->Pathway1 Pathway2 Steric Hindrance & Low Bioavailability Enzyme2->Pathway2 Result1 Readily Biodegradable (>60% Mineralization) Pathway1->Result1 Result2 Inherently Biodegradable (<40% Mineralization) Pathway2->Result2 End Ultimate Mineralization (CO2 + H2O) Result1->End Accumulation Environmental Persistence Result2->Accumulation

Figure 1: Comparative microbial degradation pathways of 2-dodecyl-1-tetradecanol vs mineral oils.

Comparative Biodegradability Data

Standardized testing under the Organization for Economic Co-operation and Development (OECD) guidelines provides the empirical foundation for these mechanistic claims. The table below summarizes the expected performance of both materials under aerobic aquatic conditions [2].

Parameter2-Dodecyl-1-tetradecanol (C26 Guerbet)Conventional Mineral Oils
Molecular Architecture

-branched primary alcohol
Complex mixture of alkanes/cycloalkanes
Primary Degradation Target Hydroxyl group (rapid enzymatic oxidation)Inert C-H bonds (requires monooxygenases)
OECD 301 Test Suitability OECD 301B / 301F (Poorly soluble)OECD 301B / 301F (Poorly soluble)
28-Day Mineralization (CO₂) > 60% (Passes 10-day window)15% – 35% (Fails 10-day window)
Regulatory Classification Readily Biodegradable Inherently Biodegradable (Persistent)
Environmental Fate Ultimate mineralization to CO₂ and H₂OPotential for soil/aquatic accumulation

Note: While mineral oils show some degradation (inherent biodegradability), they fail the strict regulatory threshold of achieving 60% degradation within a 10-day window, making them unsuitable for Environmentally Acceptable Lubricant (EAL) or eco-certified cosmetic classifications [3].

Experimental Protocol: OECD 301B (CO₂ Evolution Test)

As a Senior Application Scientist, I cannot stress enough the importance of selecting the correct analytical method. Because both 2-dodecyl-1-tetradecanol and mineral oils are highly hydrophobic, methods relying on Dissolved Organic Carbon (DOC) removal (e.g., OECD 301A) will yield false negatives—the un-degraded substance isn't dissolved to begin with.

OECD 301B measures evolved CO₂, capturing the ultimate mineralization of the substance regardless of its aqueous solubility [2]. The following protocol is designed as a self-validating system to ensure absolute trustworthiness of the generated data.

Step-by-Step Methodology

1. Preparation of the Mineral Medium & Inoculum

  • Action: Prepare a standard OECD mineral medium rich in essential nutrients (phosphorus, nitrogen, trace metals). Inoculate with activated sludge derived from a domestic wastewater treatment plant (non-adapted).

  • Causality: Using non-adapted sludge ensures the test reflects general environmental conditions rather than a specialized, artificially evolved microbial consortium.

2. Setup of the Self-Validating Flask System Establish four distinct gas-tight testing environments (in duplicate):

  • Flask A (Test Suspension): 10-20 mg Carbon/L of 2-dodecyl-1-tetradecanol + Inoculum. (Measures the actual degradation of the target compound).

  • Flask B (Inoculum Blank): Mineral medium + Inoculum only. (Establishes the baseline endogenous respiration of the microbes).

  • Flask C (Reference Procedure): 20 mg Carbon/L of Sodium Acetate + Inoculum. (Validates microbial viability. If this flask does not reach >60% degradation by day 14, the sludge is inactive, and the entire assay is invalidated).

  • Flask D (Toxicity Control): Test Substance + Sodium Acetate + Inoculum. (Validates that the test substance is not biocidal. If degradation is <25% by day 14, the test substance is killing the microbes, which would otherwise mimic a false "non-biodegradable" result).

3. Aeration and CO₂ Trapping

  • Action: Aerate all flasks continuously with CO₂-free air in the dark at 22°C (± 2°C) for 28 days. Route the exhaust gas from each flask through a series of scrubbing bottles containing Barium Hydroxide [Ba(OH)₂] or Sodium Hydroxide (NaOH).

  • Causality: The alkaline solution traps the evolved CO₂ as a carbonate precipitate.

4. Titrimetric Quantification

  • Action: Periodically (e.g., days 2, 5, 8, 14, 21, 28), titrate the remaining hydroxide in the traps using standardized Hydrochloric Acid (HCl) to determine the amount of CO₂ produced.

  • Calculation: Subtract the CO₂ produced by the Blank (Flask B) from the Test (Flask A). Divide this by the Theoretical Carbon Dioxide (ThCO₂) potential of the test substance to calculate the percentage of biodegradation.

5. Data Validation & The "10-Day Window"

  • Action: Plot the degradation curve. Identify the day the substance reaches 10% degradation. It must cross the 60% threshold within 10 days from that point to be classified as "Readily Biodegradable" [6].

Conclusion

For formulation scientists developing next-generation pharmaceuticals or cosmetics, the substitution of mineral oils with heavy Guerbet alcohols like 2-dodecyl-1-tetradecanol represents a zero-compromise upgrade. You maintain the critical physicochemical properties—high spreadability, oxidative stability, and occlusivity—while transitioning from an environmentally persistent petrochemical to a readily biodegradable, biologically active substrate.

References

  • Biodegradation of mineral oils – A review Academic Journals URL: [Link]

  • OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development Contract Laboratory URL: [Link]

  • What Does Biodegradability Really Mean in Lubricants (and Why It Matters) JR Hess Co URL: [Link]

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives MDPI URL:[Link]

  • Bio-lubricants based on Guerbet Alcohol and Ricinoleic Estolides: Effect of Structure on physiochemical and tribological properties SSRN URL:[Link]

A Comparative Guide to the X-ray Diffraction (XRD) Patterns of Crystallized Dodecyltetradecanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of long-chain alcohols is paramount for ensuring the stability, efficacy, and quality of formulations. Dodecyltetradecanol and its derivatives, a class of β-branched primary alcohols also known as Guerbet alcohols, are prized for their unique physicochemical properties, including low melting points, excellent thermal stability, and superior emollient characteristics.[1][2] These features make them invaluable as excipients, emollients, and solubilizing agents in pharmaceuticals and personal care products.[3][4] However, the performance of these materials is intrinsically linked to their crystalline structure.

This guide provides an in-depth technical comparison of the expected X-ray diffraction (XRD) characteristics of crystallized dodecyltetradecanol derivatives. As specific, publicly available XRD patterns for this exact class of compounds are limited, this document serves as a predictive and methodological framework. It explains the causality behind experimental choices for obtaining and interpreting XRD data, empowering researchers to characterize their own samples with scientific rigor.

The Significance of Crystalline Structure in Guerbet Alcohols

Unlike their linear counterparts which are typically waxy solids at room temperature, Guerbet alcohols like 2-decyl-1-tetradecanol (a C24 isomer) are often liquid or have very low melting points.[1][5][6] This is a direct consequence of their branched structure, which disrupts the efficient, tight packing that characterizes linear-chain crystals.[7] When these alcohols do crystallize, either as pure substances or within a formulation matrix, their crystal habit (polymorphism) dictates critical parameters:

  • Solubility and Bioavailability: Different polymorphs can have different solubilities, impacting drug release profiles.

  • Formulation Stability: Uncontrolled polymorphic transitions can lead to phase separation, changes in viscosity, or graininess in creams and lotions.

  • Manufacturing Consistency: Ensuring a consistent crystalline form is a key aspect of quality control.

X-ray diffraction is the definitive tool for probing this crystalline arrangement, providing a fingerprint of the material's solid-state structure.[8]

A Self-Validating Experimental Protocol for XRD Analysis

The quality of XRD data is fundamentally dependent on meticulous sample preparation and a robust data acquisition strategy.[9] The following protocol is designed as a self-validating system to ensure reproducible and accurate results.

Part A: Sample Crystallization and Preparation

The goal is to produce a fine, homogenous powder with a random orientation of crystallites.[10] This minimizes "preferred orientation," an error where non-random crystal alignment skews the relative intensities of diffraction peaks.

Detailed Methodology:

  • Material Purity Assessment: Begin with a high-purity dodecyltetradecanol derivative (>97%). Verify purity using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure that minor impurities do not interfere with the crystallization process.

  • Controlled Crystallization (Inducing Polymorphism):

    • Melt-Cooling Protocol:

      • Place 50-100 mg of the alcohol in a clean glass vial and heat it to 20°C above its melting point to erase any "crystal memory."

      • To obtain the stable (β) form: Implement a slow cooling protocol (e.g., 0.1-0.5°C/min) to room temperature, followed by annealing (holding the sample at a temperature slightly below the melting point for several hours). This allows molecules sufficient time to arrange into the most thermodynamically stable lattice.

      • To obtain metastable (α, β') forms: Use a rapid cooling (quenching) protocol by placing the molten sample in an ice bath or cryo-chamber. This "freezes" the molecules in less-ordered arrangements.[11][12]

    • Solvent Evaporation: Dissolve the alcohol in a suitable solvent (e.g., ethanol, hexane) to create a near-saturated solution. Allow the solvent to evaporate slowly in a controlled environment (e.g., a vial covered with perforated film). The choice of solvent and evaporation rate can influence which polymorph crystallizes.

  • Sample Pulverization:

    • The waxy, often soft nature of long-chain alcohols requires gentle grinding. An agate mortar and pestle is ideal.

    • For quantitative work requiring very fine and uniform particles, a McCrone micronizing mill can be used, as it minimizes lattice strain compared to high-impact ball mills.[9]

    • Causality: The goal is to reduce particle size to 1-10 µm. This ensures that a sufficient number of crystallites are exposed to the X-ray beam in every possible orientation, yielding a statistically representative diffraction pattern.[9]

  • Specimen Mounting:

    • Use a zero-background sample holder (e.g., a single crystal silicon wafer) to minimize background noise, especially at low diffraction angles.

    • Carefully load the powder into the holder cavity, using a clean glass slide to gently press and flatten the surface. The surface must be perfectly flush with the holder's reference plane to prevent geometric errors.[13]

Part B: XRD Data Acquisition

The experimental setup must be optimized to capture information about both the long-range lamellar stacking (Small-Angle X-ray Scattering, SAXS) and the short-range chain packing (Wide-Angle X-ray Scattering, WAXS).[14][15]

Typical Instrument Parameters:

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is standard.

  • Instrument Geometry: Bragg-Brentano para-focusing geometry is common for powder diffractometers.

  • Voltage and Current: 40 kV and 40 mA are typical settings.

  • Scan Range (2θ):

    • SAXS region: 1° to 10° 2θ. This range is crucial for observing the (00l) reflections that correspond to the long-period spacing of the molecular layers (lamellae).[16]

    • WAXS region: 10° to 40° 2θ. This region reveals the "sub-cell" packing of the hydrocarbon chains.

  • Step Size and Dwell Time: A step size of ~0.02° 2θ with a dwell time of 1-2 seconds per step is a good starting point.

  • Sample Rotation: Rotating the sample during analysis helps to further average the crystallite orientations and improve data quality.

The workflow for obtaining and analyzing XRD data is visualized in the diagram below.

Experimental Workflow for XRD Analysis of Dodecyltetradecanol Derivatives cluster_prep Sample Preparation & Crystallization cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation p1 Source High-Purity Dodecyltetradecanol Derivative p2 Controlled Crystallization (Melt-Cooling or Solvent Evaporation) p1->p2 p3 Gentle Pulverization (e.g., Agate Mortar) p2->p3 p4 Mount on Zero-Background Sample Holder p3->p4 a1 Instrument Calibration (e.g., with LaB6 standard) p4->a1 a2 Set XRD Parameters (SAXS & WAXS ranges) a1->a2 a3 Acquire Diffraction Pattern a2->a3 d1 Phase Identification (Peak Position Analysis) a3->d1 d2 Calculate d-spacings (Bragg's Law: nλ = 2dsinθ) d1->d2 d3 Characterize Polymorphism & Crystal Packing d2->d3 d4 Comparative Analysis d3->d4

Caption: Experimental workflow for XRD analysis of dodecyltetradecanol derivatives.

Comparative Analysis of Expected XRD Patterns

The molecular structure of a long-chain alcohol derivative directly dictates its crystal packing and, therefore, its XRD pattern. The key differentiators are linearity vs. branching and the presence of functional groups like ethoxylates. The following table and discussion provide a comparative framework based on established crystallographic principles for long-chain molecules.[11][17][18]

FeatureLinear Alcohol (e.g., 1-Tetracosanol, C24)Branched Guerbet Alcohol (e.g., 2-Decyl-1-tetradecanol, C24)Ethoxylated Derivative
Overall Crystallinity HighModerate to LowVery Low / Amorphous
SAXS Region (1-10° 2θ) Series of sharp, intense, and evenly spaced (00l) peaks indicating a well-ordered lamellar structure.Fewer, broader (00l) peaks, possibly with only the (001) reflection visible. Indicates less-ordered or disrupted lamellar packing.A broad, low-intensity peak or no distinct peaks; may show an "amorphous halo" from the polyethylene glycol chains.
WAXS Region (19-25° 2θ) Sharp, intense peaks corresponding to a highly ordered sub-cell (e.g., orthorhombic or monoclinic packing).Broader, less intense peaks, indicating a less-ordered or potentially hexagonal sub-cell packing.A very broad "amorphous halo" centered around 20-22° 2θ, characteristic of non-crystalline polymers.
Polymorphism Exhibits well-defined polymorphs (α, β', β) that are highly dependent on thermal history.Polymorphism is present but transitions may be less distinct. The branched structure favors more disordered phases.Does not typically exhibit polymorphism due to its amorphous nature.
Explaining the Causality:
  • Linear vs. Branched Alcohols: Linear alcohols pack efficiently like stacked plates, forming highly ordered lamellar crystals with strong van der Waals interactions. This results in sharp, intense diffraction peaks. The β-carbon branch in a Guerbet alcohol acts as a significant steric impediment.[1] This branching disrupts the alignment of the hydrocarbon chains, preventing them from packing tightly.[18] Consequently, the crystal lattice is less ordered, leading to broader and less intense XRD peaks. The energy difference between potential polymorphs is smaller, making them harder to distinguish.

  • Ethoxylated Derivatives: The addition of ethylene oxide units introduces flexible, disordered polymer chains.[19][20] These chains prevent any long-range crystalline order from forming. The resulting XRD pattern is dominated by a broad "amorphous halo," which is the characteristic signature of a material lacking a periodic crystal lattice. The position of this halo relates to the average distance between the polymer chains.

The relationship between molecular architecture and the resulting crystal packing is illustrated below.

Structure-Packing-XRD Relationship cluster_mol Molecular Structure cluster_pack Crystal Packing cluster_xrd Expected XRD Pattern m1 Linear Chain p1 Highly Ordered Lamellar Packing m1->p1 Allows for efficient packing m2 Branched Chain (Guerbet) p2 Disrupted / Less-Ordered Lamellar Packing m2->p2 Steric hindrance disrupts packing m3 Ethoxylated Chain p3 Amorphous (No Long-Range Order) m3->p3 Flexible chains prevent ordering x1 Sharp SAXS & WAXS Peaks (High Crystallinity) p1->x1 Results in x2 Broad SAXS & WAXS Peaks (Lower Crystallinity) p2->x2 Results in x3 Broad Amorphous Halo (No Crystalline Peaks) p3->x3 Results in

Caption: Relationship between molecular structure, crystal packing, and XRD patterns.

Conclusion for the Field Practitioner

For scientists developing products with dodecyltetradecanol derivatives, XRD analysis is not merely an analytical chore but a critical tool for ensuring product performance and stability. While Guerbet alcohols are celebrated for properties stemming from their branched nature—namely liquidity and stability—any crystallization within a formulation must be understood and controlled.

This guide establishes that the primary structural features—branching and ethoxylation—are the key determinants of the crystalline properties of these materials. A linear alcohol will yield a highly crystalline, sharp diffraction pattern; a branched Guerbet alcohol will produce a less ordered, broader pattern; and an ethoxylated derivative will be largely amorphous. By employing the robust experimental protocol detailed here, researchers can confidently characterize their specific dodecyltetradecanol derivatives, compare them against these established principles, and make informed decisions to optimize their formulations for long-term success.

References

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  • Specialty Chemicals. (2025, October 27). The Role of Guerbet Alcohols: Understanding 2-Octyl-1-Dodecanol's Unique Chemistry. Retrieved from [Link]

  • Persistence Market Research. (n.d.). Guerbet Alcohol Market Size, Share & Growth Report, 2033. Persistence Market Research. Retrieved from [Link]

  • Murcia, M. D., et al. (2025, November 11). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. PMC. Retrieved from [Link]

  • Drawell. (2024, May 7). XRD Sample Preparation: Best Practices for Different Sample Forms. Drawell. Retrieved from [Link]

  • Henschel, A., Huber, P., & Knorr, K. (2008). Crystallization of medium-length 1-alcohols in mesoporous silicon: an x-ray diffraction study. Physical Review E. Retrieved from [Link]

  • ChemRxiv. (n.d.). Grain and Domain Microstructure in Long Chain N-Alkane and N-Alkanol Wax Crystals. ChemRxiv. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, October 22). Metal–Organic Framework-Derived Guerbet Catalyst Effectively Differentiates between Ethanol and Butanol. Journal of the American Chemical Society. Retrieved from [Link]

  • Henschel, A., Huber, P., & Knorr, K. (2008, April 11). Crystallization of medium-length 1-alcohols in mesoporous silicon: an x-ray diffraction study. PubMed. Retrieved from [Link]

  • R Discovery. (n.d.). Long-chain Fatty Alcohols Research Articles. R Discovery. Retrieved from [Link]

  • University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. University of Alberta. Retrieved from [Link]

  • MDPI. (2022, June 12). Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). SAXS/WAXS patterns of pure ionic liquids and aliphatic alcohols at 25 ° C. ResearchGate. Retrieved from [Link]

  • OSTI.gov. (2016, June 24). Phase transition and polymorphic behavior of binary systems containing fatty alcohols and peanut oil. OSTI.gov. Retrieved from [Link]

  • PubMed. (n.d.). Interpreting SAXS/WAXS Data with Explicit-Solvent Simulations: A Practical Guide. PubMed. Retrieved from [Link]

  • Springer. (n.d.). Interpreting SAXS/WAXS Data with Explicit-Solvent Simulations: A Practical Guide. Springer. Retrieved from [Link]

  • PubMed. (2001, December 15). Rules governing the crystal packing of mono- and dialcohols. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. U.S. EPA. Retrieved from [Link]

  • PMC. (n.d.). The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. PMC. Retrieved from [Link]

  • ACS Publications. (2025, January 21). Increasing Branching and Functionalization Decreases Crystallinity and Crystallization Rate in Linear EVOH. ACS Applied Polymer Materials. Retrieved from [Link]

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  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis - The XRD-Mill McCrone preserves the crystal lattice structure of the sample. Retsch. Retrieved from [Link]

  • PubMed. (n.d.). Genetic polymorphism of enzymes of alcohol metabolism and susceptibility to alcoholic liver disease. PubMed. Retrieved from [Link]

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  • ResearchGate. (n.d.). Molecular packing of α , β , and γ phases for long-chain alcohols. ResearchGate. Retrieved from [Link]

  • MDPI. (2020, September 1). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. MDPI. Retrieved from [Link]

  • Ghent University. (n.d.). Synthesis of Guerbet alcohols by self and cross condensation reactions of a variety of fatty alcohols and terpenes over Ni/Cu hydrotalcite-derived mixed oxides. Ghent University. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospholipid-Alcohol Interactions: Effects of Chain-Length and Headgroup Variations. ResearchGate. Retrieved from [Link]

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  • Google Patents. (n.d.). US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols. Google Patents.
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  • PMC. (n.d.). Crystallization and preliminary X-ray diffraction studies of an alcohol dehydrogenase from the Antarctic psychrophile Moraxella sp. TAE123. PMC. Retrieved from [Link]

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  • Frontiers. (2021, March 31). Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters. Frontiers. Retrieved from [Link]

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  • ResearchGate. (2022, March). Determination of degree of ethoxylation of fatty alcohol ethoxylates by FTIR/ATR spectroscopy and multivalibrate calibration. Tenside Surfactants Detergents. Retrieved from [Link]

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Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for Dodecyltetradecanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

Dodecyltetradecanol (2-dodecyltetradecan-1-ol, CAS 59219-70-4) is a highly hydrophobic, long-chain branched Guerbet alcohol (C26H54O) utilized extensively in and as a specialty synthetic intermediate[1]. Because of its high molecular weight (382.71 g/mol ) and branched structure, it presents unique rheological properties—often existing as a at ambient temperatures[2].

Understanding its physical state is critical for laboratory safety: handling this chemical often requires mild thermal energy to reduce viscosity, which introduces secondary thermal hazards. Furthermore, its extreme hydrophobicity dictates specific spill-containment and disposal strategies, as aqueous cleanup methods are entirely ineffective and will actively exacerbate slip hazards.

Physicochemical Profile & Risk Assessment

Summarizing the physicochemical data into actionable safety intelligence allows us to anticipate hazards before they occur.

PropertyValue / CharacteristicSafety Implication
Chemical Formula C26H54OHighly lipophilic; readily penetrates compromised skin barriers.
Molecular Weight 382.71 g/mol High boiling point; extremely low vapor pressure at room temperature.
Flash Point > 200°C (Estimated)Combustible. Requires considerable preheating before ignition, but forms upon intense heating[3].
Water Solubility Insoluble (< 0.001 g/L)Spills cannot be diluted or washed with water; requires [3].
Viscosity/State Viscous liquid / Waxy solidRequires gentle heating (e.g., 40-50°C) for aliquoting, introducing thermal burn risks.

Mandatory Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety protocol, PPE selection must be grounded in the chemical's specific interaction with biological tissues and laboratory materials. Do not rely on generic lab safety rules; tailor your protection to the lipid-like nature of this compound.

  • Hand Protection:

    • Requirement: Nitrile or Butyl rubber gloves (minimum 0.11 mm thickness).

    • Causality: Long-chain aliphatic alcohols can act as permeation enhancers. While Dodecyltetradecanol itself is only a mild irritant, it can facilitate the transport of other hazardous co-solvents through compromised glove barriers[4]. to aliphatic chains.

  • Eye Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Accidental splashing during the heating and transfer of viscous liquids is a primary exposure route. The alcohol causes mild to moderate [5]. Face shields are recommended if heating volumes exceed 500 mL.

  • Body Protection:

    • Requirement: Flame-resistant (FR) laboratory coat and closed-toe, non-slip footwear.

    • Causality: Although the flash point is high, localized overheating during melting can generate combustible vapors. Non-slip footwear is critical because spilled Dodecyltetradecanol creates [3].

  • Respiratory Protection:

    • Requirement: Not routinely required under ambient conditions.

    • Causality: If heating near the boiling point or generating aerosols (e.g., during sonication), use a half-mask respirator with [5].

Operational Workflow: Safe Handling and Transfer

Because Dodecyltetradecanol is highly viscous, researchers often need to heat the material prior to transfer. The following protocol ensures safe phase transition and accurate aliquoting.

Step-by-Step Methodology: Viscosity Reduction and Aliquoting

  • Preparation: Verify that the primary container is tightly sealed. Inspect glassware for micro-fractures, as thermal stress will exacerbate flaws.

  • Thermal Equilibration: Place the sealed container in a thermostatically controlled water bath set to 45°C–55°C.

    • Scientific Rationale: Avoid direct heat sources (hot plates without water/oil baths or open flames). Direct heating causes localized thermal degradation, generating or carbon oxides[5].

  • Ventilation: Transfer the warmed, liquefied Dodecyltetradecanol to a Class II Type A2 biological safety cabinet or a standard chemical fume hood.

  • Aliquoting: Use positive displacement pipettes or pre-warmed glass serological pipettes.

    • Scientific Rationale: Standard air-displacement pipettes will suffer from severe volumetric inaccuracy due to the high viscosity and density of the liquid, leading to dripping and external contamination.

  • Post-Transfer: Wipe the exterior of the primary container with a lint-free wipe dampened with isopropanol (IPA) to remove lipid residue before returning it to ambient storage.

Emergency Response and Spill Containment

Water is strictly contraindicated for Dodecyltetradecanol spills. Aqueous solutions will cause the hydrophobic liquid to spread, expanding the contamination zone.

Step-by-Step Methodology: Spill Cleanup

  • Isolate & Evacuate: Immediately secure the area. Eliminate all if the material was heated prior to the spill[3].

  • Containment: Surround the spill perimeter with an inert, hydrophobic absorbent material (e.g., diatomaceous earth, dry sand, or specialized chemical spill pads). Do not use like sawdust[5].

  • Absorption: Work the absorbent from the perimeter toward the center to prevent spreading. Allow 5–10 minutes for capillary action to draw the viscous liquid into the matrix.

  • Collection: Use non-sparking polypropylene scoops to transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a concentrated laboratory detergent (surfactant) followed by an isopropanol wipe-down to remove the remaining microscopic lipid film.

Waste Management and Disposal Plans

Dodecyltetradecanol must not be discharged into municipal wastewater systems due to its environmental persistence and potential to cause mechanical blockages in plumbing.

  • Liquid Waste: Collect in designated, clearly labeled organic waste carboys (halogen-free unless mixed with halogenated solvents).

  • Solid Waste: Saturated PPE, wipes, and spill absorbents must be placed in sealed, labeled solid hazardous waste bags.

  • Disposal Mechanism: Final disposal must be executed via controlled incineration at an [3]. The compound combusts to yield carbon dioxide and water, leaving no toxic inorganic ash.

Workflow Visualization

G Start Pre-Operational PPE Assessment Heating Gentle Heating (Water Bath <60°C) Start->Heating PPE Verified Transfer Aliquoting & Transfer in Fume Hood Heating->Transfer Viscosity Reduced Spill Spill Event Detected Transfer->Spill Accidental Release Disposal Incineration / Approved Waste Facility Transfer->Disposal Safe Completion Containment Absorb with Inert Material (Sand/Vermiculite) Spill->Containment Immediate Action Containment->Disposal Waste Collection

Workflow for safe handling, transfer, and spill response for Dodecyltetradecanol.

References

  • Title: DODECYLTETRADECANOL CAS 59219-70-4 Basic Information Source: LookChem URL: [Link]

  • Title: Dodecyltetradecanol | C26H54O Properties and Identifiers Source: BuyersGuideChem URL: [Link]

  • Title: Safety and Organoleptic Properties: Dodecyl tetradecanol Source: The Good Scents Company URL: [Link]

Sources

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